Iloprost tromethamine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
697225-02-8 |
|---|---|
Molecular Formula |
C26H43NO7 |
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C22H32O4.C4H11NO3/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24;5-4(1-6,2-7)3-8/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26);6-8H,1-3,5H2/b11-10+,16-8+;/t15?,17-,18+,19-,20+,21+;/m0./s1 |
InChI Key |
KZSSWXACMCYLBM-RMWNCEGRSA-N |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost tromethamine, a synthetic analog of prostacyclin (PGI₂), is a cornerstone in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its therapeutic efficacy is rooted in a multi-faceted mechanism of action, primarily initiated by its binding to prostanoid receptors. This technical guide provides a comprehensive exploration of the molecular and cellular signaling pathways modulated by iloprost, with a focus on its vasodilatory, anti-platelet, and anti-inflammatory effects. Detailed experimental protocols for key assays used to elucidate these mechanisms are provided, along with a quantitative summary of iloprost's binding affinities and functional potencies. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of prostacyclin-based therapeutics.
Core Mechanism of Action: Prostacyclin Receptor Agonism and Downstream Signaling
Iloprost exerts its primary effects by mimicking the action of endogenous PGI₂, a potent vasodilator and inhibitor of platelet aggregation.[1][2] It is a high-affinity agonist for the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3][4] Binding of iloprost to the IP receptor on vascular smooth muscle cells, platelets, and endothelial cells triggers a cascade of intracellular events.[2]
The canonical signaling pathway initiated by iloprost is the activation of adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins, mediating the diverse physiological responses to iloprost.[2]
Vasodilation
In vascular smooth muscle cells, activated PKA phosphorylates and inactivates myosin light chain kinase (MLCK).[2] This inhibition prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments required for muscle contraction. The net result is smooth muscle relaxation and vasodilation, leading to a reduction in vascular resistance.
Inhibition of Platelet Aggregation
Within platelets, the iloprost-induced rise in cAMP and subsequent PKA activation leads to the phosphorylation of several proteins that regulate platelet function. A key target is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylated VASP plays a crucial role in inhibiting the activation of glycoprotein IIb/IIIa receptors on the platelet surface, which are essential for fibrinogen binding and platelet aggregation.[2]
Anti-inflammatory and Cytoprotective Effects
Iloprost also exhibits significant anti-inflammatory properties. The increase in cAMP levels suppresses the release of pro-inflammatory cytokines and inhibits the adhesion of leukocytes to the vascular endothelium.[2] Furthermore, iloprost has demonstrated cytoprotective effects, which are thought to involve the stabilization of mitochondrial function and a reduction in oxidative stress.[5] In endothelial cells, iloprost can enhance barrier function and promote angiogenesis, partly through the strengthening of endothelial adherens junctions.[6]
Quantitative Data: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of iloprost for various human prostanoid receptors. This data highlights iloprost's high affinity for the IP and EP1 receptors.
| Receptor | Radioligand | Iloprost Ki (nM) | Reference |
| IP | [³H] Iloprost | 3.9 | [1][4] |
| EP1 | [³H] PGE₂ | 1.1 | [1][3][4] |
| EP2 | [³H] PGE₂ | >1000 | [1] |
| EP3 | [³H] PGE₂ | 230 | [1] |
| EP4 | [³H] PGE₂ | 340 | [1] |
| DP1 | [³H] PGD₂ | >1000 | [1] |
| FP | [³H] PGF₂α | 180 | [1] |
| TP | [³H] SQ 29,548 | >1000 | [1] |
| Table 1: Iloprost Binding Affinities (Ki) for Human Prostanoid Receptors. |
| Receptor | Functional Assay | Iloprost EC50 (nM) | Reference |
| IP | cAMP Elevation | 0.37 | [4] |
| EP1 | Calcium Influx | 0.3 | [4] |
| Table 2: Iloprost Functional Potencies (EC50) at IP and EP1 Receptors. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by iloprost.
Iloprost-induced vasodilation signaling pathway in vascular smooth muscle cells.
Iloprost-mediated inhibition of platelet aggregation.
Detailed Experimental Protocols
Radioligand Binding Assay for Prostacyclin Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of iloprost for the IP receptor.
Materials:
-
HEK293 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]-Iloprost (specific activity ~15-20 Ci/mmol)
-
Unlabeled iloprost for competition
-
Non-specific binding control: High concentration of unlabeled PGI₂ analog (e.g., 10 µM cicaprost)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-IP cells to ~90% confluency.
-
Wash cells with ice-cold PBS and scrape into membrane preparation buffer.
-
Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of varying concentrations of unlabeled iloprost.
-
Add 50 µL of [³H]-Iloprost (final concentration ~1-2 nM) to all wells.
-
Add 100 µL of diluted membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled iloprost.
-
Determine the IC₅₀ value (concentration of unlabeled iloprost that inhibits 50% of specific [³H]-Iloprost binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Measurement of Intracellular cAMP Accumulation
This protocol outlines the use of a competitive enzyme-linked immunosorbent assay (ELISA) to quantify iloprost-induced cAMP production.
Materials:
-
Cells expressing the IP receptor (e.g., HEK293-IP or vascular smooth muscle cells)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Iloprost
-
Cell lysis buffer
-
cAMP ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and grow to ~80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of iloprost to the wells and incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding the lysis buffer provided in the ELISA kit.
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
-
cAMP ELISA:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.
-
Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the samples/standards for antibody binding.
-
Incubating and washing the plate.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cAMP standards.
-
Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values from the standard curve.
-
Plot the cAMP concentration against the log concentration of iloprost to determine the EC₅₀ value.
-
In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of iloprost on platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
Iloprost
-
Saline solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary (typically to 200-300 x 10⁹/L).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add varying concentrations of iloprost or saline (vehicle control) to the PRP and incubate for 1-5 minutes.
-
Add a platelet agonist to induce aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of iloprost compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of iloprost to determine the IC₅₀ value.
-
Western Blot Analysis of VASP Phosphorylation
This protocol details the detection of VASP phosphorylation in platelets in response to iloprost treatment.[7][8]
Materials:
-
Washed platelets
-
Iloprost
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Platelet Treatment and Lysis:
-
Incubate washed platelets with varying concentrations of iloprost for 5-10 minutes at 37°C.
-
Lyse the platelets by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-VASP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total VASP antibody to normalize for protein loading.
-
Quantify the band intensities and express the level of VASP phosphorylation as a ratio of phosphorylated VASP to total VASP.
-
Conclusion
This compound's mechanism of action is a well-defined process initiated by its agonism at the prostacyclin receptor, leading to the activation of the cAMP-PKA signaling cascade. This pathway culminates in a suite of beneficial physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. The quantitative data on its receptor binding profile and functional potency, combined with a detailed understanding of the downstream signaling events, provide a robust framework for its clinical application and for the development of novel therapeutics targeting the prostacyclin pathway. The experimental protocols provided in this guide offer a practical resource for researchers investigating the intricate pharmacology of iloprost and related compounds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost is a synthetic analogue of prostacyclin (PGI2) that has become a cornerstone in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its development was driven by the need for a chemically stable alternative to the highly potent but ephemeral endogenous PGI2. This guide provides a comprehensive overview of the discovery, mechanism of action, and, critically, the complex stereoselective synthesis of iloprost. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside quantitative data on its receptor binding profile and pharmacokinetic properties. Furthermore, this document includes visualizations of the core signaling pathway and synthetic workflow to facilitate a deeper understanding of this important therapeutic agent.
Discovery and Development
The discovery of prostacyclin (PGI2) in 1976 revealed a potent endogenous vasodilator and inhibitor of platelet aggregation. However, its therapeutic potential was severely limited by its chemical instability and very short half-life in circulation. This prompted a search for stable synthetic analogues, a quest undertaken by researchers at Schering AG (now part of Bayer).
The development of iloprost was a significant milestone in this endeavor.[1] Iloprost was designed as a carbobicyclic analogue of PGI2, a modification that confers greater chemical stability while retaining the desired biological activity.[2] It is a second-generation prostacyclin analogue that was first approved in Europe in 1990 for intravenous treatment of peripheral vascular disease and later as an inhaled formulation (Ventavis) for PAH in the United States in 2004.[1]
Iloprost is a mixture of two diastereoisomers, the 4R and 4S forms, in an approximate ratio of 53:47.[3] The 4S isomer has been shown to be the more potent of the two.[3]
Mechanism of Action and Signaling Pathway
Iloprost exerts its pharmacological effects primarily through its action as an agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] Binding of iloprost to the IP receptor on the surface of vascular smooth muscle cells and platelets initiates a signaling cascade that leads to its therapeutic effects.[4]
The primary signaling pathway involves the coupling of the activated IP receptor to the stimulatory G-protein (Gs).[5] This activates adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]
In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the inhibition of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[4] In platelets, elevated cAMP levels inhibit platelet activation and aggregation, contributing to the antithrombotic effects of iloprost.
While iloprost is a potent IP receptor agonist, it also exhibits some affinity for other prostanoid receptors, notably the prostaglandin E1 (EP1) receptor.[2]
Signaling Pathway Diagram
Caption: Iloprost signaling pathway via the IP receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for iloprost's interaction with prostanoid receptors and its pharmacokinetic properties.
Table 1: Receptor Binding Affinity and Functional Potency of Iloprost
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50, nM) |
| IP | 3.9[2] | cAMP Elevation | 0.37[2] |
| EP1 | 1.1[2] | Calcium Influx | 0.3[2] |
| EP2 | Very Low Affinity[2] | cAMP Elevation | >1000[2] |
| EP3 | Low Affinity[2] | - | - |
| EP4 | Low Affinity[2] | cAMP Elevation | >1000[2] |
| DP1 | Very Low Affinity[2] | cAMP Elevation | >1000[2] |
| FP | Low Affinity[2] | - | - |
| TP | Very Low Affinity[2] | - | - |
Table 2: Pharmacokinetic Parameters of Iloprost in Humans
| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Clearance |
| Intravenous Infusion | 2-3 ng/kg/min | 260 pg/mL (steady state)[4] | - | - | 20-30 minutes | ~20 mL/min/kg |
| Inhalation | 5 µg | ~150 pg/mL | Within 2-4 min post-inhalation | - | 20-30 minutes | - |
| Oral (Extended Release) | 50-300 µg | Dose-dependent[4] | - | Dose-dependent[4] | 0.57 hours[4] | 8-17 mL/min/kg[4] |
Stereoselective Synthesis of Iloprost
The chemical synthesis of iloprost is a significant challenge due to the presence of multiple stereocenters and the need for high stereoselectivity to ensure the desired biological activity. The most efficient syntheses are convergent, involving the preparation of key building blocks that are later coupled to form the final molecule. A common strategy involves the use of a chiral starting material, such as (-)-Corey lactone diol, to establish the stereochemistry of the bicyclic core.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of iloprost.
Experimental Protocols
Total Synthesis of Iloprost (Illustrative Protocol)
The following is a representative, multi-step protocol for the synthesis of iloprost, based on established stereoselective methods.
Step 1: Preparation of the Bicyclic Ketone Intermediate from (-)-Corey Lactone Diol
-
Protection of Hydroxyl Groups: (-)-Corey lactone diol is reacted with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) or p-phenylbenzoyl chloride, in the presence of a base (e.g., pyridine or imidazole) to protect the primary and secondary hydroxyl groups.
-
Lactone Reduction: The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).
-
Wittig Reaction for α-Side Chain Precursor: The lactol is subjected to a Wittig reaction with a phosphorane, such as (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-side chain precursor.
-
Cyclization and Oxidation: The resulting intermediate is then cyclized and oxidized to form the key bicyclic ketone intermediate.
Step 2: Synthesis and Coupling of the ω-Side Chain
-
Preparation of the ω-Side Chain Synthon: The ω-side chain, containing the characteristic methyl and alkyne functionalities with the correct stereochemistry, is synthesized separately. This often involves asymmetric reactions to set the stereocenters.
-
Conjugate Addition: The ω-side chain is introduced onto the bicyclic ketone via a stereoselective conjugate addition reaction, often employing an organocuprate reagent derived from the ω-side chain synthon.
Step 3: Installation of the α-Side Chain and Final Modifications
-
Horner-Wadsworth-Emmons Reaction: The α-side chain is typically installed using a Horner-Wadsworth-Emmons reaction with a phosphonate reagent to stereoselectively form the E-double bond.
-
Deprotection: All protecting groups are removed under appropriate conditions (e.g., fluoride-based reagents for silyl ethers, hydrolysis for esters).
-
Purification: The crude iloprost is purified by chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired product.
Step 4: Formation of this compound Salt
-
Dissolution: Iloprost is dissolved in a suitable solvent, such as ethanol or acetone.
-
Addition of Tromethamine: A solution of tromethamine in water or an appropriate solvent is added to the iloprost solution.
-
Crystallization: The this compound salt is allowed to crystallize from the solution.
-
Isolation and Drying: The crystalline salt is isolated by filtration and dried under vacuum.
Prostacyclin (IP) Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the human IP receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-iloprost) in a binding buffer (e.g., Tris-HCl with MgCl₂) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Competition Binding: To determine the binding affinity of iloprost, competition experiments are performed by incubating the membranes and radioligand with increasing concentrations of unlabeled iloprost.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[2]
Adenylyl Cyclase Activation Assay
-
Cell Culture: Cells expressing the IP receptor are cultured to near confluency in appropriate cell culture plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with varying concentrations of iloprost for a defined period (e.g., 15 minutes) at 37°C.
-
Cell Lysis: The reaction is terminated, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of iloprost that produces 50% of the maximal response).[2]
Platelet Aggregation Inhibition Assay
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors into an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed.
-
Pre-incubation: Aliquots of PRP are pre-incubated with various concentrations of iloprost or a vehicle control for a short period (e.g., 2-5 minutes) at 37°C in an aggregometer.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of a platelet agonist, such as adenosine diphosphate (ADP) or collagen.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using a light transmission aggregometer.
-
Data Analysis: The extent of platelet aggregation is quantified, and the concentration of iloprost that inhibits aggregation by 50% (IC50) is determined from the dose-response curve.[5]
Conclusion
Iloprost represents a triumph of medicinal chemistry, providing a stable and effective therapeutic option for patients with severe vascular diseases. Its discovery was a direct result of a rational drug design approach aimed at overcoming the limitations of a natural signaling molecule. The complex, stereoselective synthesis of iloprost highlights the advances in synthetic organic chemistry that have enabled the production of such intricate molecules. A thorough understanding of its pharmacology, from receptor binding and signaling to its pharmacokinetic profile, is essential for its continued clinical application and the development of future generations of prostacyclin analogues. This guide has provided a detailed technical overview to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. US11535580B2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Iloprost Tromethamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost tromethamine is a synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[1] It is utilized in the treatment of pulmonary arterial hypertension (PAH) and severe frostbite.[2][3] This technical guide provides an in-depth overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, purification, analytical methods, and mechanism of action. The information is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Chemical and Physical Properties
This compound is the salt formed between the synthetic prostacyclin analog, iloprost, and the organic base, tromethamine (also known as tris(hydroxymethyl)aminomethane).[1] The presence of the tromethamine salt improves the aqueous solubility and stability of the active iloprost molecule.
Identity and Structure
| Property | Value | Reference |
| IUPAC Name | (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
| CAS Number | 78919-13-8 (Iloprost) | |
| Molecular Formula | C₂₂H₃₂O₄ (Iloprost) | |
| Molecular Weight | 360.49 g/mol (Iloprost) |
Physicochemical Characteristics
A summary of the key physicochemical properties of iloprost and its tromethamine salt is presented below. It is important to note that some reported values, such as the melting point of iloprost, may require further experimental verification.
| Property | Value | Remarks | Reference |
| Physical Appearance | Oily substance | Iloprost free acid | |
| Melting Point | -98 °C | For Iloprost. This value seems unusually low and may refer to a glass transition temperature or require confirmation. | |
| Solubility | Iloprost: Very slightly soluble in distilled water, buffer pH 3, and buffer pH 5. Soluble in ethanol, methanol, ethyl acetate, acetone, and buffer pH 7. Sparingly soluble in buffer pH 9. | ||
| This compound: Soluble in water. | |||
| pKa (predicted) | 4.66 (Strongest Acidic) | This is a predicted value. Experimental determination is recommended for confirmation. | [1] |
Synthesis and Purification
The synthesis of iloprost is a complex multi-step process. While specific, proprietary industrial synthesis protocols are not publicly available, the scientific literature describes several synthetic strategies. A general overview of a potential synthetic approach is outlined below.
General Synthetic Strategy
The synthesis of iloprost typically involves the construction of the bicyclic core structure followed by the addition of the two side chains. Key steps often include:
-
Corey Lactone Derivatization: The synthesis often starts from a chiral Corey lactone derivative, which provides the necessary stereochemistry for the cyclopentane ring.
-
Side Chain Introduction: The two side chains are introduced through various organic reactions, such as Wittig or Horner-Wadsworth-Emmons reactions for the alpha-side chain and organometallic additions for the omega-side chain.
-
Stereochemical Control: Throughout the synthesis, careful control of stereochemistry is crucial to obtain the desired diastereomer of iloprost.
A fully stereocontrolled total synthesis of 16S-iloprost has been described, which involves key steps such as a stereoselective conjugate addition of an alkenylcopper derivative to a bicyclic azoalkene, a diastereoselective olefination with a chiral phosphoryl acetate, and a regio- and stereoselective alkylation of an allylic acetate with a cuprate.[4][5]
Purification
Crude iloprost is typically an oil and requires extensive purification to meet pharmaceutical standards. Common purification techniques include:
-
Gravitational Column Chromatography: Normal phase silica gel chromatography can be used for initial purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating closely related impurities and diastereomers to yield high-purity iloprost. Both normal-phase and reverse-phase preparative HPLC can be employed.
Note: The following is a generalized protocol for preparative HPLC and would require optimization for the specific purification of iloprost.
Experimental Protocol: General Preparative HPLC Purification
Objective: To provide a general workflow for the purification of a prostaglandin analog like iloprost using preparative HPLC.
Materials:
-
Crude iloprost
-
HPLC-grade solvents (e.g., hexane, ethyl acetate, acetonitrile, water)
-
Preparative HPLC system with a suitable detector (e.g., UV)
-
Preparative HPLC column (e.g., silica gel for normal phase, C18 for reverse phase)
-
Fraction collector
-
Rotary evaporator
Methodology:
-
Method Development:
-
Develop an analytical HPLC method to resolve iloprost from its impurities. This will determine the appropriate solvent system (mobile phase) and column type.
-
Optimize the mobile phase composition to achieve good separation and a reasonable retention time for iloprost.
-
-
Scale-Up to Preparative HPLC:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter.
-
Adjust the flow rate for the preparative column based on the column dimensions.
-
Dissolve the crude iloprost in a minimal amount of the mobile phase or a compatible solvent.
-
-
Purification:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the dissolved crude product onto the column.
-
Run the HPLC program, monitoring the separation with the detector.
-
Collect fractions corresponding to the iloprost peak using the fraction collector.
-
-
Analysis and Post-Purification:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified iloprost.
-
Analytical Methods
A suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the assay and impurity profiling of this compound.
Experimental Protocol: General Validated HPLC Method for a Prostaglandin Analog
Objective: To provide a template for a validated reverse-phase HPLC method for the analysis of a prostaglandin analog.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard and sample
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or a suitable buffer
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH adjustment (e.g., with phosphoric acid to pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase and then prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the iloprost peak based on its retention time compared to the standard. Calculate the concentration of iloprost in the sample using the calibration curve.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of prostaglandins, typically after derivatization to increase their volatility.
Experimental Protocol: General GC-MS Analysis of Prostaglandins
Objective: To outline a general procedure for the analysis of prostaglandins using GC-MS.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., HP-5ms)
-
Derivatization reagents (e.g., for silylation)
-
Solvents (e.g., ethyl acetate)
-
Prostaglandin standards and samples
Methodology:
-
Sample Preparation and Derivatization:
-
Extract the prostaglandin from the sample matrix if necessary.
-
Evaporate the solvent.
-
Derivatize the prostaglandin by adding a silylating agent and heating to form a volatile derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature program to separate the components on the GC column.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectrum can be used for identification by comparison with a spectral library or a standard.
-
Note: The high polarity and low volatility of iloprost make direct GC-MS analysis challenging without derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation and confirmation of the identity of this compound.
Experimental Protocol: General NMR Analysis
Objective: To provide a general outline for acquiring ¹H and ¹³C NMR spectra.
Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
Methodology:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H-NMR spectrum.
-
Acquire the ¹³C-NMR spectrum.
-
Additional experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H-NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts and coupling constants to elucidate the molecular structure.
-
Mechanism of Action and Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI₂) and exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[3][6] This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
The primary signaling pathway is as follows:
-
Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.
-
In Platelets: PKA activation leads to the inhibition of platelet activation and aggregation.
-
Caption: Signaling pathway of this compound.
Stability and Storage
This compound solutions should be stored at controlled room temperature. As with many prostaglandins, it can be sensitive to heat and light, so appropriate storage conditions are necessary to prevent degradation.
Conclusion
This technical guide provides a detailed overview of the fundamental chemical properties of this compound. The information presented, including the physicochemical data, general synthetic and purification strategies, analytical methodologies, and mechanism of action, serves as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality control. The provided experimental protocols offer a starting point for laboratory work, with the understanding that optimization and validation are essential for specific applications.
References
- 1. jgtps.com [jgtps.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. lcms.cz [lcms.cz]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the In Vitro Pharmacodynamics of Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost tromethamine is a synthetic, chemically stable analog of prostacyclin (PGI2) that mimics its potent vasodilatory and anti-platelet effects.[1][2] Developed to overcome the short half-life of endogenous PGI2, iloprost has become a valuable therapeutic agent in conditions characterized by vasoconstriction and platelet aggregation, such as pulmonary arterial hypertension (PAH). This guide provides a comprehensive overview of the in vitro pharmacodynamics of this compound, focusing on its molecular mechanisms, signaling pathways, and the experimental protocols used to characterize its activity.
Core Mechanism of Action
Iloprost exerts its primary pharmacological effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The binding of iloprost to the IP receptor initiates a signaling cascade that is central to its therapeutic actions.
Signaling Pathways
The activation of the IP receptor by iloprost triggers a canonical signaling pathway involving G-protein activation, second messenger production, and downstream effector modulation.
Primary Signaling Cascade: The Gs-Adenylate Cyclase-cAMP Pathway
Upon binding to the IP receptor on vascular smooth muscle cells and platelets, iloprost induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to the physiological responses of vasodilation and inhibition of platelet aggregation.
Quantitative Pharmacodynamic Data
The in vitro activity of iloprost has been quantified through various assays, providing key parameters for its pharmacological profile.
| Parameter | Receptor | Cell/Tissue Type | Value | Reference |
| Binding Affinity (Ki) | IP | Recombinant Human | 3.9 nM | [3] |
| EP1 | Recombinant Human | 1.1 nM | [3] | |
| Functional Potency (EC50) | IP (cAMP accumulation) | Recombinant Human | 0.37 nM | [3] |
| EP1 (Calcium mobilization) | Recombinant Human | 0.3 nM | [3] | |
| Inhibition of Platelet Aggregation (IC50) | - | Human Platelet-Rich Plasma (Collagen-induced) | 3.6 nM | [4] |
| - | Human Platelet-Rich Plasma (Collagen-induced, with Aspirin) | 0.5 nM | [4] | |
| - | Human Whole Blood (Collagen/ADP-induced) | 3.0 nM | [4] | |
| - | Human Whole Blood (Collagen/ADP-induced, with Aspirin) | 0.7 nM | [4] |
Detailed Experimental Protocols
In Vitro Vasodilation Assay: Wire Myography
This protocol details the assessment of iloprost-induced vasodilation in isolated pulmonary artery segments using wire myography.
Objective: To determine the concentration-response relationship of iloprost-induced relaxation in pre-constricted pulmonary artery rings.
Materials:
-
Isolated pulmonary arteries (e.g., from rat or rabbit)
-
Krebs-bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or other suitable vasoconstrictor (e.g., U46619)
-
This compound stock solution
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Vessel Preparation: Isolate pulmonary arteries and place them in ice-cold Krebs-bicarbonate solution. Under a dissection microscope, carefully clean the arteries of adhering connective and adipose tissue. Cut the arteries into 2 mm rings.
-
Mounting: Mount the arterial rings on the wires of the myograph chamber filled with Krebs-bicarbonate solution, continuously gassed with carbogen and maintained at 37°C.
-
Equilibration and Normalization: Allow the vessels to equilibrate for at least 60 minutes. During this time, gradually increase the tension to a predetermined optimal resting tension (e.g., 7.5-10.0 mN for healthy rat pulmonary arteries).
-
Viability Check: Assess the viability of the arterial rings by inducing contraction with a high potassium solution (e.g., Krebs solution with 60 mM KCl). After washing, contract the vessels with a submaximal concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM).
-
Pre-constriction: Once a stable contractile plateau is reached with the vasoconstrictor, begin the cumulative addition of iloprost.
-
Concentration-Response Curve: Add increasing concentrations of iloprost (e.g., 10⁻¹² to 10⁻⁶ M) to the bath in a cumulative manner, allowing the relaxation to stabilize at each concentration.
-
Data Analysis: Record the relaxation at each iloprost concentration as a percentage of the pre-constriction tone. Plot the concentration-response curve and calculate the EC50 value.
In Vitro Platelet Aggregation Assay: Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA to measure the inhibitory effect of iloprost on platelet aggregation.
Objective: To determine the IC50 of iloprost for the inhibition of agonist-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)
-
This compound stock solution
-
Light transmission aggregometer
-
Centrifuge
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP. Adjust the platelet count in the PRP with PPP if necessary.
-
Aggregometer Setup: Set the aggregometer to 100% transmission with PPP and 0% transmission with PRP.
-
Baseline Measurement: Place a cuvette with PRP in the aggregometer and record the baseline transmission for a few minutes.
-
Iloprost Incubation: Add a known concentration of iloprost or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a platelet agonist (e.g., 5 µM ADP or 2 µg/mL collagen) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) until a maximal aggregation response is observed.
-
Concentration-Response: Repeat the procedure with a range of iloprost concentrations to generate a concentration-response curve.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each iloprost concentration relative to the vehicle control. Determine the IC50 value from the concentration-response curve.
cAMP Accumulation Assay: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the measurement of intracellular cAMP levels in human pulmonary artery endothelial cells (HPAECs) in response to iloprost stimulation.
Objective: To quantify the iloprost-induced increase in intracellular cAMP in HPAECs.
Materials:
-
Human Pulmonary Artery Endothelial Cells (HPAECs)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture: Culture HPAECs in appropriate medium until confluent.
-
Cell Seeding: Seed the HPAECs into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Iloprost Stimulation: Add various concentrations of iloprost to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the ELISA kit.
-
ELISA Procedure: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the addition of the cell lysate to a plate pre-coated with a cAMP capture antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP and a substrate.
-
Data Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample from the standard curve and plot the concentration-response curve for iloprost to determine the EC50.
IP Receptor Binding Assay: Radioligand Competition Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of iloprost for the IP receptor.
Objective: To determine the Ki of iloprost for the human IP receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human IP receptor (e.g., HEK293 or CHO cells)
-
Radiolabeled ligand (e.g., [³H]-iloprost)
-
Unlabeled this compound for competition
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled iloprost.
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of unlabeled iloprost. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The in vitro pharmacodynamic profile of this compound is well-characterized, demonstrating its potent agonism at the IP receptor and subsequent activation of the cAMP signaling pathway. This leads to its primary therapeutic effects of vasodilation and inhibition of platelet aggregation. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of iloprost and other prostacyclin analogs in a research and drug development setting. A thorough understanding of these in vitro methodologies is crucial for the preclinical evaluation of novel compounds targeting the prostacyclin pathway.
References
- 1. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Iloprost Tromethamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost, a synthetic analogue of prostacyclin (PGI2), emerged from early research as a potent therapeutic agent with significant effects on the cardiovascular system.[1] Its chemical stability conferred a clinical advantage over the short-lived endogenous prostacyclin.[1] This technical guide provides an in-depth overview of the foundational research on iloprost tromethamine, focusing on its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the core science that established iloprost as a valuable therapeutic molecule.
Mechanism of Action
Iloprost exerts its pharmacological effects primarily by mimicking the actions of prostacyclin.[1] It is a potent vasodilator and a strong inhibitor of platelet aggregation.[1] The underlying mechanism involves the binding to and activation of the prostacyclin (IP) receptor, a member of the G protein-coupled receptor (GPCR) family.[1] This interaction triggers a cascade of intracellular events, central to which is the activation of adenylyl cyclase.[1]
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1] In vascular smooth muscle cells, PKA activation results in the phosphorylation and inactivation of myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains and leading to muscle relaxation and vasodilation.[1] In platelets, elevated cAMP levels, through PKA, inhibit platelet activation and aggregation, reducing the risk of thrombosis.[1]
Signaling Pathway of Iloprost
The signaling cascade initiated by iloprost binding to the IP receptor is a critical aspect of its function. The following diagram illustrates this pathway.
Quantitative Data from Early Research
The following tables summarize key quantitative data from early in vitro and in vivo studies on iloprost, providing a comparative overview of its potency and pharmacokinetic profile.
Table 1: In Vitro Activity of Iloprost
| Parameter | Species/System | Value | Reference |
| Receptor Binding Affinity (Ki) | |||
| IP Receptor | Human Platelets | 13.4 nM (16S-isomer) | [2] |
| 288 nM (16R-isomer) | [2] | ||
| EP1 Receptor | Human Recombinant | ~1 nM | [3] |
| EP3 Receptor | Human Recombinant | ~100 nM | [3] |
| Adenylyl Cyclase Activation (EC50) | |||
| Human Platelets | ~1-10 nM (estimated) | [3][4] | |
| Inhibition of Platelet Aggregation (IC50) | |||
| ADP-induced | Human Platelet-Rich Plasma | 0.51 ± 0.06 nM (Controls) | [5] |
| 0.77 ± 0.08 nM (Type IIa Hypercholesterolemia) | [5] | ||
| Collagen-induced | Human Platelet-Rich Plasma | Not specified | [6] |
Table 2: Early Human Pharmacokinetic Parameters of Iloprost
| Parameter | Route of Administration | Dose | Value | Reference |
| Half-life (t½) | Intravenous | 1 & 3 ng/kg/min | 3-4 min (initial), 0.5 h (terminal) | [3] |
| Inhaled | Not specified | 20-30 minutes | [7] | |
| Maximum Plasma Concentration (Cmax) | Intravenous | 1 ng/kg/min | 46 ± 8 pg/mL | [3] |
| 3 ng/kg/min | 135 ± 24 pg/mL | [3] | ||
| Oral | 1 µg/kg | 251 ± 32 pg/mL | [3] | |
| Bioavailability | Oral | 1 µg/kg | 16 ± 4% | [3] |
| Clearance | Intravenous | Not specified | ~20 mL/min/kg | [7] |
| Protein Binding | ~60% (mainly albumin) | [7] |
Experimental Protocols
Detailed methodologies were crucial in the early characterization of iloprost. Below are descriptions of key experimental protocols cited in early research.
Radioligand Binding Assay
This assay was fundamental in determining the affinity of iloprost for its receptor.
Methodology:
-
Membrane Preparation: Human platelets were isolated from whole blood, and the platelet membranes containing the prostacyclin receptors were prepared through centrifugation and lysis.[2]
-
Incubation: The platelet membranes were incubated with a fixed concentration of radiolabeled iloprost (e.g., [3H]-iloprost).[2][5] To determine the binding affinity, increasing concentrations of unlabeled iloprost were added to compete with the radioligand for receptor binding.[5]
-
Separation: The reaction was terminated, and the membrane-bound radioligand was separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[2]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using liquid scintillation counting.[2]
-
Data Analysis: The data from the competition experiments were used to calculate the inhibitory constant (Ki), which reflects the affinity of iloprost for the prostacyclin receptor.[3]
Adenylyl Cyclase Activity Assay
This assay was used to quantify the functional consequence of iloprost binding to its receptor.
Methodology:
-
Cell/Membrane Preparation: Intact human platelets or isolated platelet membranes were used as the source of adenylyl cyclase.[3]
-
Incubation: The preparations were incubated with varying concentrations of iloprost in the presence of ATP, the substrate for adenylyl cyclase.[4]
-
Reaction Termination: The enzymatic reaction was stopped, often by the addition of an acid to denature the enzyme.[4]
-
cAMP Measurement: The amount of cAMP produced was quantified using methods such as radioimmunoassay (RIA) or other competitive binding assays.[3]
-
Data Analysis: The results were plotted as a dose-response curve, from which the EC50 value (the concentration of iloprost that produces 50% of the maximal response) was determined.[3]
Platelet Aggregation Assay
This assay directly measured the primary functional effect of iloprost on platelets.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy volunteers or patients was centrifuged at a low speed to obtain PRP.[5][6]
-
Incubation: Aliquots of PRP were pre-incubated with different concentrations of iloprost or a vehicle control.[6]
-
Induction of Aggregation: A platelet-aggregating agent, such as adenosine diphosphate (ADP) or collagen, was added to the PRP to induce aggregation.[5][6]
-
Measurement of Aggregation: Platelet aggregation was monitored over time by measuring the change in light transmission through the PRP sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The inhibitory effect of iloprost was quantified by determining the concentration that caused 50% inhibition of platelet aggregation (IC50).[5]
Early Clinical Research
Early clinical investigations of iloprost focused on its potential therapeutic applications in diseases characterized by vasoconstriction and platelet aggregation.
Peripheral Arterial Occlusive Disease (PAOD)
Early trials in patients with severe PAOD demonstrated that intravenous iloprost infusions could lead to significant clinical improvements.
-
Study Design: Randomized, controlled pilot studies were conducted in patients with PAOD at Leriche Fontaine stage III.[7][8]
-
Intervention: Patients received intravenous infusions of iloprost, with doses typically titrated up to a maximum of 2 ng/kg/min for several hours a day over a period of one to four weeks.[6][7][8]
-
Key Endpoints: Efficacy was assessed by measuring changes in walking distance, rest pain, analgesic consumption, and peripheral blood flow using techniques like plethysmography and laser Doppler.[7][8]
-
Results: These early studies showed that iloprost treatment increased walking capacity, reduced ischemic pain, and improved peripheral circulation.[7][8] Tolerability was a key consideration, with side effects like headache and flushing being common and dose-limiting.[6]
Pulmonary Hypertension
The vasodilatory properties of iloprost also led to its investigation as a treatment for pulmonary hypertension.
-
Study Design: Initial studies were often open-label or small, controlled trials in patients with severe pulmonary hypertension.
-
Intervention: Iloprost was administered either intravenously or via inhalation.
-
Key Endpoints: The primary outcomes were changes in hemodynamic parameters, including pulmonary vascular resistance, pulmonary artery pressure, and cardiac output.
-
Results: Early research indicated that iloprost could significantly reduce pulmonary vascular resistance and improve cardiac function in patients with pulmonary hypertension.
Conclusion
The early research on this compound laid a robust scientific foundation for its clinical development and use. Through detailed in vitro and in vivo studies, its mechanism of action as a potent prostacyclin analogue was elucidated, and its significant vasodilatory and anti-platelet aggregation effects were quantified. The experimental protocols developed during this period were instrumental in characterizing its pharmacological profile. This early body of work not only established the therapeutic potential of iloprost in vascular diseases but also provided a valuable framework for the development of subsequent prostacyclin analogues. For researchers and drug development professionals, understanding this foundational research is crucial for appreciating the scientific journey of iloprost and for informing the development of future therapies targeting similar pathways.
References
- 1. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Synergistic interaction of adenylate cyclase activators and nitric oxide donor SIN-1 on platelet cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Clinical and circulatory effects of Iloprost either administered for 1 week or 4 weeks in patients with peripheral obstructive arterial disease at Leriche-Fontaine stage III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Foundational Vasodilatory Mechanisms of Iloprost Tromethamine
Introduction
Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI2), an endogenous prostanoid produced primarily by the vascular endothelium.[1][2] It mimics the potent vasodilatory and anti-platelet properties of PGI2, making it a critical therapeutic agent for conditions characterized by vasoconstriction and increased vascular resistance, most notably Pulmonary Arterial Hypertension (PAH).[3][4] Iloprost is also used in the treatment of severe Raynaud's phenomenon and critical limb ischemia.[2][5] Administered via inhalation or intravenous infusion, iloprost directly targets vascular beds, leading to significant hemodynamic improvements.[6][7] This guide provides a detailed overview of the foundational studies that have elucidated the core vasodilatory mechanisms of iloprost, presenting key quantitative data, experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: The Prostacyclin (IP) Receptor-cAMP Pathway
The primary vasodilatory effect of iloprost is mediated through its interaction with specific prostacyclin (IP) G-protein coupled receptors on the surface of vascular smooth muscle cells (VSMCs).[3][4] This interaction initiates a well-defined intracellular signaling cascade:
-
Receptor Binding: Iloprost binds to the IP receptor, activating the associated Gs-protein.[8]
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]
-
cAMP Accumulation: The resulting increase in intracellular cAMP levels is the central event in the signaling pathway.[9]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of cAMP-dependent Protein Kinase A (PKA).[3][8]
-
Smooth Muscle Relaxation: PKA phosphorylates several downstream targets within the VSMC, culminating in relaxation and vasodilation. Key PKA-mediated actions include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, preventing the phosphorylation of myosin light chains—a critical step for muscle contraction.[3] This leads to smooth muscle relaxation.
-
Activation of Potassium Channels: Studies have shown that iloprost activates calcium-activated potassium (KCa) channels in VSMCs, an effect mediated by PKA-induced phosphorylation of the channel.[10] This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, reducing intracellular calcium and promoting relaxation.
-
Beyond vasodilation, this cAMP-mediated pathway also contributes to iloprost's anti-platelet, anti-inflammatory, and cytoprotective effects.[2][9][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. What is Iloprost used for? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. phassociation.org [phassociation.org]
- 7. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 9. Treatment with intravenous iloprost in patients with systemic sclerosis: A short review [rarediseasesjournal.com]
- 10. Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacology and efficacy of inhaled iloprost for the treatment of pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]
The Role of Iloprost Tromethamine in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloprost tromethamine, a stable synthetic analogue of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation. Its mechanism of action is primarily mediated through the activation of the prostacyclin (IP) receptor on the platelet surface, leading to a cascade of intracellular events that ultimately prevent platelet activation and subsequent aggregation. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-platelet activity of iloprost. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of hematology, pharmacology, and drug development.
Core Mechanism of Action
Iloprost functions as a direct agonist of the IP receptor, a G-protein coupled receptor (GPCR) on platelets.[1][2] The binding of iloprost to the IP receptor initiates a signaling cascade that counteracts the pro-aggregatory stimuli. This process can be summarized in the following key steps:
-
IP Receptor Activation: Iloprost binds to the IP receptor on the platelet membrane.[1][2]
-
G-Protein Stimulation: This binding activates the associated Gs alpha subunit (Gsα) of the G-protein complex.[3][4]
-
Adenylyl Cyclase Activation: The activated Gsα stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4]
-
Increased Intracellular cAMP: The activation of adenylyl cyclase leads to a significant increase in the intracellular concentration of cAMP.[1][4]
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA), a key downstream effector in this pathway.[1][3]
-
Phosphorylation of Target Proteins: PKA phosphorylates various intracellular proteins, including vasodilator-stimulated phosphoprotein (VASP). This phosphorylation event is a critical step in the inhibition of platelet activation.
-
Inhibition of Calcium Mobilization: PKA activation leads to the inhibition of phospholipase C (PLC), which in turn reduces the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in decreased intracellular calcium mobilization, a crucial event for platelet activation.[3]
-
Inhibition of Platelet Aggregation: The culmination of these signaling events is the inhibition of platelet shape change, granule secretion (such as the release of ADP and thromboxane A2), and the conformational activation of integrin αIIbβ3, the receptor responsible for fibrinogen binding and platelet aggregation.[3]
Quantitative Data on Iloprost's Anti-Platelet Effects
The inhibitory effects of iloprost on platelet function are dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Inhibition of Platelet Aggregation by Iloprost
| Agonist | Iloprost Concentration | Species | Assay Method | Inhibition (%) | IC50 | Reference |
| Collagen | Not Specified | Human | Platelet Rich Plasma Aggregometry | Not Specified | 0.51 ± 0.06 nM (Normal Subjects) | [5] |
| Collagen | Not Specified | Human | Platelet Rich Plasma Aggregometry | Not Specified | 0.77 ± 0.08 nM (Type IIa Hypercholesterolemia) | [5] |
| ADP (2 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |
| ADP (6 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |
| Collagen (2.5 µg/mL) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |
| Epinephrine (1.25 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |
| Epinephrine (5 µM) | 15 µg (aerosolized) | Human | Light Transmission Aggregometry | Significant inhibition at 30 min and 4h | Not Applicable | [6] |
Table 2: Effect of Iloprost on Platelet Activation Markers and Signaling Molecules
| Parameter | Iloprost Concentration | Agonist | Species | Measurement Technique | Result | Reference |
| P-selectin Exposure | Concentration-dependent | Thrombin | Human | Flow Cytometry | Inhibition | [3] |
| Integrin αIIbβ3 Activation | Concentration-dependent | Thrombin | Human | Flow Cytometry | Inhibition | [3] |
| Intracellular cAMP | 15 µg (aerosolized) | Baseline | Human | Not Specified | Increase from 27.3 to 31.8 nmol/L at 30 min | [6] |
| Intracellular cAMP | 0.5, 2, and 5 nM | Thrombin (0.01 U/mL) | Human | Enzyme Immunoassay (EIA) | Concentration-dependent antagonism of thrombin-induced cAMP decrease | [4] |
| VASP Phosphorylation (Ser157) | 0.5, 2, and 5 nM | Thrombin (0.01 U/mL) | Human | Western Blot | Concentration-dependent enhancement | [4] |
Experimental Protocols
Platelet Preparation
3.1.1. Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP from red blood cells and leukocytes.
-
Carefully collect the supernatant PRP.
3.1.2. Washed Platelets:
-
Prepare PRP as described above.
-
Acidify the PRP to a pH of 6.5 with acid-citrate-dextrose (ACD) solution.
-
Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes.
-
Discard the supernatant and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin to prevent premature activation.
-
Repeat the washing step.
-
Finally, resuspend the washed platelets in the desired experimental buffer to the appropriate concentration.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.
-
Equipment: A dual-channel light transmission aggregometer.
-
Procedure:
-
Pipette a defined volume of PRP or washed platelets into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring (typically 900-1200 rpm).
-
Calibrate the instrument by setting the light transmission through the platelet suspension to 0% and through platelet-poor plasma (PPP) or buffer to 100%.
-
Add the desired concentration of iloprost or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, thrombin, or arachidonic acid) to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
The primary endpoints are the maximum percentage of aggregation and the slope of the aggregation curve.
-
Flow Cytometry for P-selectin Expression and Integrin αIIbβ3 Activation
Flow cytometry allows for the quantitative analysis of individual platelet activation.
-
Reagents:
-
Fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P).
-
Fluorochrome-conjugated PAC-1 antibody, which specifically binds to the activated conformation of integrin αIIbβ3.
-
-
Procedure:
-
Prepare a suspension of PRP or washed platelets.
-
Pre-incubate the platelets with various concentrations of iloprost or vehicle control for a defined period.
-
Stimulate the platelets with an agonist.
-
Add the fluorescently labeled antibodies and incubate in the dark at room temperature for 15-20 minutes.
-
Fix the samples with paraformaldehyde (1-2%).
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for P-selectin and/or activated αIIbβ3 and the mean fluorescence intensity.
-
Measurement of Intracellular cAMP Levels
-
Procedure:
-
Prepare washed platelets and pre-incubate with various concentrations of iloprost.
-
Stimulate the platelets with an agonist.
-
Stop the reaction by adding a cold lysis buffer or by rapid centrifugation.
-
Extract the intracellular cAMP from the platelet lysate.
-
Quantify the cAMP concentration using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Iloprost Signaling Pathway in Platelets.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Findings on the Cytoprotective Properties of Iloprost Tromethamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost tromethamine, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator primarily used in the treatment of pulmonary arterial hypertension. Emerging evidence has illuminated its significant cytoprotective capabilities, extending beyond its hemodynamic effects. This technical guide synthesizes the initial findings on the cytoprotective mechanisms of iloprost, presenting quantitative data on its impact on cell viability, apoptosis, and inflammation. Detailed experimental protocols for key assays are provided, and the core signaling pathways implicated in its protective effects are visually represented. This document aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of iloprost in cytoprotection.
Core Cytoprotective Mechanisms of this compound
Iloprost exerts its cytoprotective effects through a multi-faceted mechanism of action, primarily initiated by its binding to the prostacyclin (IP) receptor, a G-protein coupled receptor. This interaction triggers a cascade of intracellular events that collectively contribute to enhanced cell survival and function.
The principal cytoprotective actions of iloprost include:
-
Anti-inflammatory Effects: Iloprost has been shown to suppress the release of pro-inflammatory cytokines. By increasing intracellular cyclic adenosine monophosphate (cAMP) levels, it can inhibit the activation of inflammatory signaling pathways such as NF-κB.
-
Anti-apoptotic Effects: Iloprost demonstrates the ability to inhibit programmed cell death. Mechanistic studies show that it can prevent the decline of mitochondrial membrane potential and reduce the activity of key apoptotic enzymes like caspase-3.[1][2]
-
Enhancement of Endothelial Barrier Function: Iloprost plays a crucial role in maintaining the integrity of the vascular endothelium. It attenuates the disruption of the endothelial monolayer caused by inflammatory stimuli.
-
Antioxidant Properties: Iloprost has been reported to modulate oxidative stress markers, suggesting a role in mitigating cellular damage caused by reactive oxygen species (ROS).[3]
-
Immunomodulation: Beyond its direct cellular effects, iloprost can modulate the function of immune cells, contributing to a more favorable microenvironment for tissue protection and repair.
Quantitative Data on Iloprost-Mediated Cytoprotection
The following tables summarize the quantitative findings from in vitro studies investigating the cytoprotective effects of iloprost.
Table 1: Effect of Iloprost on Platelet Apoptosis
| Parameter | Condition | Iloprost Concentration | Result |
| Mitochondrial Membrane Potential (ΔΨm) Depolarization | Agonist-induced | Concentration-dependent | Inhibition of depolarization |
| Phosphatidylserine (PS) Externalization | Agonist-induced | Concentration-dependent | Inhibition of PS externalization |
| Caspase-3 Activity | Agonist-induced | Concentration-dependent | Reduction in caspase-3 activity |
Data synthesized from studies on agonist-induced platelet apoptosis.[1][2]
Table 2: Anti-inflammatory Effects of Iloprost on Human Monocyte-Derived Dendritic Cells
| Cytokine | Iloprost Treatment | Result |
| TNF-α | Dose-dependent | Inhibition of secretion |
| IL-6 | Dose-dependent | Inhibition of secretion |
| IL-8 | Dose-dependent | Inhibition of secretion |
| IL-12p70 | Dose-dependent | Inhibition of secretion |
| IL-10 | Dose-dependent | Enhanced production |
Data from in vitro studies on mature dendritic cells.
Signaling Pathways in Iloprost-Mediated Cytoprotection
The cytoprotective effects of iloprost are orchestrated by complex intracellular signaling pathways. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA).[4] Another critical pathway involves the activation of the small GTPase, Rac1.
The cAMP-PKA Signaling Pathway
Upon binding to the IP receptor, iloprost activates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The elevated cAMP levels then activate PKA, which phosphorylates various downstream targets, leading to the observed cytoprotective effects, including the inhibition of platelet aggregation and vasodilation.[4]
Caption: Iloprost activates the cAMP-PKA signaling pathway.
The Rac1 Signaling Pathway
Iloprost-induced elevation of intracellular cAMP also triggers the activation of Rac1, a small GTPase belonging to the Rho family. Activated Rac1 plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and cell migration, all of which are vital for maintaining endothelial barrier integrity and promoting cell survival. The activation of Rac1 by iloprost has been shown to be a key mechanism in attenuating inflammatory responses and enhancing endothelial barrier function.[5]
Caption: Iloprost promotes endothelial barrier function via Rac1.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of iloprost's cytoprotective effects.
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest (e.g., endothelial cells, platelets)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight in a humidified incubator (37°C, 5% CO2).
-
Iloprost Treatment: Prepare serial dilutions of iloprost in complete culture medium. Remove the overnight culture medium from the cells and replace it with the iloprost-containing medium or a vehicle control.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Caption: Workflow for assessing cell viability with MTT assay.
Endothelial Permeability (Transwell) Assay
This protocol measures the integrity of an endothelial cell monolayer.
Materials:
-
Human endothelial cells (e.g., HUVECs)
-
Complete endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
This compound stock solution
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
FITC-Dextran (or other fluorescently labeled tracer)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding on Transwells: Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin). Seed endothelial cells onto the inserts at a high density to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for 2-3 days until a tight monolayer is formed. The integrity of the monolayer can be monitored by measuring transendothelial electrical resistance (TEER).
-
Iloprost Pre-treatment: Pre-treat the endothelial monolayers with various concentrations of iloprost or vehicle control for a specified period (e.g., 1 hour).
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS) to the upper chamber of the Transwell to induce barrier dysfunction.
-
Tracer Addition: Add FITC-Dextran to the upper chamber.
-
Incubation: Incubate the plates for a defined period (e.g., 4-6 hours) to allow the tracer to pass through the endothelial monolayer into the lower chamber.
-
Fluorescence Measurement: Collect samples from the lower chamber and measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the permeability as the amount of fluorescent tracer that has passed into the lower chamber, and compare the results between different treatment groups.
Caption: Workflow for endothelial permeability (Transwell) assay.
Conclusion and Future Directions
The initial findings on the cytoprotective effects of this compound are promising, indicating a therapeutic potential that extends beyond its established role in vasodilation. The data presented in this whitepaper highlight its ability to mitigate inflammation, inhibit apoptosis, and enhance endothelial barrier function. The elucidation of the underlying signaling pathways, particularly the cAMP/PKA and Rac1 pathways, provides a solid foundation for further research.
Future investigations should focus on:
-
In-depth Mechanistic Studies: A more granular understanding of the crosstalk between different signaling pathways and the identification of novel downstream effectors will be crucial.
-
Translational Studies: Bridging the gap between in vitro findings and in vivo efficacy through well-designed animal models and clinical trials is a critical next step.
-
Exploration of New Therapeutic Areas: The cytoprotective properties of iloprost may be beneficial in a range of conditions characterized by cellular stress and damage, such as ischemia-reperfusion injury, and neurodegenerative diseases.
This technical guide serves as a catalyst for continued exploration into the multifaceted cytoprotective actions of iloprost, with the ultimate goal of translating these fundamental discoveries into novel therapeutic strategies.
References
- 1. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies involving iloprost tromethamine, a synthetic analog of prostacyclin PGI₂. Iloprost is a potent vasodilator and inhibitor of platelet aggregation, with anti-inflammatory and anti-fibrotic properties. The following protocols are intended to guide researchers in investigating the cellular and molecular mechanisms of iloprost in various in vitro models.
This compound Signaling Pathway
Iloprost exerts its effects primarily by binding to the prostacyclin I receptor (IP receptor), a G protein-coupled receptor (GPCR).[1][2] This interaction initiates a signaling cascade that is central to its therapeutic effects.
Signaling Cascade:
Activation of the IP receptor by iloprost stimulates the associated Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3] PKA then phosphorylates various downstream targets, resulting in the physiological responses attributed to iloprost, such as smooth muscle relaxation and inhibition of platelet activation.[1]
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of LTA, the gold-standard for platelet function testing, to evaluate the inhibitory effect of iloprost on platelet aggregation.[2][4]
Experimental Workflow:
References
Application Notes and Protocols for Iloprost Tromethamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic and chemically stable analog of prostacyclin (PGI2), a naturally occurring substance in the body with potent vasodilatory and anti-platelet properties.[1][2] Iloprost tromethamine is the salt form used in pharmaceutical preparations.[3] In cell culture applications, iloprost serves as a powerful tool to investigate a variety of cellular processes due to its ability to mimic the effects of endogenous PGI2.[1] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), which triggers a cascade of intracellular signaling events.[1][4] These notes provide an overview of iloprost's applications in cell culture, a summary of its effects on various cell types, and detailed protocols for common experimental setups.
Mechanism of Action
Iloprost exerts its effects primarily by activating the IP receptor, which is coupled to a stimulatory G protein (Gsα).[1][5] This activation stimulates the enzyme adenylate cyclase, leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP).[1][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA then phosphorylates various downstream targets, leading to the diverse cellular effects of iloprost, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of inflammatory and proliferative responses.[1] While the IP receptor is its main target, iloprost has also been shown to interact with other prostanoid receptors, such as the EP1 and EP4 receptors, which can be relevant in certain cellular contexts or disease states.[6][7][8]
Caption: Iloprost signaling pathway.
Data Presentation: Effects of Iloprost in Cell Culture
The following table summarizes the observed effects of iloprost on various cell types as reported in the literature. This data can serve as a starting point for experimental design.
| Cell Type | Iloprost Concentration | Incubation Time | Observed Effect | Citation(s) |
| Human Platelets | 0.5 - 5 nM | 20 minutes | Concentration-dependent inhibition of agonist-induced platelet aggregation and ATP release. | [9][10] |
| Coronary Artery Smooth Muscle Cells (SMCs) | 100 nM | 4 hours | Marked inhibition of PDGF-induced proliferation. | [11] |
| Coronary Artery Smooth Muscle Cells (SMCs) | 100 nM | 24 hours | No decrease in proliferation, suggesting homologous desensitization. | [11] |
| Human Endothelial Cells | Not specified | 2 hours | Increased VE-cadherin clustering at adherens junctions, restoring junctional integrity. | [4] |
| Human Endothelial Cells | Not specified | Not specified | Significant reduction of IL-1 stimulated expression of ICAM-1 and E-Selectin. | [12] |
| Human Dental Pulp Stem Cells (HDPCs) | 10⁻⁶ M (1 µM) | Not specified | Significant downregulation of IL-6 and IL-12 mRNA expression in an inflamed model. | [13][14] |
| Human Periodontal Ligament Cells (hPDLs) | 10⁻⁹ - 10⁻⁶ M | 1, 6, and 24 hours | Upregulation of Vascular Endothelial Growth Factor (VEGF) and Type I Collagen (COL1) mRNA and protein expression. No effect on cell proliferation. | [15][16] |
| Human Monocyte-Derived Dendritic Cells | Not specified | Not specified | Dose-dependent inhibition of TNF-alpha, IL-6, IL-8, and IL-12p70 secretion; enhanced IL-10 production. | [17] |
| Rabbit Pulmonary Smooth Muscle Cells | 100 nM | 10 minutes | Stimulation of cAMP production. | [6] |
Experimental Protocols
Here are detailed protocols for common in vitro assays involving iloprost.
Protocol 1: Inhibition of Platelet Aggregation
This protocol is designed to assess the inhibitory effect of iloprost on platelet aggregation induced by various agonists.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of the prostacyclin analogue iloprost in an in vitro model of inflamed human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory effects of the prostacyclin analogue iloprost in an in vitro model of inflamed human dental pulp cells. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The effect of iloprost on cell proliferation and angiogenesis-related gene expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iloprost has potent anti-inflammatory properties on human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Iloprost Tromethamine Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of iloprost tromethamine solutions for various laboratory applications. Iloprost, a synthetic analog of prostacyclin PGI₂, is a potent vasodilator and inhibitor of platelet aggregation, making it a valuable tool in cardiovascular and cell biology research.[1] Proper preparation of iloprost solutions is critical to ensure experimental accuracy and reproducibility.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₆H₄₃NO₇ |
| Molecular Weight | 481.63 g/mol |
| Appearance | Oily substance |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, and pH 7 buffer. Sparingly soluble in pH 9 buffer. Very slightly soluble in distilled water, pH 3, and pH 5 buffers.[1] |
| Storage | Store at -20°C for long-term stability. |
Stock Solution Preparation
Iloprost is often supplied as a solution in methyl acetate.[2][3] To prepare a stock solution in a different solvent, the methyl acetate must first be removed.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of iloprost in Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
Materials:
-
Iloprost in methyl acetate
-
Solvent of choice (DMSO, ethanol, or DMF), purged with an inert gas
-
Gentle stream of nitrogen gas
-
Sterile, airtight glass vial
Procedure:
-
Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the iloprost solution.
-
Once the solvent has completely evaporated, a neat oil will remain.
-
Immediately add the desired volume of the chosen organic solvent (e.g., DMSO) to the neat oil. The solubility of iloprost in ethanol and DMF is approximately 30 mg/mL, and in DMSO is approximately 25 mg/mL.[3]
-
Gently vortex or swirl the vial to ensure the iloprost is completely dissolved.
-
Store the stock solution in a tightly sealed vial at -20°C. For long-term storage, it should be stable for at least one year.[2]
Working Solution Preparation
Working solutions for in vitro and in vivo experiments should be prepared fresh daily from the stock solution.
In Vitro Applications
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the preparation of working solutions for treating cells in culture. To avoid solvent toxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically <0.5%).[4]
Materials:
-
Iloprost stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
On the day of the experiment, thaw the iloprost stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[4]
-
For example, to prepare a 1 µM working solution from a 10 mM stock in DMSO, you could first dilute the stock 1:100 in media (to 100 µM) and then further dilute this intermediate solution 1:100 in media to reach the final 1 µM concentration.
-
Always include a vehicle control in your experiments, which consists of the same concentration of the organic solvent (e.g., DMSO) in the cell culture medium without iloprost.
Quantitative Data for In Vitro Assays:
| Assay Type | Cell Type | Iloprost Concentration Range | Reference |
| Platelet Aggregation | Human Platelets | 0.5 - 5 nM | [2] |
| cAMP Measurement | HEK293 cells expressing IP or EP3 receptors | EC₅₀s = 0.37 and 27.5 nM, respectively | |
| Calcium Level Measurement | HEK293 cells expressing EP1 receptor | EC₅₀ = 0.3 nM |
In Vivo Applications
Protocol 3: Preparation of Working Solutions for Animal Studies (Intranasal Administration)
This protocol is adapted from a study using a murine model and describes the preparation of an iloprost solution for intranasal delivery.[5][6]
Materials:
-
Iloprost stock solution (from Protocol 1) or commercially prepared sterile solution
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare the diluted iloprost solution immediately before use. Do not store the diluted solution.[6]
-
Dilute the iloprost stock solution in sterile saline to the desired final concentration. For example, a study used a concentration of 5 µ g/100 µL for intranasal administration in mice.[5][6]
-
Ensure the solution is thoroughly mixed.
-
The vehicle control for this experiment would be sterile saline alone.
Quantitative Data for In Vivo Studies:
| Animal Model | Route of Administration | Iloprost Dose | Vehicle | Reference |
| Rat | Nebulized Inhalation | 6 µg/kg/day | Saline | [7] |
| Mouse | Intranasal | 5 µ g/mouse/100 µL | Saline | [5][6] |
| Porcine | Intravenous | 100 ng/kg/minute | Not specified | [3] |
Iloprost Signaling Pathway
Iloprost primarily exerts its effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[1] This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Stability and Storage of Solutions
-
Stock Solutions: Organic stock solutions of iloprost are stable for at least one year when stored at -20°C in a tightly sealed vial.[2]
-
Aqueous Solutions: Aqueous solutions of iloprost are not recommended for storage for more than one day.[2][3] Therefore, working solutions in aqueous buffers or cell culture media should be prepared fresh for each experiment.
-
Light Sensitivity: Protect solutions from direct sunlight.
Safety Precautions
Iloprost should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for intranasal chemoprevention delivery in a urethane mouse lung cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iloprost Tromethamine in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of iloprost tromethamine dosage and administration in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of iloprost in various disease models.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various animal studies, categorized by research area.
Table 1: this compound Dosage in Ischemia-Reperfusion Injury Models
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Canine | Intravenous Infusion & Injection | 0.45 µg/kg/hr continuous infusion and two 0.45 µg/kg injections | Skeletal muscle ischemia-reperfusion injury | [1] |
| Rat | Intravenous Infusion | 0.5 ng/kg/min | Lung injury following skeletal muscle ischemia-reperfusion | [2] |
| Rat | Intravenous Infusion | 100 ng/kg/min for 30 minutes prior to reperfusion | Myocardial ischemia-reperfusion injury | [3] |
| Pig | Intravenous Bolus, Addition to Preservation Solution, or Continuous Infusion | 1 µg/kg (bolus), 0.0125 µg/mL (in solution), 2 ng/kg/min (infusion) | Liver ischemia-reperfusion injury during extracorporeal perfusion | [4] |
Table 2: this compound Dosage in Pulmonary Hypertension and Asthma Models
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Rat | Intravenous Infusion | 20 µg/kg (fixed dose) | Chronic pulmonary hypertension | [5][6] |
| Rat | Inhalation | 6 µg/kg/day | Monocrotaline-induced pulmonary hypertension | [7] |
| Mouse | Intratracheal Injection | 0.2 µg | Ovalbumin-induced asthma features | [8] |
Table 3: this compound Dosage in Other Animal Studies
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Mouse | Intranasal | Not specified, but tolerated for 5 weeks | Lung carcinogenesis model | [9] |
| Mouse | Intravenous & Intragastric | 0.2 mg/kg (IV) & 0.01 mg/kg (IG) | Pharmacokinetics | [10] |
| Rabbit | Inhaled vs. Intravascular | Not specified | Pharmacokinetics and metabolism in isolated lungs | [11] |
Experimental Protocols
Ischemia-Reperfusion Injury in a Canine Model[1]
-
Animal Model: Anesthetized dogs.
-
Ischemia Induction: Bilateral isolated gracilis muscles are subjected to 6 hours of ischemia.
-
Iloprost Administration:
-
A continuous pre-ischemic intravenous infusion of iloprost (0.45 µg/kg/hr) is administered.
-
Two intravenous injections of iloprost (0.45 µg/kg) are given 10 minutes before the ischemic period and 10 minutes before reperfusion.
-
-
Reperfusion: Reperfusion is carried out for 1 hour.
-
Outcome Measures:
-
Muscle injury is assessed using triphenyltetrazolium chloride histochemical staining.
-
Platelet sequestration is determined by measuring indium 111 activity in a gamma counter.
-
Pulmonary Hypertension in a Rat Model[7]
-
Animal Model: Rats with monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH).
-
Disease Induction: A single injection of MCT is administered to induce PAH.
-
Iloprost Administration:
-
Four weeks after MCT injection, once PAH is established, rats are nebulized with iloprost at a dose of 6 µg/kg/day for 2 weeks.
-
Control animals undergo sham nebulization with saline.
-
-
Outcome Measures:
-
Right ventricular pressure and pulmonary vascular resistance.
-
Systemic arterial pressure.
-
Right heart hypertrophy.
-
Degree of pulmonary artery muscularization and medial wall thickness.
-
Matrix metalloproteinase-2 and -9 activities and tenascin-C expression.
-
Asthma Features in a Mouse Model[8]
-
Animal Model: Ovalbumin (OVA)-sensitized and challenged mice.
-
Sensitization and Challenge:
-
Mice are sensitized by intraperitoneal injection of OVA/alum on days 0 and 7.
-
On days 19-21, mice are exposed to OVA aerosols.
-
-
Iloprost Administration: Prior to each aerosol challenge, mice receive an intratracheal injection of 0.2 µg of iloprost.
-
Outcome Measures:
-
Analysis of bronchoalveolar lavage (BAL) fluid by flow cytometry.
-
May-Grunwald-Giemsa staining of lung sections.
-
Cytokine production in mediastinal lymph node (MLN) cells restimulated in vitro with OVA.
-
Bronchial hyperresponsiveness (BHR) to intravenous methacholine.
-
Signaling Pathways and Experimental Workflows
Iloprost Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[8] This interaction initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation. The key steps in this pathway are:
-
Receptor Binding: Iloprost binds to the IP receptor on vascular smooth muscle cells and platelets.[8]
-
G-Protein Activation: This binding activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[8]
-
Protein Kinase A (PKA) Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).[8]
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to:
-
Vasodilation: In smooth muscle cells, PKA activation leads to the relaxation of the muscle, causing blood vessels to widen.
-
Inhibition of Platelet Aggregation: In platelets, PKA activation inhibits their activation and aggregation.
-
Experimental Workflow for Ischemia-Reperfusion Study
The following diagram illustrates a typical experimental workflow for investigating the effects of iloprost in an animal model of ischemia-reperfusion injury.
Logical Relationship of Iloprost's Therapeutic Effects
This diagram illustrates the logical flow from iloprost administration to its therapeutic outcomes based on its mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Iloprost - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. What is Iloprost used for? [synapse.patsnap.com]
Application Notes and Protocols for Iloprost Tromethamine Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of iloprost tromethamine in various preclinical models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows to guide researchers in their study design and execution.
Introduction to Iloprost
Iloprost is a synthetic analog of prostacyclin (PGI2), a potent vasodilator, antiplatelet, and anti-inflammatory agent.[1][2] It exerts its effects primarily by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor, which in turn activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This signaling cascade ultimately leads to the relaxation of vascular smooth muscle and inhibition of platelet aggregation.[1] Due to these properties, iloprost is investigated in a variety of preclinical models for conditions such as pulmonary hypertension, ischemia-reperfusion injury, peripheral artery disease, and scleroderma.
Signaling Pathway of Iloprost
The primary mechanism of action for iloprost involves the activation of the prostacyclin (IP) receptor, leading to a cascade of intracellular events that mediate its therapeutic effects.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of Iloprost in Preclinical Models
| Species | Route of Administration | Dose | Cmax | T½ (Half-life) | Bioavailability | Reference |
| Mouse | Intravenous (IV) | 0.2 mg/kg | 247 ng/mL | 3 and 14 min | N/A | [4] |
| Mouse | Intragastric (IG) | 0.2 mg/kg | 9.2 ng/mL | - | 10% | [4] |
| Rat | Intravenous (IV) Infusion | 2 ng/kg/min | 85 ng/L (steady state) | 20-30 min | N/A | [2] |
| Rabbit | Intravenous (IV) Infusion | - | - | - | - | |
| Dog | - | - | - | - | - |
Table 2: Pharmacodynamic Effects of Iloprost in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Parameter | Control | Iloprost (20 µg/kg IV) | % Change | p-value | Reference |
| Right Ventricular Systolic Pressure (mmHg) | 39.83 ± 1.62 | - | - | - | [5] |
| Pulmonary Vascular Resistance (Wood units) | 0.50 ± 0.05 | 0.33 ± 0.05 | -34% | < 0.05 | [3] |
| Right Ventricular Ejection Fraction (%) | 48.0 | 52.5 | +9.4% | < 0.05 | [5] |
| Cardiac Output (mL/min) | 47.3 | 51.1 | +8% | > 0.05 | [2] |
Experimental Protocols
Preparation of this compound for Administration
This compound is commercially available as a solution for inhalation (e.g., Ventavis®), which is an aqueous solution containing tromethamine, ethanol, sodium chloride, and hydrochloric acid for pH adjustment. For preclinical research, iloprost is often supplied in a methyl acetate solution.
Vehicle Preparation:
-
For Aqueous Solutions: The methyl acetate can be evaporated under a gentle stream of nitrogen, and the iloprost reconstituted in a suitable aqueous buffer such as phosphate-buffered saline (PBS, pH 7.2). Iloprost has limited solubility in aqueous buffers.
-
For Organic Solvents: Alternatively, after evaporation of methyl acetate, iloprost can be dissolved in organic solvents like ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
It is recommended to prepare fresh solutions daily. For intravenous administration, sterile physiological saline or 5% glucose solution can be used as a diluent.
Experimental Workflow: Monocrotaline-Induced Pulmonary Hypertension in Rats
This workflow outlines a typical study investigating the effects of iloprost in a rat model of pulmonary hypertension.
Protocol for Intravenous Administration in Rats (Pulmonary Hypertension Model):
-
Animal Model: Induce pulmonary hypertension in rats using a single intraperitoneal injection of monocrotaline (60 mg/kg).[5]
-
Disease Progression: Allow 4-6 weeks for the development of pulmonary hypertension.[3][5]
-
Iloprost Preparation: Prepare a solution of iloprost in a suitable vehicle (e.g., physiological saline).
-
Administration: Administer iloprost as an intravenous infusion. A study by Jain et al. (2015) used a total dose of 20 µg/kg infused over 5 minutes.[3]
-
Monitoring: Monitor hemodynamic parameters such as right ventricular systolic pressure, pulmonary vascular resistance, and cardiac output.
-
Endpoint Analysis: At the end of the study, perform histological analysis of the heart and lungs to assess right ventricular hypertrophy and pulmonary vascular remodeling.
Protocol for Nebulization in Rats (Pulmonary Hypertension Model):
-
Animal Model: Induce pulmonary hypertension in rats as described above.
-
Iloprost Preparation: Prepare a solution of iloprost for nebulization.
-
Administration: Administer nebulized iloprost at a dose of 6 µg/kg/day for a specified duration (e.g., 2 weeks).[6]
-
Monitoring and Endpoint Analysis: As described for intravenous administration.
Experimental Workflow: Ischemia-Reperfusion Injury Model
This workflow illustrates a typical study design for evaluating the effect of iloprost on ischemia-reperfusion injury.
Protocol for Intravenous Administration in Rats (Myocardial Ischemia-Reperfusion Model):
-
Animal Model: Anesthetize rats and expose the heart.
-
Iloprost Preparation: Prepare a solution of iloprost in physiological saline.
-
Administration: Administer a continuous intravenous infusion of iloprost (e.g., 100 ng/kg/min for 30 minutes) prior to reperfusion.
-
Ischemia: Induce myocardial ischemia by ligating the left coronary artery for a defined period (e.g., 30 minutes).
-
Reperfusion: Remove the ligature to allow for reperfusion (e.g., for 24 hours).
-
Endpoint Analysis: Euthanize the animals and harvest the cardiac tissue for histological examination to assess tissue damage and edema.
Conclusion
These application notes provide a framework for the administration of this compound in preclinical research. The provided protocols and data summaries are intended to serve as a guide. Researchers should optimize dosages, administration routes, and experimental timelines based on their specific animal model and research objectives. Careful consideration of the vehicle for iloprost administration is crucial for ensuring solubility and stability. The visualized signaling pathway and experimental workflows offer a clear understanding of the mechanism of action and study design considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Iloprost reduces myocardial edema in a rat model of myocardial ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Effect of Different Iloprost Doses on Symptoms in Systemic Sclerosis | Clinical Research Trial Listing [centerwatch.com]
Application Notes and Protocols: Iloprost Tromethamine in Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iloprost tromethamine, a synthetic prostacyclin (PGI₂) analog, in preclinical and clinical research for pulmonary hypertension (PH). This document details its mechanism of action, provides established experimental protocols, and presents key quantitative data to guide study design and interpretation.
Introduction
Iloprost is a stable and potent vasodilator approved for the treatment of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pulmonary arterial pressure and vascular resistance[1][2]. It mimics the actions of endogenous prostacyclin, exerting beneficial effects through vasodilation, inhibition of platelet aggregation, and antiproliferative and anti-inflammatory properties[1][3][4]. These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of iloprost and similar compounds in the context of PH.
Mechanism of Action
Iloprost primarily exerts its effects by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets[3]. This interaction initiates a signaling cascade that is central to its therapeutic action.
Primary Signaling Pathway
Activation of the IP receptor by iloprost stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[3]. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets[3]. In vascular smooth muscle cells, PKA-mediated phosphorylation inactivates myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains required for muscle contraction. This results in smooth muscle relaxation, vasodilation, and a reduction in pulmonary vascular resistance[3].
In cases of severe PAH where IP receptor expression may be decreased, iloprost has been shown to mediate its vasodilatory effects through the prostanoid EP4 receptor, which also couples to G-stimulatory proteins to increase cAMP[5].
Signaling Pathway Diagram
Caption: Iloprost signaling pathway in pulmonary artery smooth muscle cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various research contexts.
Table 1: In Vitro Pharmacological Data
| Parameter | Value | Cell/Tissue Type | Reference |
| pEC₅₀ | 8.84 ± 0.15 | Human Pulmonary Artery Rings | [6] |
| Potency Order (vs. other vasodilators) | Treprostinil > Iloprost > SNP > Epoprostenol > Milrinone > Sildenafil | Human Pulmonary Artery Rings | [6] |
| Efficacy Order (vs. other vasodilators) | Treprostinil = Iloprost > Epoprostenol > Milrinone > SNP > Sildenafil | Human Pulmonary Artery Rings | [6] |
| Concentration for TRPC3 downregulation | 30 nM | Idiopathic PAH Pulmonary Artery Smooth Muscle Cells (PASMCs) | [7] |
Table 2: In Vivo and Clinical Dosage
| Application | Dosage | Species/Population | Route | Reference |
| Preclinical PH Model | 0.1 µg/kg (nebulized) | Rat (SU5416/hypoxia model) | Inhalation | [8] |
| Clinical Trial (PAH) | 5 mcg/dose, 6 doses daily for 3 months | Adult Humans with Congenital Heart Disease | Inhalation | [9] |
| Standard Clinical Dosing (PAH) | 2.5 mcg to 5 mcg per dose, 6 to 9 times daily (max 45 mcg/day) | Adult Humans | Inhalation | [10][11] |
| Pediatric Dosing (PAH) | Initial: 2.5 mcg/dose, 6 to 9 times daily | Infants, Children, Adolescents | Inhalation | [10] |
| Intravenous (Frostbite) | Initial: 0.5 ng/kg/min, titrated up to 2 ng/kg/min over 6 hours daily | Adult Humans | IV Infusion | [10][12] |
| Acute Vasoreactivity Testing | 5 µg | Adult Humans with IPAH | Inhalation | [13] |
Table 3: Pharmacokinetic Parameters (Inhaled Iloprost in Humans)
| Parameter | Value | Condition | Reference |
| Peak Plasma Level (Cmax) | ~150 pg/mL (after 5 mcg dose) | Pulmonary Hypertension | [14] |
| Time to Peak (Tmax) | Within 2-5 minutes after inhalation | Pulmonary Hypertension | [15][16] |
| Elimination Half-life (t½) | 20 to 30 minutes | - | [10][17] |
| Pharmacodynamic Half-life | 21 to 25 minutes (decrease in PVR) | Severe Pulmonary Hypertension | [15] |
| Duration of Action | 30 to 60 minutes | - | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Protocol: Assessment of Vasodilatory Effect on Human Pulmonary Artery Rings
This protocol is based on the methodology for studying the direct effects of vasodilators on isolated human blood vessels[6][18].
Objective: To determine the potency (pEC₅₀) and efficacy (Emax) of iloprost in relaxing pre-constricted human pulmonary artery rings.
Materials:
-
Human pulmonary artery tissue (obtained from lung resections)
-
Krebs-Henseleit solution
-
Prostaglandin F2α (PGF2α) or other suitable vasoconstrictor
-
This compound stock solution
-
Multi-wire myograph system
-
Data acquisition software
Procedure:
-
Tissue Preparation: Isolate small human pulmonary arteries (internal diameter 2-4 mm). Cut the arteries into 2 mm long rings, taking care to not damage the endothelium.
-
Mounting: Mount the arterial rings on a multi-wire myograph under a resting tension of 5-10 mN. Allow rings to equilibrate for at least 60 minutes in Krebs-Henseleit solution bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
-
Pre-constriction: After a washout period, pre-constrict the rings to approximately 80% of their maximum response using a vasoconstrictor like PGF2α.
-
Concentration-Response Curve: Once a stable contraction plateau is reached, add iloprost cumulatively in increasing concentrations (e.g., from 1 pM to 300 nM). Record the isometric tension after each addition.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the pEC₅₀ (-log of the molar concentration that produces 50% of the maximal response) and Emax (maximal relaxation) using non-linear regression analysis.
In Vitro Protocol: PASMC Proliferation Assay
This protocol is designed to assess the antiproliferative effects of iloprost on pulmonary artery smooth muscle cells (PASMCs), a key feature of vascular remodeling in PH[7][19].
Objective: To quantify the effect of iloprost on the proliferation of PASMCs isolated from healthy or diseased (IPAH) subjects.
Materials:
-
Human PASMCs (primary culture)
-
Cell culture medium (e.g., SmGM-2)
-
Fetal bovine serum (FBS)
-
This compound
-
Cell proliferation assay kit (e.g., BrdU, MTS, or cell counting)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed PASMCs in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Serum Starvation: To synchronize the cell cycle, serum-starve the cells for 24-48 hours in a low-serum medium (e.g., 0.1% FBS).
-
Treatment: Replace the medium with a growth-promoting medium (e.g., containing 5-10% FBS) supplemented with various concentrations of iloprost or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using a chosen method. For a BrdU assay, add BrdU to the wells for the final 2-4 hours of incubation, then fix the cells and detect BrdU incorporation according to the manufacturer's instructions.
-
Data Analysis: Normalize the proliferation of treated cells to the vehicle-treated control group. Calculate the concentration of iloprost that inhibits proliferation by 50% (IC₅₀) if applicable.
In Vivo Protocol: Monocrotaline (MCT)-Induced PH Model in Rats
The MCT model is a widely used preclinical model to induce PH, characterized by pulmonary vascular remodeling and increased pulmonary artery pressure[20][21].
Objective: To evaluate the therapeutic efficacy of iloprost in a rat model of established pulmonary hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
This compound
-
Nebulizer system suitable for rodents
-
Echocardiography system with a high-frequency probe
-
Catheters for hemodynamic measurements (e.g., Millar Mikro-Tip)
Procedure:
-
PH Induction: Induce PH with a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).
-
Disease Development: House the animals for 3-4 weeks to allow for the development of PH. Monitor animals for signs of distress.
-
Baseline Assessment: At week 3 or 4, perform baseline measurements. Assess right ventricular (RV) function using echocardiography (e.g., measuring Tricuspid Annular Plane Systolic Excursion - TAPSE) and/or measure RV systolic pressure (RVSP) via right heart catheterization in a subset of animals.
-
Treatment: Randomize animals with confirmed PH into treatment (iloprost) and control (vehicle) groups. Administer inhaled iloprost (e.g., 0.1 µg/kg) or vehicle via nebulization, typically multiple times a day (e.g., 3 times daily) for a specified duration (e.g., 2 weeks).
-
Endpoint Assessment: At the end of the treatment period, repeat the functional assessments (echocardiography, hemodynamics).
-
Histological Analysis: Euthanize the animals and collect lung and heart tissues for histological analysis to assess pulmonary vascular remodeling (medial wall thickness) and RV hypertrophy (Fulton's Index: RV / (LV+S) weight ratio).
-
Data Analysis: Compare hemodynamic, functional, and histological parameters between the iloprost-treated and vehicle control groups using appropriate statistical tests.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for iloprost research.
References
- 1. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phassociation.org [phassociation.org]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. atsjournals.org [atsjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. Iloprost (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Aurlumyn (iloprost) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. scirp.org [scirp.org]
- 19. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fortunejournals.com [fortunejournals.com]
- 21. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Iloprost Tromethamine in Vascular Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost tromethamine, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2] Beyond its established clinical use in pulmonary arterial hypertension (PAH) and peripheral vascular disease, iloprost is a valuable tool in preclinical research focused on vascular remodeling.[2][3] Vascular remodeling, a complex process involving alterations in the structure and function of blood vessels, is a hallmark of various cardiovascular diseases, including atherosclerosis, restenosis, and PAH.[4][5][6] These notes provide an overview of the application of iloprost in studying and mitigating pathological vascular remodeling, complete with experimental protocols and data.
Iloprost exerts its effects primarily by binding to the prostacyclin (IP) receptor, a G protein-coupled receptor found on vascular smooth muscle cells (VSMCs), endothelial cells (ECs), and platelets.[2][7] This interaction triggers a signaling cascade that leads to vasodilation, inhibition of VSMC proliferation and migration, and promotion of endothelial barrier function, collectively countering the processes that drive adverse vascular remodeling.[7][8][9]
Mechanism of Action
Iloprost mimics the action of endogenous prostacyclin. Its binding to the IP receptor activates adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[7][9] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream targets.[7][8] In VSMCs, PKA-mediated phosphorylation of myosin light chain kinase (MLCK) leads to its inactivation, resulting in smooth muscle relaxation and vasodilation.[7] Furthermore, the iloprost-cAMP-PKA axis has been shown to inhibit the proliferation of VSMCs, a key event in neointima formation.[10] In endothelial cells, iloprost reinforces adherens junctions and can promote angiogenesis.[9][11] A novel signaling pathway has also been identified where iloprost induces cyclooxygenase-2 (COX-2) expression in VSMCs, leading to a paracrine wave of prostacyclin release that promotes a quiescent, differentiated VSMC phenotype.[8]
Iloprost Signaling Pathway
Caption: Iloprost signaling cascade in vascular smooth muscle cells.
Quantitative Data from Preclinical Vascular Remodeling Studies
The anti-remodeling effects of iloprost have been quantified in several preclinical models. The following tables summarize key findings.
Table 1: Hemodynamic and Structural Effects of Inhaled Iloprost in Monocrotaline-Induced PAH in Rats
| Parameter | Control (MCT + Saline) | Iloprost Treated (MCT + Iloprost) | Outcome | Reference |
| Right Ventricular Systolic Pressure (mmHg) | ~65 | ~35 | Reversal of increase | [3] |
| Pulmonary Vascular Resistance | Persistently elevated | Reversed to near normal | Reversal of increase | [3] |
| Right Heart Hypertrophy (RV/LV+S Ratio) | Significantly increased | Regressed towards normal | Regression of hypertrophy | [3] |
| Medial Wall Thickness of Intra-acinar Pulmonary Arteries | Significantly increased | Regressed towards normal | Regression of thickening | [3] |
| MMP-2 and MMP-9 Activities | Increased | Suppressed | Inhibition of activity | [3] |
Data are approximated from graphical representations in the cited source. MCT: Monocrotaline; RV/LV+S: Right Ventricle to Left Ventricle plus Septum weight ratio; MMP: Matrix Metalloproteinase.
Table 2: Cellular and Functional Effects of Iloprost on Endothelial Cells
| Parameter | Condition | Iloprost Effect | Outcome | Reference |
| VE-cadherin Junctional Levels (fluorescent units) | Systemic Sclerosis ECs | Increased from baseline to 37.3 ± 4.3 | Restoration of junctional integrity | [9] |
| Monolayer Permeability | Systemic Sclerosis ECs | Reduced | Improved barrier function | [9] |
| Angiogenesis (Tubulogenesis) | Normal and SSc ECs | Increased | Pro-angiogenic effect | [9] |
| Endothelial-to-Mesenchymal Transition (Endo-MT) | Normal and SSc ECs | Blocked | Inhibition of fibrotic processes | [9] |
SSc: Systemic Sclerosis; ECs: Endothelial Cells.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in vascular remodeling studies involving iloprost.
Protocol 1: Monocrotaline (MCT)-Induced Pulmonary Hypertension and Vascular Remodeling in Rats
This in vivo model is widely used to study PAH and the effects of therapeutic interventions on vascular remodeling.[3][12][13]
Workflow Diagram
Caption: Experimental workflow for MCT-induced PAH study.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.[3]
-
Disease Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered to induce PAH.[3][13] The full development of PAH and associated vascular remodeling typically occurs over 4 weeks.
-
Iloprost Administration:
-
Route: For chronic studies, inhalation is a clinically relevant route. Rats are placed in a nebulization chamber.[3] Intravenous infusion can also be used.[12][13]
-
Dose: A typical inhaled dose is 6 µg/kg/day.[3] An intravenous dose of 20 µg/kg has been used for acute studies.[13]
-
Duration: Treatment is often initiated after the establishment of PAH (e.g., at 4 weeks post-MCT) and continued for a period of 2 weeks to assess reversal of remodeling.[3]
-
-
Outcome Measures:
-
Hemodynamics: Assessed via right heart catheterization to measure right ventricular systolic pressure (RVSP) and pulmonary vascular resistance.[3]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of their weights (Fulton Index) is calculated.[12][13]
-
Histology: Lungs are perfusion-fixed, sectioned, and stained (e.g., with hematoxylin and eosin or van Gieson) to measure the medial wall thickness and degree of muscularization of small pulmonary arteries.[3]
-
Protein Expression: Lung tissue homogenates are analyzed by Western blotting or zymography to quantify levels and activity of remodeling-associated proteins like MMP-2, MMP-9, and tenascin-C.[3][12]
-
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay assesses the direct anti-proliferative effect of iloprost on VSMCs, a key component of its anti-remodeling action.
Methodology:
-
Cell Culture: Human aortic or coronary artery smooth muscle cells are cultured in appropriate media (e.g., SmGM-2).
-
Experimental Setup: Cells are seeded in multi-well plates and grown to sub-confluence. They are then serum-starved for 24 hours to synchronize them in a quiescent state.
-
Treatment: Cells are stimulated with a mitogen, such as platelet-derived growth factor (PDGF; e.g., 10 ng/mL), to induce proliferation. Concurrently, cells are co-incubated with various concentrations of iloprost (e.g., 1-100 nM) or vehicle control.[10]
-
Proliferation Assessment:
-
[3H]Thymidine Incorporation: After a set incubation period (e.g., 24 hours), [3H]thymidine is added to the wells for the final 4-6 hours. The amount of incorporated radioactivity, which correlates with DNA synthesis, is measured using a scintillation counter.[10]
-
MTT or BrdU Assay: Alternatively, cell proliferation can be quantified using colorimetric assays like MTT or BrdU incorporation assays according to the manufacturer's instructions.
-
-
Analysis: Proliferation in iloprost-treated groups is compared to the PDGF-stimulated control group to determine the percentage of inhibition.
Logical Relationship of Iloprost's Anti-Remodeling Effects
The therapeutic impact of iloprost in vascular remodeling stems from its multifaceted actions on key cellular players in the vessel wall.
Caption: Logical flow from iloprost action to anti-remodeling outcomes.
Conclusion
This compound serves as a critical pharmacological tool for investigating the mechanisms of vascular remodeling and for evaluating potential anti-remodeling therapies. Its well-defined mechanism of action, centered on the prostacyclin-cAMP pathway, allows for targeted studies on VSMC proliferation, endothelial function, and inflammatory responses within the vessel wall. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies aimed at understanding and combating pathological vascular remodeling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostacyclin analogues as antiatherosclerotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostacyclin, atherothrombosis, and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 8. Novel signaling pathways promote a paracrine wave of prostacyclin-induced vascular smooth muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antiremodeling effects of iloprost and the dual-selective phosphodiesterase 3/4 inhibitor tolafentrine in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Iloprost Tromethamine Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of in vitro techniques to measure the efficacy of iloprost tromethamine, a synthetic analog of prostacyclin PGI₂. The following protocols and data are intended to guide researchers in setting up robust and reproducible assays to assess the biological activity of iloprost and related compounds.
Introduction to this compound's Mechanism of Action
Iloprost is a potent vasodilator and inhibitor of platelet aggregation. Its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet activation. Iloprost also exhibits anti-proliferative effects on vascular smooth muscle cells and can modulate endothelial cell adhesion.
Key In Vitro Efficacy Assays
The following sections detail the protocols for key in vitro assays to measure the efficacy of this compound.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of iloprost for its target receptor, the IP receptor. Competition binding assays are commonly employed to measure the binding affinity (Ki) of iloprost by assessing its ability to displace a radiolabeled ligand from the receptor.
Quantitative Data: Iloprost Binding Affinity
| Receptor | Cell Line | Radioligand | Iloprost Ki (nM) | Reference |
| Human IP | HEK-293 | [³H]-Iloprost | 3.9 | [1] |
| Human EP1 | HEK-293 | [³H]-PGE₂ | 1.1 | [1] |
Experimental Protocol: Competition Radioligand Binding Assay
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing the human IP receptor.
-
[³H]-Iloprost (Radioligand)
-
Unlabeled this compound
-
Binding Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash Buffer (50 mM Tris-HCl, pH 7.4, 4°C)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the IP receptor in a lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in duplicate:
-
Total Binding: Cell membranes, [³H]-Iloprost, and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]-Iloprost, and a high concentration of unlabeled iloprost (e.g., 10 µM).
-
Competition Binding: Cell membranes, [³H]-Iloprost, and increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled iloprost concentration. Determine the IC₅₀ value (the concentration of unlabeled iloprost that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cyclic AMP (cAMP) Accumulation Assays
These functional assays measure the downstream signaling effect of iloprost binding to the IP receptor, which is the production of the second messenger cAMP.
Quantitative Data: Iloprost Functional Potency
| Cell Type | Assay | Iloprost EC₅₀ (nM) | Reference |
| Cells expressing human IP receptor | cAMP Accumulation | 0.37 | [1] |
| Human Platelets | cAMP Accumulation | ~10 |
Experimental Protocol: cAMP Immunoassay (ELISA-based)
Materials:
-
Human platelets or cells expressing the IP receptor (e.g., HEK-293-IP)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate and allow them to adhere overnight. For platelets, prepare platelet-rich plasma (PRP) from whole blood.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at 37°C to prevent cAMP breakdown.
-
Iloprost Stimulation: Add increasing concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the ELISA kit.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in each sample from the standard curve. Plot the cAMP concentration against the logarithm of the iloprost concentration to determine the EC₅₀ value (the concentration of iloprost that produces 50% of the maximal response).
Platelet Aggregation Assays
Iloprost's anti-platelet activity is a key measure of its efficacy. Light Transmission Aggregometry (LTA) is a standard method to assess the inhibition of platelet aggregation.
Quantitative Data: Iloprost Inhibition of Platelet Aggregation
| Agonist | Platelet Source | Iloprost IC₅₀ (nM) | Reference |
| ADP | Human Platelet-Rich Plasma | 0.51 ± 0.06 | [2] |
| Collagen | Human Platelet-Rich Plasma | - | [3] |
| Thrombin | Human Washed Platelets | - | [3] |
| Arachidonic Acid | Human Platelet-Rich Plasma | - | [4] |
Experimental Protocol: Light Transmission Aggregometry
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid)
-
Saline solution (vehicle control)
-
Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Pre-incubate the PRP with either vehicle or various concentrations of this compound for 5-10 minutes at 37°C.
-
Add a platelet agonist to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The percentage of aggregation is calculated based on the change in light transmission. Plot the percentage of inhibition of aggregation against the logarithm of the iloprost concentration to determine the IC₅₀ value (the concentration of iloprost that inhibits 50% of platelet aggregation).[3]
Vascular Smooth Muscle Cell Proliferation Assays
Iloprost can inhibit the proliferation of vascular smooth muscle cells (VSMCs), a process implicated in vascular remodeling.
Experimental Protocol: BrdU Cell Proliferation Assay
Materials:
-
Human aortic smooth muscle cells (HASMCs)
-
Cell culture medium
-
Fetal bovine serum (FBS) or Platelet-derived growth factor (PDGF) as a mitogen
-
This compound
-
BrdU labeling reagent
-
Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)
-
Substrate for the detection enzyme
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HASMCs in a 96-well plate and allow them to attach and become quiescent by serum starvation for 24 hours.
-
Treatment: Treat the cells with a mitogen (e.g., 10% FBS or PDGF) in the presence or absence of various concentrations of this compound for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling reagent to the cells and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Detection: Fix the cells and add the anti-BrdU antibody. After washing, add the substrate and measure the absorbance using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, which reflects cell proliferation. Calculate the percentage of inhibition of proliferation for each iloprost concentration and determine the IC₅₀ value.[5]
Endothelial Cell Adhesion Assays
Iloprost can modulate the adhesion of inflammatory cells to the endothelium, which is relevant to its anti-inflammatory properties.
Experimental Protocol: Static Adhesion Assay
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Lymphocytes or a monocytic cell line (e.g., U937)
-
Fluorescent dye for labeling lymphocytes (e.g., Calcein-AM)
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Endothelial Monolayer Preparation: Culture HUVECs to confluence in a 96-well plate.
-
Activation and Treatment: Pre-treat the HUVEC monolayer with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for 4-6 hours.
-
Lymphocyte Labeling: Label the lymphocytes with a fluorescent dye according to the manufacturer's instructions.
-
Co-culture: Add the fluorescently labeled lymphocytes to the HUVEC monolayer and incubate for 30-60 minutes.
-
Washing: Gently wash the wells to remove non-adherent lymphocytes.
-
Quantification: Quantify the number of adherent lymphocytes by either counting them under a fluorescence microscope or by measuring the total fluorescence in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of adhesion for each iloprost concentration.
Visualizations
Signaling Pathway of Iloprost
Caption: Iloprost signaling pathway.
Experimental Workflow: cAMP Accumulation Assay
Caption: Workflow for cAMP accumulation assay.
Logical Relationship: Key Efficacy Assays
References
- 1. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential inhibition of the platelet activation sequence: shape change, micro- and macro-aggregation, by a stable prostacyclin analogue (Iloprost) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anti-inflammatory Pathways with Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost tromethamine, a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator primarily used in the treatment of pulmonary arterial hypertension. Beyond its effects on the vasculature, iloprost exhibits significant anti-inflammatory properties, making it a valuable tool for investigating inflammatory signaling pathways. These application notes provide a comprehensive overview of the mechanisms of action of iloprost and detailed protocols for its use in studying anti-inflammatory responses in vitro.
Mechanism of Action
Iloprost exerts its anti-inflammatory effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[1] Binding of iloprost to the IP receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP, in turn, activates Protein Kinase A (PKA), a key mediator of the anti-inflammatory response.
The downstream effects of PKA activation are multifaceted and include:
-
Inhibition of Pro-inflammatory Cytokine Production: Iloprost has been shown to dose-dependently inhibit the secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, IL-8, and IL-12p70 in various cell types, including monocytes and dendritic cells.[2][3]
-
Enhancement of Anti-inflammatory Cytokine Production: Conversely, iloprost can enhance the production of the anti-inflammatory cytokine IL-10.[1][2]
-
Modulation of Transcription Factor Activity: The anti-inflammatory effects of iloprost are partly mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for the transcription of pro-inflammatory genes.
-
Regulation of Immune Cell Function: Iloprost can modulate the function of immune cells, such as dendritic cells, by inhibiting their maturation and migration.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on the production of key inflammatory cytokines.
Table 1: Dose-Dependent Inhibition of Pro-inflammatory Cytokines by Iloprost in LPS-Stimulated Human Monocytes
| Iloprost Concentration (nM) | Inhibition of TNF-α Production | Inhibition of IL-6 Production |
| 0.1 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 1 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 10 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
| 100 | Dose-dependent inhibition observed | Dose-dependent inhibition observed |
Data adapted from a study on LPS-stimulated human monocytes. The study demonstrated a dose-dependent inhibitory effect but did not provide specific percentage inhibition values in the abstract.[3]
Table 2: Effect of Iloprost on Cytokine Secretion by Mature Dendritic Cells
| Cytokine | Effect of Iloprost |
| TNF-α | Dose-dependent inhibition |
| IL-6 | Dose-dependent inhibition |
| IL-8 | Dose-dependent inhibition |
| IL-12p70 | Dose-dependent inhibition |
| IL-10 | Enhanced production |
This table summarizes the findings of a study on human monocyte-derived dendritic cells. The abstract notes a dose-dependent effect without specifying the concentrations or magnitudes of inhibition/enhancement.[2]
Table 3: Effect of Iloprost on Inflammatory Gene Expression in Human Dental Pulp Cells
| Iloprost Concentration (M) | Effect on IL-6 mRNA | Effect on IL-12 mRNA |
| 10-6 | Significant downregulation | Significant downregulation |
Data from a study on an in vitro model of inflamed human dental pulp cells.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to study the anti-inflammatory effects of this compound.
Protocol 1: In Vitro Treatment of Monocytes or Dendritic Cells with Iloprost
This protocol describes the general procedure for treating cultured immune cells with iloprost to assess its impact on inflammatory responses.
Materials:
-
This compound solution (sterile, of known concentration)
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) for monocyte isolation, or monocyte-derived dendritic cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Phosphate-buffered saline (PBS)
-
96-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in culture plates. For example, 1 x 106 cells/mL for monocytes in a 24-well plate. Allow cells to adhere or stabilize for 2-4 hours.
-
Iloprost Pre-treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 100 nM). Remove the existing medium from the cells and add the medium containing the different concentrations of iloprost. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare a solution of the inflammatory stimulus (e.g., LPS at 10 ng/mL) in complete culture medium. Add the stimulus to the wells containing the iloprost-treated cells. Include appropriate controls: unstimulated cells, cells treated with stimulus only, and cells treated with iloprost only.
-
Incubation: Incubate the plates for a specified period, depending on the endpoint being measured. For cytokine secretion, an incubation time of 18-24 hours is common.
-
Sample Collection: After incubation, centrifuge the plates to pellet the cells. Carefully collect the culture supernatants for cytokine analysis (e.g., by ELISA) and lyse the cells for protein or RNA extraction for Western blotting or qPCR, respectively.
Protocol 2: Measurement of Cytokine Production by ELISA
This protocol outlines the steps for quantifying cytokine levels in culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6, IL-10)
-
Culture supernatants from Protocol 1
-
Wash buffer (usually provided in the kit)
-
Assay diluent (usually provided in the kit)
-
Microplate reader
Procedure:
-
Plate Preparation: Follow the ELISA kit manufacturer's instructions for preparing the antibody-coated plate. This usually involves washing the plate with the provided wash buffer.
-
Standard Curve: Prepare a standard curve using the recombinant cytokine standard provided in the kit. Perform serial dilutions to generate a range of known concentrations.
-
Sample and Standard Addition: Add the prepared standards and the collected culture supernatants to the appropriate wells of the ELISA plate.
-
Incubation: Incubate the plate as per the kit's instructions, typically for 1-2 hours at room temperature.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound proteins.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate for the recommended time.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well and incubate.
-
Washing: Perform a final wash to remove unbound conjugate.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. A color change will occur in the presence of the enzyme.
-
Stop Reaction: Stop the color development by adding the stop solution provided in the kit.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Analysis of NF-κB Activation by Western Blotting for Phospho-p65
This protocol details the detection of the activated form of the NF-κB p65 subunit (phosphorylated at Ser536) in cell lysates by Western blotting.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-NF-κB p65 (Ser536) and rabbit anti-total NF-κB p65
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p65 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p65 and a loading control antibody.
Protocol 4: Measurement of Intracellular cAMP Levels
This protocol describes the quantification of intracellular cAMP levels using a competitive enzyme immunoassay.
Materials:
-
Commercial cAMP assay kit (e.g., a competitive ELISA or a fluorescence-based assay)
-
Cells treated with iloprost as described in Protocol 1 (stimulation time for cAMP is typically short, e.g., 15-30 minutes)
-
Cell lysis buffer (often provided in the kit)
Procedure:
-
Cell Lysis: After iloprost treatment, lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
Assay Procedure: Follow the specific instructions of the commercial cAMP assay kit. This typically involves:
-
Adding cell lysates and cAMP standards to a plate pre-coated with a cAMP-specific antibody.
-
Adding a fixed amount of enzyme-labeled cAMP (cAMP-HRP). This will compete with the cAMP in the samples/standards for binding to the antibody.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to generate a signal.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Calculate the intracellular cAMP concentrations by comparing the sample readings to the standard curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory effects.
Caption: General workflow for studying iloprost's anti-inflammatory effects.
References
- 1. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloprost has potent anti-inflammatory properties on human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of intracellular tumour necrosis factor (TNF)-alpha and interleukin (IL)-6 production in human monocytes by iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function [jci.org]
- 5. Anti-inflammatory effects of the prostacyclin analogue iloprost in an in vitro model of inflamed human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of the prostacyclin analogue iloprost in an in vitro model of inflamed human dental pulp cells. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Laboratory Handling and Storage of Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost is a synthetic analog of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Due to its therapeutic effects, iloprost is utilized in the treatment of pulmonary arterial hypertension (PAH), scleroderma, Raynaud's phenomenon, and frostbite.[2] In the laboratory setting, iloprost serves as a valuable tool for studying cellular signaling pathways, vascular function, and platelet biology. These application notes provide detailed protocols for the proper handling, storage, and in vitro use of iloprost tromethamine.
Physicochemical Properties
This compound is the tromethamine salt of iloprost. The drug substance is a clear, colorless to pale yellowish viscous oil.[3]
| Property | Value | Source |
| Chemical Formula | C₂₆H₄₃NO₇ | [4] |
| Molecular Weight | 481.63 g/mol | [4] |
| Solubility | Slightly soluble in water. Freely soluble in acetonitrile and methylene chloride. Soluble in ethanol and buffer at pH 7. Sparingly soluble in buffer at pH 9. Very slightly soluble in buffer at pH 3 and pH 5. | [3] |
| Supplied As | Commonly supplied as a solution in methyl acetate (e.g., 1 mg/ml). | [5] |
Safety, Handling, and Storage
Safety Precautions
This compound should be handled with care in a laboratory setting. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of aerosols or dust.[8]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke when using this product.[7]
-
Spills: In case of a spill, absorb the liquid with a suitable material and dispose of it as hazardous waste.[9]
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Condition | Stability | Source |
| Unopened Concentrate | Store at 20-25°C (68-77°F). | Up to 60 months. | [3] |
| Solution in Methyl Acetate | Store at -20°C. | At least 2 years. | [5] |
| Diluted Aqueous Solution | Use immediately. If not, store at room temperature (20-25°C) for up to 4 hours. From a microbiological standpoint, it is recommended to use immediately or store at 2-8°C for no longer than 24 hours. | [10] |
Aqueous solutions of iloprost are not recommended to be stored for more than one day.[5] For diluted solutions, it is best to prepare them fresh daily to ensure sterility and stability.[10]
Iloprost Signaling Pathway
Iloprost exerts its biological effects primarily by acting as an agonist for the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[1] Binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Experimental Protocols
Preparation of Iloprost Stock and Working Solutions
Materials:
-
This compound (e.g., in methyl acetate)
-
Solvent of choice (e.g., ethanol, DMSO, or dimethylformamide - DMF)
-
Sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2)
-
Gentle stream of nitrogen gas
Protocol:
-
To change the solvent from methyl acetate, evaporate the methyl acetate under a gentle stream of nitrogen.[5]
-
Immediately add the desired solvent (e.g., ethanol, DMSO, or DMF) to the dried iloprost.[5] The solubility is approximately 30 mg/mL in ethanol and DMF, and 25 mg/mL in DMSO.[5]
-
For aqueous solutions, dilute the stock solution with the aqueous buffer of choice. The solubility of iloprost in PBS (pH 7.2) is approximately 1 mg/mL.[5]
-
It is not recommended to store the aqueous solution for more than one day.[5]
In Vitro Platelet Aggregation Assay
This protocol is a general guideline for assessing the inhibitory effect of iloprost on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound working solutions
-
Platelet agonists:
-
Adenosine diphosphate (ADP)
-
Collagen
-
Thrombin
-
-
Platelet aggregometer
Protocol:
-
Prepare PRP from fresh whole blood anticoagulated with sodium citrate.[11]
-
Pre-incubate the PRP or washed platelets with various concentrations of iloprost (e.g., 0.5, 2, and 5 nM) or vehicle control (e.g., 0.1% DMSO) at 37°C for 20 minutes.[4]
-
Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP, 1 µg/mL collagen, or 0.01 U/mL thrombin) under constant stirring in the aggregometer.[4]
-
Monitor the change in light transmittance to measure platelet aggregation over time.
-
Calculate the percentage of inhibition for each iloprost concentration compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of iloprost that inhibits platelet aggregation by 50%.
Cyclic AMP (cAMP) Assay in Cultured Cells
This protocol describes how to measure changes in intracellular cAMP levels in response to iloprost stimulation in cultured cells (e.g., smooth muscle cells).
Materials:
-
Cultured cells (e.g., pulmonary smooth muscle cells)
-
Cell culture medium and supplements
-
This compound working solutions
-
Hanks' Balanced Salt Solution (HBSS)
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (positive control)
-
Ice-cold ethanol
-
cAMP assay kit (e.g., radioimmunoassay or ELISA-based)
Protocol:
-
Grow smooth muscle cells to 90% confluence in 24-well plates.
-
Wash the cells three times with HBSS.
-
Pre-incubate the cells in HBSS containing 1 mg/ml BSA, 10 mM HEPES (pH 7.3), and 1 mM IBMX for 10 minutes at 37°C.
-
Stimulate the cells with various concentrations of iloprost or 10 µM forskolin (positive control) for 10 minutes.
-
Stop the reaction by aspirating the medium and adding ice-cold 96% ethanol.
-
Dry the samples and resuspend them in the appropriate assay buffer.
-
Determine the cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Normalize the cAMP levels to the protein concentration in each well.
-
Calculate the EC₅₀ value, which is the concentration of iloprost that produces 50% of the maximal cAMP response.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: IC₅₀ Values for Platelet Aggregation Inhibition
| Agonist | Species | IC₅₀ (nM) | Source |
| ADP | Human | 1.07 | [5] |
| Thrombin | Human | 0.71 | [5] |
| Collagen | Human | 0.24 | [5] |
Table 2: EC₅₀ Values for cAMP Elevation
| Cell Type | Receptor Expressed | EC₅₀ (nM) | Source |
| HEK293 | IP Receptor | 0.37 | [5][12] |
| HEK293 | EP3 Receptor | 27.5 | [5] |
| Cells expressing DP1 Receptor | DP1 Receptor | 0.6 | [12] |
| Cells expressing EP2 Receptor | EP2 Receptor | 6.2 | [12] |
Table 3: Binding Affinities (Ki) for Prostanoid Receptors
| Receptor | Ki (nM) | Source |
| EP1 | 1.1 | [12] |
| IP | 3.9 | [12] |
| DP1 | 4.4 | [12] |
| EP2 | 3.6 | [12] |
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Iloprost Tromethamine Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of iloprost tromethamine solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color/appears cloudy. What should I do?
A1: Any change in the appearance of the this compound solution, such as discoloration or cloudiness, may indicate degradation or contamination. Do not use the solution. It is recommended to prepare a fresh solution following the recommended storage and handling protocols. Iloprost inhalation solution should be a clear, colorless solution.
Q2: I observed precipitation in my iloprost solution after dilution in an aqueous buffer. What could be the cause?
A2: Iloprost has limited solubility in aqueous buffers, especially at acidic pH. Precipitation can occur if the solubility limit is exceeded or if the solution is stored for an extended period. Iloprost is very slightly soluble in buffers at pH 3 and pH 5, but its solubility increases at pH 7.[1] It is not recommended to store aqueous solutions for more than one day.[1] To avoid precipitation, ensure the final concentration is within the solubility limits for your chosen buffer and use the freshly prepared solution as soon as possible.
Q3: What are the optimal storage conditions for this compound solution to ensure its stability?
A3: For long-term stability, this compound solution should be stored at -20°C, protected from light.[1] When dissolved in a solvent, it is stable for up to 6 months at -80°C or 1 month at -20°C, with protection from light. For diluted solutions for infusion, chemical and physical in-use stability has been demonstrated for 24 hours at 25°C. From a microbiological standpoint, it is recommended to use the diluted product immediately.
Q4: How sensitive is this compound to light and temperature?
A4: this compound is known to be light-sensitive, and exposure to direct sunlight should be avoided.[1] It is also sensitive to temperature. While it can be shipped at room temperature for short durations, long-term storage should be at -20°C to prevent degradation.[1] One study showed that an iloprost solution remained stable for 33 days at 4°C, with less than 10% loss of the active drug concentration.[2]
Q5: Can I store my diluted iloprost solution in the refrigerator for later use?
A5: While diluted iloprost for infusion has shown stability for up to 24 hours at 2-8°C from a chemical and physical perspective, it is generally recommended to prepare the infusion solution fresh just before use to ensure sterility. Storing aqueous solutions of iloprost for more than a day is not recommended due to its limited stability in aqueous media.[1]
Quantitative Data on Iloprost Stability
The following tables summarize the available quantitative data on the stability of this compound solution under various conditions.
Table 1: Stability of Iloprost Solution Under Refrigerated Conditions
| Storage Temperature | Duration | Active Drug Concentration Loss | Reference |
| 4°C | 33 days | < 10% | [2] |
Table 2: Solubility of Iloprost at Different pH Values
| pH | Solubility | Reference |
| 3 | Very slightly soluble | [1] |
| 5 | Very slightly soluble | [1] |
| 7 | Soluble | [1] |
| 9 | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance. A typical protocol involves subjecting the drug to various stress conditions that are more severe than accelerated stability testing conditions.
Objective: To generate potential degradation products of this compound and assess its intrinsic stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Appropriate analytical instrumentation (e.g., HPLC-UV)
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Maintain the solution at a specific temperature (e.g., 60°C) for a set duration. Take samples at different intervals, neutralize with an equal amount of HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Store the solution at room temperature, protected from light, for a specified time. Withdraw and dilute samples for analysis at various time points.
-
Thermal Degradation: Place solid this compound powder in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period. Also, prepare a solution of iloprost and subject it to the same thermal stress. Analyze samples at different time intervals.
-
Photolytic Degradation: Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC, to separate and quantify the parent drug and any degradation products formed.
Visualizations
Iloprost Signaling Pathway
Iloprost is a synthetic analog of prostacyclin (PGI₂). It exerts its pharmacological effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability testing of this compound solution.
References
Technical Support Center: Optimizing Iloprost Tromethamine in Cell Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with iloprost tromethamine in cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stable synthetic analog of prostacyclin (PGI2).[1] It is a potent vasodilator and inhibitor of platelet aggregation.[1] Its primary mechanism of action involves binding to the prostacyclin receptor (IP), a G protein-coupled receptor (GPCR).[2] This binding activates adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), leading to downstream effects such as smooth muscle relaxation (vasodilation) and inhibition of platelet activation.[2][3] Iloprost has also been shown to have cytoprotective and anti-inflammatory properties.[4]
Q2: What is a typical starting concentration range for this compound in cell assays?
The optimal concentration of iloprost is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a reasonable starting range for in vitro experiments is between 1 nM and 1 µM. For example, concentrations as low as 0.5-5 nM have been shown to affect platelet function[5], while 100 nM was effective in inhibiting smooth muscle cell proliferation.[6] In some cell lines, concentrations up to 10⁻⁶ M (1 µM) have been used.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically available as a solution for inhalation or intravenous use. For in vitro studies, it is crucial to use a sterile form of the compound. If you have a concentrated stock solution, it should be diluted in a sterile, appropriate buffer or cell culture medium to the desired final concentration immediately before use. For storage, always refer to the manufacturer's instructions. In general, stock solutions should be stored at the recommended temperature (often refrigerated or frozen) and protected from light to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: In which types of assays is this compound commonly used?
Iloprost is frequently used in a variety of cell-based assays to investigate its effects on:
-
cAMP production: As its primary mechanism involves cAMP signaling, assays measuring intracellular cAMP levels are fundamental.[8]
-
Cell Proliferation and Viability: Assays like MTT, XTT, or CCK-8 are used to assess the impact of iloprost on cell growth.[7][9]
-
Platelet Aggregation: Light transmission aggregometry is the gold standard for measuring the inhibitory effects of iloprost on platelet function.[10]
-
Cell Migration and Invasion: These assays are relevant for studying the effects of iloprost in cancer research.[3]
-
Endothelial Barrier Function: Iloprost's protective effects on endothelial cells can be studied using transendothelial permeability assays.[11][12]
-
Gene and Protein Expression: Techniques like qPCR and Western blotting can be used to analyze changes in the expression of specific targets downstream of iloprost signaling.[7]
II. Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No observable effect of iloprost treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the EC50 for your specific cell type and endpoint. |
| Cell Line Lacks IP Receptors | Confirm the expression of the prostacyclin (IP) receptor in your cell line using qPCR, Western blot, or flow cytometry. If the receptor is absent, your cells will not respond to iloprost. |
| Receptor Desensitization | Prolonged exposure (e.g., 24 hours) to iloprost can lead to homologous desensitization of the IP receptor, abolishing its effect.[6] Consider shorter incubation times (e.g., minutes to a few hours) for acute signaling studies. |
| Iloprost Degradation | Ensure the iloprost stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect subtle changes. For example, if you expect an anti-proliferative effect, ensure the cells are in a logarithmic growth phase and that the assay duration is sufficient to observe changes in cell number. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates to prevent settling. Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with PBS to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially for small volumes of concentrated iloprost. |
| Cell Health | Use cells with high viability (>95%) and within a consistent passage number range. Stressed or unhealthy cells will respond inconsistently. |
| Platelet Activation during Preparation | If working with platelets, handle them gently during isolation and preparation to avoid premature activation, which can lead to inconsistent responses to iloprost.[13] |
Issue 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | While generally cytoprotective, very high concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., LDH release or a viability dye like trypan blue) across a range of iloprost concentrations to identify the toxic threshold for your cells. |
| Solvent Toxicity | If your iloprost stock is dissolved in a solvent like DMSO or ethanol, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Run a solvent-only control. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
III. Data Presentation: Iloprost Concentrations in Cell-Based Assays
The following table summarizes concentrations of iloprost used in various published studies and their observed effects.
| Cell Type | Concentration Range | Assay | Observed Effect | Citation |
| Human Platelets | 0.5 - 5 nM | Platelet Aggregation & cAMP Assay | Concentration-dependent inhibition of platelet activation and aggregation; increase in cAMP levels. | [5] |
| Coronary Artery Smooth Muscle Cells | 100 nM | [3H]Thymidine Incorporation (Proliferation) | Marked inhibition of PDGF-induced proliferation after 4 hours of co-incubation. Effect was lost after 24 hours due to desensitization. | [6] |
| Human Ovarian Cancer Cells (A2780, SKOV3) | Dose-dependent | Migration & Invasion Assays | Significant inhibition of migration and invasion, but not cell growth. | [3] |
| Human Periodontal Ligament Cells | 10⁻⁹ - 10⁻⁶ M (1 nM - 1 µM) | MTT Assay, qPCR, Immunofluorescence | No effect on cell proliferation. Upregulation of VEGF and COL1 mRNA and protein expression. | [7] |
| Human Endothelial Cells | Not specified | Adhesion Molecule Expression | Down-regulation of IL-1 stimulated expression of ICAM-1 and ELAM-1. | [14] |
| Scleroderma Dermal Endothelial Cells | Not specified | Permeability Assay, Tube Formation | Reduced monolayer permeability and increased tubulogenesis. | [12] |
| Rabbit Erythrocytes | 1 µM | cAMP Measurement | Iloprost-induced increases in cAMP levels. | [8] |
| Mouse Precision Cut Lung Slices | 3.6 µg/mL | Presto Blue Viability Assay | Maintained viability of the lung slices over 7 days. | [15] |
| Alveolar Type II Cells | 100 ng/mL | cAMP Radioimmunoassay | Generation of cAMP. | [16] |
IV. Experimental Protocols
Protocol 1: Determining the Effect of Iloprost on Cell Viability using an MTT Assay
This protocol provides a general framework for assessing cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Iloprost Treatment: Prepare serial dilutions of iloprost in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the iloprost dilutions. Include wells with medium only (negative control) and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells. Plot the percentage of viability against the iloprost concentration to determine the IC50 value.[17]
Protocol 2: Measuring Iloprost-Induced cAMP Production
This protocol outlines the general steps for a competitive immunoassay to measure cAMP.
Materials:
-
Cells of interest
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Forskolin (positive control)
-
Cell lysis buffer
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or EIA-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer at a predetermined optimal density.
-
Agonist Stimulation: Add a defined number of cells to each well of a 96- or 384-well plate. Add different concentrations of iloprost to the wells. Include a vehicle control, a positive control (e.g., forskolin, which directly activates adenylyl cyclase), and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 15-30 minutes) to allow for cAMP production. The optimal time should be determined empirically.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents (e.g., labeled cAMP and a specific antibody) and incubating for a specified time.
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength(s) for the chosen detection technology.
-
Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to calculate the concentration of cAMP in each sample. Plot the cAMP concentration against the iloprost concentration to generate a dose-response curve and determine the EC50.
V. Visualizations
Caption: Iloprost signaling pathway.
Caption: Workflow for optimizing iloprost concentration.
Caption: Troubleshooting logic for lack of iloprost effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloprost, a prostacyclin analog, inhibits the invasion of ovarian cancer cells by downregulating matrix metallopeptidase-2 (MMP-2) through the IP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of iloprost on cell proliferation and angiogenesis-related gene expression in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 细胞活力和增殖测定 [sigmaaldrich.com]
- 10. plateletservices.com [plateletservices.com]
- 11. Iloprost improves endothelial barrier function in lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. Novel mode of action of iloprost: in vitro down-regulation of endothelial cell adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Iloprost Tromethamine Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with iloprost tromethamine.
General FAQs
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic and chemically stable analog of prostacyclin (PGI2).[1][2][3] Its primary mechanism of action is as a potent vasodilator by activating the prostacyclin receptor (IP receptor), which is a G-protein coupled receptor.[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels result in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation.[1][4]
Q2: What are the common experimental applications of this compound?
This compound is widely used in pre-clinical research to investigate its effects on:
-
Pulmonary Arterial Hypertension (PAH): Studying its vasodilatory and anti-proliferative effects on pulmonary artery smooth muscle cells.[5]
-
Platelet Aggregation: Investigating its inhibitory effects on platelet function.[4][6][7]
-
Ischemia-Reperfusion Injury: Assessing its cytoprotective and anti-inflammatory properties.
-
Fibrosis: Examining its potential to reverse or attenuate fibrotic processes.[8]
-
Angiogenesis: Studying its role in the formation of new blood vessels.
Q3: What are the key stability and storage considerations for this compound?
-
Storage of Stock Solutions: Iloprost is often supplied as a solution in methyl acetate and should be stored at -20°C for long-term stability (≥2 years).[9]
-
Preparation of Aqueous Solutions: To prepare aqueous solutions, the organic solvent should be evaporated under a gentle stream of nitrogen, and the compound immediately dissolved in the desired buffer.[9]
-
Aqueous Solution Stability: Aqueous solutions of iloprost are not recommended to be stored for more than one day.[9] For infusions, it is recommended to prepare the solution fresh daily to ensure sterility.[10]
-
Dilution: Iloprost can be diluted in sterile physiological sodium chloride solution or 5% glucose solution.[10][11]
Troubleshooting Guides
Inconsistent Dose-Response Curves
Q: Why am I observing high variability or a non-sigmoidal shape in my iloprost dose-response curves?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Recommendation |
| Iloprost Degradation | Prepare fresh dilutions of iloprost for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions, to ensure accurate concentrations. |
| Cell Health and Density Variability | Ensure consistent cell seeding density and cell health across all wells. Use cells within a consistent passage number range to minimize phenotypic drift. |
| Off-Target Effects | Iloprost can bind to other prostanoid receptors, such as EP1, EP2, and EP3, which can lead to complex and sometimes opposing cellular responses.[5][12] Consider using specific antagonists for other prostanoid receptors to isolate the effect of IP receptor activation. |
| Short Half-Life in Media | Due to its relatively short half-life (20-30 minutes in plasma), the effective concentration of iloprost may decrease over long incubation periods.[3] Consider shorter incubation times or replenishing the media with fresh iloprost during the experiment. |
| Vehicle Effects | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is consistent across all wells and does not exceed a level that affects cell viability or the experimental readout. |
Experimental Protocols & Workflows
General Workflow for In Vitro Cell-Based Assays
Caption: General workflow for conducting in vitro experiments with iloprost.
Detailed Methodologies
Objective: To determine the binding affinity of iloprost to the prostacyclin (IP) receptor.
Materials:
-
Cell membranes expressing the human IP receptor
-
Radiolabeled ligand (e.g., [³H]-iloprost)
-
Unlabeled iloprost
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare Reagents: Prepare serial dilutions of unlabeled iloprost in binding buffer. Prepare a solution of the radiolabeled ligand in binding buffer at a concentration at or below its Kd.
-
Incubation: In a 96-well plate, add the cell membranes, radiolabeled ligand, and either binding buffer (for total binding) or increasing concentrations of unlabeled iloprost (for competition binding). To determine non-specific binding, add a high concentration of unlabeled iloprost.
-
Equilibration: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled iloprost concentration and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Non-Specific Binding | Insufficient washing, radioligand sticking to filters, or too high radioligand concentration. | Increase the number and volume of washes. Pre-treat filters with a blocking agent (e.g., polyethyleneimine). Optimize the radioligand concentration. |
| Low Specific Binding | Low receptor expression, inactive receptor, or degraded radioligand. | Use a cell line with higher receptor expression. Ensure proper membrane preparation and storage. Use a fresh batch of radioligand. |
| Inconsistent Results | Pipetting errors, incomplete filtration, or variable incubation times. | Use calibrated pipettes. Ensure a consistent vacuum during filtration. Maintain precise incubation times for all samples. |
Objective: To measure the effect of iloprost on intracellular cAMP levels.
Materials:
-
Cells expressing the IP receptor
-
Iloprost
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA)
Protocol:
-
Cell Preparation: Seed cells in a multi-well plate and allow them to adhere overnight.[13]
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of iloprost or forskolin to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[14]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of iloprost concentration and determine the EC₅₀ value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low Signal | Low receptor expression, insufficient stimulation time, or rapid cAMP degradation. | Use cells with higher receptor expression. Optimize the incubation time with iloprost. Ensure the PDE inhibitor is active and used at an appropriate concentration. |
| High Background | Basal adenylyl cyclase activity or non-specific assay signals. | Reduce the cell seeding density. Include a negative control without cells. |
| Variable Results | Inconsistent cell numbers, pipetting errors, or temperature fluctuations. | Normalize cAMP levels to protein concentration. Use precise pipetting. Maintain a constant temperature during incubation. |
Objective: To assess the inhibitory effect of iloprost on platelet aggregation.
Materials:
-
Freshly drawn human or animal blood
-
Anticoagulant (e.g., citrate)
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Iloprost
-
Light transmission aggregometer
Protocol:
-
PRP Preparation: Collect blood into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.[15]
-
Pre-incubation: Pre-incubate the PRP with different concentrations of iloprost or vehicle control at 37°C for a defined period.[16]
-
Aggregation Measurement: Place the PRP in the aggregometer cuvette with a stir bar. Add a platelet agonist to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time. Aggregation is measured as the maximum percentage change in light transmission.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each iloprost concentration compared to the vehicle control.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Spontaneous Aggregation | Platelet activation during blood collection or PRP preparation. | Use careful phlebotomy techniques with minimal stasis. Process the blood promptly at room temperature. |
| Poor Response to Agonist | Low platelet count, inactive agonist, or presence of interfering substances. | Adjust the platelet count in the PRP if necessary. Use a fresh, properly stored agonist. Ensure donors have not taken medications that affect platelet function. |
| High Variability | Differences between platelet donors, temperature fluctuations, or inconsistent stirring speed. | Pool PRP from multiple donors if appropriate. Maintain a constant 37°C temperature. Ensure consistent and adequate stirring. |
Signaling Pathway
Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.
Quantitative Data Summary
Table 1: Binding Affinities (Ki) and Functional Potencies (EC₅₀) of Iloprost at Human Prostanoid Receptors
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| IP | 3.9 | 0.37 (cAMP elevation) |
| EP1 | 1.1 | 0.3 (Calcium influx) |
| EP2 | Very Low Affinity | >1000 (cAMP elevation) |
| EP3 | Low Affinity | ~27.5 (cAMP elevation) |
| EP4 | Low Affinity | ~185 (cAMP elevation) |
| DP1 | Very Low Affinity | >1000 (cAMP elevation) |
| FP | Low Affinity | ~185 (Calcium influx) |
| TP | Very Low Affinity | >1000 (Calcium influx) |
Data compiled from a study by Watson et al. (2012).[12]
Table 2: Hemodynamic Effects of Inhaled Iloprost (20 µg) in Patients with Pulmonary Hypertension
| Parameter | Before Iloprost (mean ± SD) | After Iloprost (mean ± SD) | P-value |
| Total Pulmonary Resistance (dyn·s·cm⁻⁵) | 1747 ± 918 | 1581 ± 937 | < 0.001 |
| Stroke Volume (ml) | 45.0 ± 22.1 | 47.0 ± 24.2 | 0.002 |
| Cardiac Output (L/min) | 3.7 ± 1.7 | 3.9 ± 1.9 | 0.009 |
| Systemic Arterial O₂ Saturation (%) | 91.0 ± 6.8 | 90.3 ± 6.7 | 0.002 |
Data from a study by Jing et al. (2011).[17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iloprost - Wikipedia [en.wikipedia.org]
- 6. Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plateletservices.com [plateletservices.com]
- 8. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. extranet.enherts-tr.nhs.uk [extranet.enherts-tr.nhs.uk]
- 12. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. researchgate.net [researchgate.net]
- 17. Acute responses to inhalation of Iloprost in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing iloprost tromethamine degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of iloprost tromethamine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a synthetic analog of prostacyclin (PGI2) used in research to study its effects on vasodilation, platelet aggregation, and other cellular processes.[1][2] Its stability is a critical concern because degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes. The active component is iloprost, and the tromethamine salt is used to improve its solubility and stability.
Q2: What are the main factors that can cause this compound to degrade?
A2: Based on general knowledge of similar pharmaceutical compounds, the primary factors that can contribute to the degradation of this compound in experimental settings include:
-
pH: Iloprost has a pH-dependent solubility. It is very slightly soluble in acidic conditions (pH 3 and 5) and soluble at neutral pH (pH 7). Extreme pH values can likely accelerate hydrolysis of the ester group in the iloprost molecule.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. While specific data is limited, it is known to be unstable at higher temperatures.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of many pharmaceutical compounds.
-
Oxidation: The presence of oxidizing agents in solutions or exposure to atmospheric oxygen over time can lead to oxidative degradation.
-
Improper Storage: Incorrect storage of stock solutions and diluted experimental solutions is a major cause of degradation.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, follow these guidelines:
-
Solvent Selection: this compound is sparingly soluble in aqueous buffers. For preparing concentrated stock solutions, consider using organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[3] The solubility is approximately 30 mg/mL in ethanol and DMF, and 25 mg/mL in DMSO.[3]
-
Reconstitution: To prepare a stock solution, the solvent of choice should be added to the powdered this compound. If changing from a solvent it is supplied in, such as methyl acetate, the original solvent can be evaporated under a gentle stream of nitrogen before adding the new solvent.[3]
-
Storage of Stock Solutions: Store stock solutions at -20°C for long-term stability.[3] A product information sheet suggests stability for at least two years when stored at this temperature in an appropriate solvent.[3]
-
Aqueous Solutions: It is recommended not to store aqueous solutions for more than one day.[3] If aqueous solutions must be prepared in advance, they should be stored at 2-8°C and used as quickly as possible. One study found that an iloprost solution remained stable for 33 days at 4°C with less than 10% degradation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected biological effects in my experiment. | This compound degradation in the experimental solution. | • Prepare fresh experimental solutions from a frozen stock solution for each experiment.• Ensure the pH of your experimental buffer is compatible with iloprost stability (ideally around neutral pH).• Protect your solutions from light during preparation and incubation.• Minimize the time between solution preparation and use. |
| Precipitate forms when I dilute my stock solution into an aqueous buffer. | Poor solubility of iloprost at the final concentration and pH of the buffer. | • Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your experimental system.• Check the pH of your final experimental solution. Iloprost is more soluble at neutral pH.• Consider using a buffer containing a small amount of a solubilizing agent, if compatible with your experiment. |
| I am seeing high variability between replicate experiments. | Degradation of the stock solution over time due to improper storage or frequent freeze-thaw cycles. | • Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.• Store aliquots at -20°C or lower.• Periodically check the purity of your stock solution using an appropriate analytical method (e.g., HPLC) if you suspect degradation. |
Quantitative Data on Iloprost Stability
| Storage Condition | Duration | Result | Source |
| 4°C (in solution) | 33 days | <10% loss of active drug concentration | [4] |
| Aqueous Solution (general recommendation) | > 1 day | Not recommended for storage | [3] |
| -20°C (in methyl acetate) | ≥ 2 years | Stable | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Iloprost Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of this compound.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
-
Materials:
-
1 mg/mL iloprost stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw a single aliquot of the 1 mg/mL iloprost stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve a final concentration of 1 µM in the desired volume of cell culture medium. The molecular weight of iloprost is 360.49 g/mol .
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
Add the calculated volume of the iloprost stock solution to the medium and mix well by gentle inversion.
-
Use the working solution immediately in your experiment. Do not store the diluted aqueous solution.
-
Visualizations
Iloprost Signaling Pathway
Iloprost acts as a prostacyclin (PGI2) analog, primarily exerting its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP).[1]
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
iloprost tromethamine dose-response curve challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iloprost tromethamine. The information is designed to address specific challenges that may arise during in vitro and in vivo experiments, with a focus on understanding and mitigating issues related to its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Iloprost is a synthetic analog of prostacyclin (PGI2).[1][2] Its primary mechanism of action involves binding to the prostacyclin receptor (IP receptor), which is a G protein-coupled receptor (GPCR).[1] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[1] In vascular smooth muscle cells, this cascade results in vasodilation by inactivating myosin light chain kinase.[1] In platelets, it leads to the inhibition of platelet aggregation.[1][2]
Q2: What are the known off-target effects of iloprost?
While iloprost primarily targets the prostacyclin (IP) receptor, it has been shown to have little selectivity and can also bind to and activate all four prostaglandin E2 (PGE2) receptors: EP1, EP2, EP3, and EP4.[4] The activation of EP2 and EP4 receptors contributes to vasodilation, similar to the IP receptor. However, activation of the EP3 receptor can cause vasoconstriction, potentially confounding experimental results and contributing to a complex dose-response relationship.[4]
Q3: Why does the vasodilatory effect of iloprost diminish over time with continuous exposure?
The diminishing effect of iloprost with continuous exposure is often attributed to receptor desensitization and tachyphylaxis.[5][6] Prolonged or repeated exposure to iloprost can lead to the phosphorylation of the IP receptor, causing it to uncouple from its G protein.[5] This is followed by receptor internalization, where the receptors are sequestered from the cell surface, rendering the cell less responsive to the agonist.[5] This process can result in a complete loss of the vasodilatory response within a few hours of continuous iloprost infusion.[5]
Q4: How should this compound be prepared and stored for experimental use?
This compound is more stable than native prostacyclin.[7][8] The tromethamine salt formulation enhances its stability to both temperature and light.[9] For infusion, it is typically diluted in a sterile saline or glucose solution.[10] It is recommended to prepare the solution for infusion daily to ensure sterility.[10] While the ready-to-use solution has demonstrated chemical and physical stability for 6 hours at 25°C, it is best practice to use it immediately or store it at 2-8°C for no longer than 24 hours from a microbiological perspective, unless prepared in a controlled sterile environment.[10]
Troubleshooting Guide: Dose-Response Curve Challenges
This guide addresses common issues encountered when generating and interpreting this compound dose-response curves.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments. | Inconsistent drug preparation: Iloprost solution may not be freshly prepared or may have been stored improperly, leading to degradation. | Prepare fresh dilutions of iloprost for each experiment from a stock solution. Ensure consistent storage conditions for the stock solution as per the manufacturer's instructions. |
| Cell culture variability: Differences in cell passage number, confluency, or serum starvation protocols can alter receptor expression and signaling. | Standardize cell culture conditions meticulously. Use cells within a narrow passage number range and ensure consistent confluency and serum starvation times before each experiment. | |
| A biphasic or U-shaped dose-response curve. | Off-target receptor activation: At higher concentrations, iloprost can activate EP3 receptors, which can induce vasoconstriction, counteracting the vasodilatory effects of IP, EP2, and EP4 receptor activation.[4] | Use selective antagonists for EP receptors to isolate the IP receptor-mediated effects. Perform binding assays to characterize the affinity of iloprost for different prostanoid receptors in your experimental system. |
| The maximal response (Emax) is lower than expected or plateaus prematurely. | Receptor desensitization/tachyphylaxis: Prolonged exposure to iloprost, even during the course of a cumulative dose-response experiment, can lead to rapid desensitization of the IP receptor.[5] | Reduce the incubation time for each concentration. Consider a non-cumulative dosing protocol where each data point is from a separate, naive tissue or cell preparation. Allow for a washout period between doses if using the same preparation, though this may not be sufficient to reverse desensitization. |
| Limited downstream signaling components: The cellular machinery (e.g., adenylate cyclase, PKA) may become saturated or depleted, limiting the maximal response. | Measure intracellular cAMP levels at different iloprost concentrations to determine if the signaling pathway is saturated. | |
| A rightward shift in the dose-response curve (decreased potency). | Receptor downregulation: Chronic pre-treatment with iloprost or other prostacyclin analogs can lead to a decrease in the total number of IP receptors. | If pre-treating cells or tissues, perform a time-course and concentration-course experiment to assess the impact on receptor expression. Consider measuring receptor expression levels via techniques like qPCR or western blotting. |
| Presence of antagonists: Components in the experimental medium (e.g., serum) may contain substances that antagonize the IP receptor. | Ensure the use of a defined, serum-free medium for the experiment if possible. If serum is required, ensure the same batch is used across all experiments. |
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay in Isolated Aortic Rings
This protocol is adapted from a study investigating the vasorelaxant properties of iloprost on phenylephrine-precontracted rat aortic rings.[11]
1. Tissue Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
2. Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
3. Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).
4. Cumulative Dose-Response Curve Generation:
-
Once the phenylephrine-induced contraction is stable, add iloprost cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) at regular intervals (e.g., 5 minutes).[11]
-
Record the relaxation response after each addition.
5. Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the log concentration of iloprost to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximal relaxation).
Protocol 2: Assessment of Acute Hemodynamic Effects of Inhaled Iloprost in an Animal Model of Pulmonary Hypertension
This protocol is based on a study investigating the effects of inhaled iloprost in an experimental model of pulmonary hypertension.[12]
1. Animal Model:
-
Induce pulmonary arterial hypertension (PAH) in rats via a single subcutaneous injection of monocrotaline (MCT) (60 mg/kg).[12]
-
Allow 28 days for the development of PAH.[12]
2. Anesthesia and Monitoring:
-
Anesthetize the animals and perform a tracheostomy for mechanical ventilation.[12]
-
Insert a catheter into the left carotid artery to measure systemic arterial pressure.[12]
-
Insert a catheter into the pulmonary artery via the right jugular vein to measure pulmonary artery pressure.
3. Iloprost Administration:
-
Administer nebulized iloprost via an ultrasonic nebulizer.
-
Test acute vasodilatory effects by delivering different concentrations of iloprost (e.g., 0.13, 0.65, and 1.3 μg/kg/minute) for a fixed duration (e.g., 15 minutes).[12]
4. Hemodynamic Measurements:
-
Record baseline hemodynamic parameters before iloprost administration.
-
Continuously monitor and record hemodynamic parameters during and after the inhalation period.
5. Data Analysis:
-
Calculate the percentage change in mean pulmonary artery pressure and pulmonary vascular resistance from baseline for each iloprost dose.
-
Plot the hemodynamic changes against the iloprost dose to assess the acute dose-response relationship.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Iloprost signaling pathway leading to vasodilation and inhibition of platelet aggregation.
Caption: Experimental workflow for generating an iloprost dose-response curve with troubleshooting checkpoints.
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. What is Iloprost used for? [synapse.patsnap.com]
- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iloprost - Wikipedia [en.wikipedia.org]
- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharmanovia.com [pharmanovia.com]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
Technical Support Center: Iloprost Tromethamine Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful delivery of iloprost tromethamine in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound in animal experiments.
Q1: My this compound solution appears cloudy after preparation. What should I do?
A1: Cloudiness in the solution can indicate precipitation of iloprost, which can occur if the concentration exceeds its solubility in the chosen solvent or if the solution is not prepared correctly. Iloprost is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1 mg/mL. To address this:
-
Ensure Proper Dissolution: When preparing aqueous solutions from a stock in an organic solvent (like methyl acetate), ensure the organic solvent is completely evaporated under a gentle stream of nitrogen before adding the aqueous buffer.
-
Check pH: The pH of your buffer can influence solubility. Ensure it is within a suitable range (e.g., pH 7.2).
-
Consider a Different Solvent: For higher concentrations, consider using solvents like ethanol, DMSO, or dimethylformamide (DMF), where iloprost has higher solubility (approximately 25-30 mg/mL). However, be mindful of the potential physiological effects of the organic solvent in your animal model and ensure the final concentration of the organic solvent is minimal.
-
Fresh Preparation: Aqueous solutions of iloprost are not recommended for storage for more than one day. Always prepare fresh solutions for your experiments to ensure stability and prevent precipitation.
Q2: I am observing significant hypotension and a sharp increase in heart rate in my animals after intravenous (IV) administration of iloprost. How can I manage this?
A2: Hypotension is a known side effect of iloprost due to its vasodilatory properties.[1] A reflex tachycardia (increased heart rate) is a common physiological response to a drop in blood pressure.[2] To manage these effects:
-
Dose Titration: Start with a lower dose and gradually increase it to the desired therapeutic level. This allows the animal's cardiovascular system to acclimate.
-
Slower Infusion Rate: For intravenous administration, a slower infusion rate can help mitigate the acute hypotensive effects.
-
Monitor Vital Signs: Continuously monitor blood pressure and heart rate during and after administration.
-
Fluid Support: In cases of severe hypotension, intravenous fluid administration (e.g., saline) can help restore blood volume and pressure.[3]
-
Re-evaluate Dosage: If significant adverse effects persist, you may need to reduce the dosage for your specific animal model and experimental conditions.
Q3: During aerosol or intratracheal administration, some animals show signs of respiratory distress (e.g., coughing, irregular breathing). What could be the cause and how can I prevent it?
A3: Respiratory irritation can occur with inhaled iloprost.[4] This can be due to the formulation, the delivery method, or the animal's sensitivity.
-
Check Vehicle/Formulation: Ensure the vehicle used for nebulization (e.g., saline) is sterile and isotonic. Some components of the formulation could be causing irritation.
-
Optimize Particle Size: For aerosol delivery, the particle size is crucial for effective lung deposition and minimizing upper airway irritation. The mass median aerodynamic diameter (MMAD) should ideally be in the range of 1-5 µm.[5]
-
Proper Intratracheal Instillation Technique: Ensure the instillation is performed correctly to avoid trauma to the trachea and to ensure the liquid is delivered to the lungs and not the esophagus.[6][7] Anesthesia levels should be adequate to prevent reflexes but not so deep as to suppress respiration.
-
Acclimatize the Animals: For conscious inhalation studies, acclimatize the animals to the restraining device and nebulizer system before the actual drug administration to reduce stress-induced respiratory changes.
-
Administer Bronchodilators: In some cases, pre-treatment with a bronchodilator may help alleviate bronchoconstriction.[8]
Q4: I am seeing high variability in the therapeutic response between animals in the same treatment group. What are the potential sources of this inconsistency?
A4: Inconsistent results can stem from various factors related to drug preparation, administration, and the animal model itself.
-
Inaccurate Dosing: Ensure accurate calculation of the dose for each animal based on its body weight. For small animals, precise measurement of small volumes is critical.
-
Inconsistent Administration:
-
Intravenous: Confirm successful tail vein injection. Infiltration of the drug into the surrounding tissue will lead to a lack of effect. Warming the tail can help dilate the veins for easier injection.[9][10]
-
Inhalation/Intratracheal: The volume and distribution of the instilled or inhaled substance can vary. Ensure a standardized technique for all animals. Using a dye like Evans blue can help validate the consistency of your delivery method.[6]
-
-
Animal-Specific Factors: Biological variability between animals (e.g., metabolism, disease severity) can contribute to different responses. Ensure your animal model is well-characterized and that animals are randomly assigned to treatment groups.
-
Drug Stability: As mentioned, aqueous iloprost solutions should be prepared fresh daily to avoid degradation and ensure consistent potency.[11]
Q5: How can I confirm successful delivery of iloprost to the lungs via intratracheal instillation?
A5: Visual confirmation and post-mortem analysis can be used:
-
Direct Visualization: Some techniques allow for direct visualization of the tracheal opening during intubation, increasing the success rate.
-
Chest Movement: Gently introducing a small amount of air after the liquid instillation should cause the chest to rise, indicating the substance has entered the lungs.[12]
-
Dye Administration: In a pilot study, you can instill a dye solution (e.g., Evans blue) and then perform a necropsy to visually confirm the distribution of the dye within the lungs and its absence in the stomach.[6]
-
Histology: For more detailed analysis, histological examination of lung tissue can confirm the presence of the instilled substance or its effects at a microscopic level.
Data Presentation: this compound Dosages in Animal Models
The following table summarizes reported dosages of this compound used in various animal models. Note that optimal doses may vary depending on the specific experimental conditions, and dose-finding studies are recommended.
| Animal Model | Disease Model | Administration Route | Dosage | Reference |
| Rat | Monocrotaline-induced Pulmonary Arterial Hypertension (PAH) | Inhalation (nebulization) | 6 µg/kg/day | [13] |
| Rat | Monocrotaline-induced PAH | Intravenous (IV) infusion | 20 µg/kg (single dose) | [14] |
| Rat | Monocrotaline-induced PAH | Intravenous (IV) infusion | 10 and 20 µg/kg (dose-response) | [14][15] |
| Mouse | Urethane-induced Lung Adenoma | Intranasal | 5 µ g/mouse/day for 5 weeks | [6] |
| Mouse | Ovalbumin (OVA)-induced Asthma | Intratracheal (i.t.) | 0.2 µ g/mouse per challenge | [11][12] |
| Pig | Hypoxia-induced Pulmonary Hypertension | Inhalation | 50 µg (single dose) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
Materials:
-
This compound (stock solution or powder)
-
Sterile saline (0.9% NaCl) for injection
-
Sterile syringes and needles (e.g., 27-30G for mice)[10]
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required concentration: Based on the desired dose (e.g., in µg/kg) and the average weight of your animals, calculate the final concentration of the iloprost solution needed for injection. Aim for an injection volume that is appropriate for the animal (e.g., 5-10 ml/kg for a bolus injection in mice).[10]
-
Prepare the solution:
-
If starting from a stock solution in an organic solvent, dispense the required volume into a sterile tube and evaporate the solvent under a gentle stream of sterile nitrogen.
-
Reconstitute the dried iloprost or weigh the required amount of iloprost powder and dissolve it in the calculated volume of sterile saline.
-
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the iloprost is completely dissolved. The solution should be clear and free of particulates.
-
Maintain sterility: Perform all steps under aseptic conditions to prevent contamination.
-
Use immediately: Prepare the solution fresh on the day of the experiment and do not store aqueous dilutions for more than 24 hours.[11]
Protocol 2: Intratracheal Instillation of this compound in Rats
Materials:
-
This compound solution (prepared as described above, diluted in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Animal restraining board
-
Light source (e.g., fiber optic light)
-
Intratracheal instillation device (e.g., modified gavage needle or specialized catheter)
-
Microsyringe
Procedure:
-
Anesthetize the rat: Anesthetize the animal according to your institution's approved protocol. Ensure a sufficient depth of anesthesia to suppress the swallowing reflex.
-
Position the animal: Place the anesthetized rat in a supine position on a restraining board, with its head tilted back to straighten the airway.
-
Visualize the glottis: Use a light source to illuminate the back of the throat and visualize the glottis (the opening to the trachea). Gently pull the tongue to one side to improve visibility.
-
Intubate the trachea: Carefully insert the instillation device through the glottis and into the trachea. Avoid touching the sides of the trachea to prevent injury.
-
Confirm placement: You can confirm correct placement by observing a slight movement of the tube with each breath or by gently pushing a small amount of air and observing chest movement.[12]
-
Instill the solution: Slowly and steadily instill the calculated volume of the iloprost solution into the trachea using a microsyringe.
-
Follow with air: To ensure the solution reaches the lower airways, you can follow the liquid instillation with a small bolus of air (e.g., 100-200 µL).
-
Recovery: Remove the instillation device and allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal closely during recovery for any signs of respiratory distress.
Mandatory Visualizations
Iloprost Signaling Pathway
Caption: Iloprost binds to the IP receptor, activating a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP, leading to PKA activation and subsequent cellular responses.
General Experimental Workflow for Iloprost Delivery in Animal Models
Caption: A general workflow for in vivo studies with iloprost, from animal model selection and drug preparation to administration and subsequent data analysis.
References
- 1. Pharmaceuticals Stability Studies & Testing | CDMO Company [aurigeneservices.com]
- 2. aaha.org [aaha.org]
- 3. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 4. lloprost delivered via the BREELIBTM nebulizer: a review of the clinical evidence for efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of continuous inhaled iloprost in critically ill pediatric pulmonary hypertension patients: A retrospective case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Iloprost Tromethamine In Vivo Studies
Welcome to the technical support center for in vivo studies using iloprost tromethamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and vehicle for preparing this compound for in vivo administration?
A1: this compound is commercially available in a solution that contains tromethamine, ethanol, and sodium chloride, with hydrochloric acid or sodium hydroxide for pH adjustment.[1][2] For in vivo studies, it is crucial to use a vehicle that is both biocompatible and maintains the stability of iloprost. The recommended diluent for intravenous (IV) infusion is sterile physiological sodium chloride solution (0.9% NaCl) or a 5% glucose solution.[3][4] It is critical to avoid acidic conditions as iloprost is sensitive to low pH.[5] The final solution for injection should be clear and colorless.[1]
Q2: How should I store this compound and its prepared solutions?
A2: Unopened ampules of this compound should be stored at controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from light.[5] Do not freeze the stock solution.[5] Once diluted for infusion, the chemical and physical in-use stability has been demonstrated for up to 24 hours at 25°C.[3][6] However, from a microbiological standpoint, it is best practice to use the diluted solution immediately after preparation.[4][7] If immediate use is not possible, the solution can be stored for up to 24 hours at 2 to 8°C, provided the dilution was performed under controlled and validated aseptic conditions.[4]
Q3: Iloprost has a very short half-life. How can I manage this in my experimental design?
A3: The short half-life of iloprost (20-30 minutes) presents a significant challenge for maintaining consistent therapeutic levels.[1][2] To address this, continuous intravenous infusion is the most common and effective method for maintaining steady-state plasma concentrations in both clinical and preclinical studies.[1] For inhalation studies, frequent administration (e.g., 6 to 9 times per day, with at least 2 hours between doses) is necessary to maintain its effect.[8] The pharmacodynamic effects in the pulmonary vasculature have been observed to outlast the serum half-life, which should be considered when designing studies focusing on pulmonary endpoints.[9]
Q4: I am observing high variability in the dose-response. What are the potential causes and solutions?
A4: Dose-response variability can stem from several factors:
-
Drug Stability: Iloprost is sensitive to temperature, light, and acidic pH.[5] Ensure proper storage and handling, and prepare fresh dilutions daily.
-
Administration Technique: For intravenous administration, ensure accurate and consistent infusion rates. For inhalation, the type of nebulizer and the animal's breathing pattern can significantly impact drug delivery and thus the response.[9][10]
-
Animal Model: The underlying pathophysiology of your animal model can influence the response to iloprost. For example, the severity of pulmonary hypertension can affect the hemodynamic response.
-
Biological Variation: As with any biological experiment, inherent individual differences in animal physiology can contribute to variability. Ensure adequate sample sizes to account for this.
To troubleshoot, it is recommended to first verify the stability and accurate concentration of your prepared iloprost solution. Then, standardize your administration protocol meticulously. If variability persists, consider conducting a pilot study to establish a reliable dose-response curve in your specific animal model.
Q5: What are the known off-target effects of iloprost that I should be aware of?
A5: The primary off-target effect of iloprost is systemic hypotension due to its potent vasodilatory properties.[11] This is particularly relevant when administering the drug systemically (e.g., intravenously). It is crucial to monitor blood pressure during and after administration. Other potential off-target effects, though less common in preclinical settings, can include headache, flushing, and gastrointestinal effects.[11] When interpreting your results, it is important to consider whether the observed effects are a direct result of the intended mechanism or a consequence of these off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Hemodynamic Responses
| Symptom | Possible Cause | Troubleshooting Steps |
| No observable change in blood pressure or heart rate | 1. Inadequate Dose: The administered dose may be too low to elicit a response in your specific animal model. 2. Drug Degradation: The iloprost solution may have degraded due to improper storage or handling. 3. Faulty Administration: Issues with the infusion pump or nebulizer may prevent the drug from reaching the animal. | 1. Dose-Response Curve: Perform a dose-escalation study to determine the optimal dose for your model. 2. Fresh Preparation: Prepare fresh iloprost solutions daily and protect them from light. Verify the pH of your vehicle. 3. Equipment Check: Calibrate your infusion pump and ensure the nebulizer is functioning correctly. |
| Exaggerated Hypotension | 1. Dose Too High: The administered dose is causing excessive vasodilation. 2. Synergistic Effects: Concomitant administration of other vasodilators or anesthetics may be potentiating the hypotensive effect of iloprost.[11] | 1. Dose Reduction: Lower the dose of iloprost. 2. Review Concomitant Medications: Evaluate other drugs being used in the experiment and consider their potential interaction with iloprost. |
| Variable Response Between Animals | 1. Inconsistent Drug Delivery: Especially with inhalation, variations in breathing patterns between animals can lead to different amounts of drug being delivered. 2. Biological Variability: Natural physiological differences between animals. | 1. Standardize Administration: For inhalation, use a system that allows for controlled and consistent aerosol delivery. For IV, ensure precise and consistent infusion rates. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
Issue 2: Challenges with Inhalation Administration
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or Inconsistent Drug Delivery to the Lungs | 1. Inappropriate Nebulizer: The nebulizer may not be generating particles of the correct size for deep lung deposition. 2. Animal Restraint and Breathing: Stress from restraint can alter breathing patterns, affecting aerosol inhalation. | 1. Nebulizer Selection: Use a nebulizer specifically designed for small animal research that generates particles in the optimal range for alveolar deposition. 2. Acclimatization: Acclimatize animals to the restraint and inhalation procedure to minimize stress. |
| Airway Irritation or Bronchospasm | 1. High Concentration of Iloprost: The concentration of the nebulized solution may be too high. 2. Vehicle Components: Components of the vehicle, such as ethanol, could be causing irritation. | 1. Lower Concentration: Reduce the concentration of iloprost in the nebulizer solution. 2. Vehicle Control: Include a vehicle-only control group to assess the effects of the vehicle itself. |
Experimental Protocols
Protocol 1: Intravenous Infusion of this compound in Rats
Objective: To achieve a steady-state plasma concentration of iloprost for hemodynamic assessment.
Materials:
-
This compound solution
-
Sterile 0.9% sodium chloride (NaCl) or 5% glucose solution
-
Infusion pump
-
Catheterized rat (e.g., jugular vein)
Procedure:
-
Preparation of Infusion Solution:
-
Aseptically dilute the this compound stock solution with sterile 0.9% NaCl or 5% glucose to the desired final concentration. A common approach is to dilute to a concentration that allows for an infusion rate of 0.5 to 2.0 ng/kg/min.[3]
-
For example, to achieve a dose of 1 ng/kg/min for a 300g rat, you would need to deliver 0.3 ng/min. Prepare a solution concentration that is compatible with the infusion pump's flow rate.
-
The diluted solution should be prepared fresh daily.[4]
-
-
Animal Preparation:
-
Anesthetize the rat according to your institutionally approved protocol.
-
Ensure the patency of the intravenous catheter.
-
-
Infusion:
-
Connect the catheter to the infusion pump containing the prepared iloprost solution.
-
Begin the infusion at the desired rate. It is often recommended to start with a lower dose and titrate up to the target dose while monitoring blood pressure.[5]
-
-
Monitoring:
-
Continuously monitor hemodynamic parameters such as blood pressure and heart rate throughout the infusion period.
-
Protocol 2: Inhalation Administration of this compound in Mice
Objective: To deliver iloprost to the lungs for the assessment of its effects on pulmonary inflammation or hypertension.
Materials:
-
This compound solution
-
Sterile 0.9% sodium chloride (NaCl)
-
Small animal nebulizer system
-
Whole-body plethysmography chamber or nose-only exposure system
Procedure:
-
Preparation of Nebulization Solution:
-
Dilute the this compound stock solution with sterile 0.9% NaCl to the desired concentration. A previously used dose in a mouse model of asthma was 0.2 µg of iloprost administered intratracheally.[12] For nebulization, the concentration will need to be optimized based on the nebulizer's output and the desired lung deposition.
-
-
Animal Placement:
-
Place the mice in the whole-body plethysmography chamber or secure them in the nose-only exposure system. Allow for a period of acclimatization.
-
-
Nebulization:
-
Fill the nebulizer with the prepared iloprost solution.
-
Run the nebulizer for the predetermined amount of time to deliver the target dose. The duration will depend on the nebulizer's output rate.
-
-
Post-Exposure Monitoring:
-
After the exposure, monitor the animals for any signs of respiratory distress.
-
Proceed with the experimental endpoints at the desired time points.
-
Quantitative Data Summary
| Parameter | Animal Model | Administration Route | Dose | Observed Effect | Reference |
| Right Ventricular Pressure | Monocrotaline-induced PAH in rats | Inhalation | 6 µg/kg/day | Reversal of increased right ventricular pressure | [13] |
| Pulmonary Vascular Resistance | Monocrotaline-induced PAH in rats | Inhalation | 6 µg/kg/day | Reversal of increased pulmonary vascular resistance | [13] |
| Myocardial Edema | Myocardial ischemia-reperfusion in rats | Intravenous Infusion | 100 ng/kg/min for 30 min | Significant reduction in myocardial edema | [14] |
| Dendritic Cell Migration | Ovalbumin-sensitized mice | Intratracheal | 0.2 µg | Suppression of dendritic cell migration to mediastinal lymph nodes | [12] |
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound is a synthetic analog of prostacyclin (PGI2) and exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[15] This binding activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[16] Elevated cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[17][18]
Caption: Iloprost signaling cascade.
Experimental Workflow for In Vivo Iloprost Study
The following diagram outlines a typical workflow for conducting an in vivo study with this compound, from preparation to data analysis.
Caption: General experimental workflow.
References
- 1. DailyMed - AURLUMYN- iloprost injection, solution [dailymed.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. pharmanovia.com [pharmanovia.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. extranet.enherts-tr.nhs.uk [extranet.enherts-tr.nhs.uk]
- 7. db.cbg-meb.nl [db.cbg-meb.nl]
- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 9. Pharmacodynamics and pharmacokinetics of inhaled iloprost, aerosolized by three different devices, in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iloprost reduces myocardial edema in a rat model of myocardial ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. news-medical.net [news-medical.net]
- 17. Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Window of Iloprost Tromethamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to enhancing the therapeutic window of iloprost tromethamine.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of this compound's therapeutic window?
A1: The primary limitation is its short biological half-life, which is approximately 20 to 30 minutes.[1] This necessitates frequent administration (6 to 9 times daily for inhaled formulations) to maintain therapeutic effects, which can lead to poor patient compliance and fluctuations in drug concentration.[2] Additionally, systemic side effects such as headache, flushing, and hypotension can occur, particularly with intravenous administration, limiting the tolerable dose.
Q2: What are the main strategies being explored to widen the therapeutic window of iloprost?
A2: The main strategies focus on improving drug delivery and employing combination therapies. Novel drug delivery systems, such as liposomal formulations, aim to provide sustained release and targeted delivery to the lungs, thereby prolonging the therapeutic effect and reducing systemic side effects.[3] Combination therapies with agents like phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil) or endothelin receptor antagonists (ERAs) (e.g., bosentan) can have synergistic effects, allowing for lower doses of iloprost and potentially reducing side effects.[4][5][6]
Q3: How does the route of administration (intravenous vs. inhalation) affect the pharmacokinetics of iloprost?
A3: The route of administration significantly impacts the pharmacokinetic profile. Intravenous administration leads to systemic distribution and a rapid onset of action. Inhaled iloprost, on the other hand, allows for targeted delivery to the lungs, resulting in selective pulmonary vasodilation with minimized systemic effects.[7] Studies in isolated rabbit lungs have shown that inhaled iloprost rapidly enters the intravascular compartment with a bioavailability of approximately 63%.
Q4: What is the mechanism of action of this compound?
A4: Iloprost is a synthetic analog of prostacyclin (PGI2). It exerts its effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to vasodilation of systemic and pulmonary arterial vascular beds and inhibition of platelet aggregation.[8][9]
Q5: Are there any known issues with the stability of iloprost solutions for in vitro experiments?
A5: Iloprost solutions for infusion, when diluted in saline or glucose solution, are physically and chemically stable for up to 6 hours at 25°C. For microbiological reasons, it is recommended to use the solution immediately after preparation. If immediate use is not possible, the solution should be stored at 2 to 8°C for no longer than 24 hours. Aqueous solutions of iloprost are not recommended to be stored for more than one day. For long-term storage, it is advisable to prepare single-use aliquots and store them at -20°C, although the manufacturer's specific recommendations should always be followed.[4]
II. Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no cell response to iloprost | Receptor Desensitization: Prolonged exposure to iloprost can lead to homologous desensitization of the prostacyclin receptor, reducing the cellular response over time.[10] | - Minimize pre-incubation times with iloprost. - Consider using a washout period between treatments in longer experiments. - For proliferation assays, a 4-hour incubation may show inhibition, whereas a 24-hour incubation might not due to desensitization.[10] |
| Cell Line Variability: Different cell lines may express varying levels of the prostacyclin receptor, leading to different sensitivities to iloprost. | - Confirm prostacyclin receptor expression in your cell line using techniques like qPCR or western blotting. - Perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Iloprost Degradation: Iloprost in aqueous solutions can degrade over time, especially at room temperature. | - Prepare fresh iloprost solutions for each experiment. - If storing, use aliquots at -20°C and avoid repeated freeze-thaw cycles.[4] | |
| Inconsistent cAMP Assay Results | Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP, which can lead to underestimation of the response to iloprost. | - Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation.[11][12] |
| Cell Permeability: Inefficient cell lysis can lead to incomplete extraction of cAMP. | - Ensure complete cell lysis according to your cAMP assay kit protocol. - Consider using a commercially available cAMP assay kit with optimized lysis reagents. | |
| Artifacts in Platelet Aggregation Assays | Spontaneous Platelet Aggregation: Platelets can become activated during preparation, leading to spontaneous aggregation and masking the inhibitory effect of iloprost. | - Handle blood samples gently and process them within 4 hours of collection. - Store blood samples at room temperature, as cooling can activate platelets. |
| Inappropriate Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) can influence the observed inhibition by iloprost. | - Optimize the agonist concentration to achieve a submaximal aggregation response in the absence of iloprost, allowing for a clear window to observe inhibition. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality in animal models | Hypotension: Iloprost is a potent vasodilator and can cause a significant drop in blood pressure, especially at higher doses or with rapid intravenous infusion. | - Start with a low infusion rate and titrate the dose upwards while closely monitoring blood pressure. - For inhaled administration, ensure the nebulization system delivers a consistent and appropriate dose. |
| Animal Strain Variability: Different strains of rats or mice may have varying sensitivities to iloprost and the induction of pulmonary hypertension. | - Consult the literature for the most appropriate animal strain for your specific experimental model. - Conduct pilot studies to determine the optimal dosing regimen for your chosen strain. | |
| Inconsistent Hemodynamic Measurements | Anesthesia Effects: The type and depth of anesthesia can significantly impact hemodynamic parameters, confounding the effects of iloprost. | - Use a consistent and well-documented anesthesia protocol for all animals. - Allow for a stabilization period after induction of anesthesia before taking baseline measurements. |
| Catheter Placement: Improper placement of pressure catheters can lead to inaccurate readings. | - Verify the correct placement of catheters in the pulmonary artery and right ventricle using appropriate techniques (e.g., pressure waveform analysis). |
III. Data Presentation: Quantitative Summary of Enhancement Strategies
Table 1: Hemodynamic Effects of Iloprost Combination Therapy in Pulmonary Arterial Hypertension (PAH)
| Therapy | Parameter | Baseline | Follow-up | Change | p-value | Reference |
| Inhaled Iloprost + Bosentan | Mean Pulmonary Artery Pressure (mPAP) (mmHg) | 32.5 ± 7.2 | 30.0 ± 6.6 | -2.5 | 0.007 | [3] |
| Pulmonary Vascular Resistance (PVR) (dyn·s·cm⁻⁵) | 457.8 ± 181.4 | 386.2 ± 142.8 | -71.6 | 0.025 | [3] | |
| Cardiac Output (CO) (L/min) | 4.19 ± 0.91 | 4.64 ± 1.01 | +0.45 | 0.035 | [3] | |
| Inhaled Iloprost + Nitric Oxide | Mean Pulmonary Artery Pressure (mPAP) (mmHg) | - | - | Decrease | 0.017 | |
| Pulmonary Vascular Resistance (PVR) (dyn·s·cm⁻⁵) | - | - | Decrease | 0.004 |
Table 2: Efficacy of Liposomal Iloprost Formulations
| Formulation | Parameter | Result | Reference |
| Cationic Liposomes with Stearylamine or DOTAP | Encapsulation Efficiency | ≥ 50% | [3] |
| Polymer-Coated Liposomes | Vasodilation of Mouse Pulmonary Arteries | Significantly enhanced compared to free iloprost | [3] |
| Liposomes with Polyethylene Glycol (PEG) | Pharmacologic Efficacy | Half the concentration of liposomal iloprost elicited similar efficacy as non-encapsulated iloprost | [3] |
IV. Experimental Protocols
Preparation of Iloprost-Loaded Liposomes
This protocol describes the thin-film hydration method for preparing liposomal nanoparticles encapsulating iloprost.
Materials:
-
Anhydrous iloprost
-
Lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol)
-
Chloroform:Methanol (2:1, v/v)
-
Tris/HCl buffer (10 mM, pH 7.4) with 154 mM NaCl
-
Nitrogen gas
-
Extruder with polycarbonate filters (e.g., 200 nm)
Procedure:
-
Dissolve anhydrous iloprost and lipids in the chloroform:methanol mixture.
-
Evaporate the organic solvents under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with the Tris/HCl buffer by vortexing for 1 hour at room temperature.
-
Subject the liposome suspension to six freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate filters with the desired pore size to obtain a uniform size distribution.[3]
In Vitro Smooth Muscle Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of iloprost on vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells (e.g., coronary artery smooth muscle cells)
-
Cell culture medium with serum
-
Iloprost
-
Platelet-derived growth factor (PDGF) or other mitogen
-
[³H]thymidine
-
Scintillation counter
Procedure:
-
Seed smooth muscle cells in a 24-well plate and grow to sub-confluence.
-
Synchronize the cells by serum starvation for 24-48 hours.
-
Stimulate the cells with a mitogen (e.g., PDGF) in the presence or absence of different concentrations of iloprost for a defined period (e.g., 4 hours).
-
During the last few hours of incubation, add [³H]thymidine to the culture medium.
-
Wash the cells to remove unincorporated [³H]thymidine.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter to quantify DNA synthesis as an indicator of proliferation.[10]
Measurement of Intracellular cAMP Levels
This protocol describes a method for measuring iloprost-induced changes in intracellular cyclic AMP (cAMP).
Materials:
-
Cells of interest (e.g., pulmonary smooth muscle cells)
-
Iloprost
-
Forskolin (positive control)
-
IBMX (PDE inhibitor)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ethanol
-
cAMP radioimmunoassay (RIA) or ELISA kit
Procedure:
-
Grow cells to confluence in a 24-well plate.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with HBSS containing a PDE inhibitor (e.g., 1 mM IBMX) for 10 minutes at 37°C.
-
Stimulate the cells with iloprost at the desired concentrations for 10 minutes. Use forskolin as a positive control.
-
Stop the reaction by aspirating the medium and adding ice-cold ethanol.
-
Dry the samples and resuspend in the assay buffer provided with the cAMP kit.
-
Determine the cAMP concentration using a radioimmunoassay or ELISA according to the manufacturer's instructions.[11]
V. Visualizations
Signaling Pathways
Caption: Iloprost signaling pathway leading to vasodilation and anti-platelet effects.
Experimental Workflows
Caption: Workflow for the preparation of iloprost-loaded liposomes.
Caption: Experimental workflow for measuring intracellular cAMP levels.
References
- 1. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining inhaled iloprost with bosentan in patients with idiopathic pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. bohrium.com [bohrium.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. Hemodynamic effects of combination therapy with inhaled nitric oxide and iloprost in patients with pulmonary hypertension and right ventricular dysfunction after high-risk cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iloprost Tromethamine Off-Target Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the off-target effects of iloprost tromethamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Iloprost is a synthetic analog of prostacyclin (PGI2) that primarily acts as a potent vasodilator.[1][2][3] Its main on-target effect is mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4][5] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[4]
Q2: What are the known off-target receptors for iloprost?
Iloprost is not entirely selective for the IP receptor and has been shown to interact with other prostanoid receptors, particularly the prostaglandin E2 (PGE2) receptors: EP1, EP2, EP3, and EP4.[3][6] The affinity and functional activity at these receptors can lead to a range of off-target effects.
Q3: What are the common off-target effects observed in research?
Commonly observed off-target effects in research settings include:
-
EP1 Receptor Activation: This can lead to vasoconstriction through the Gq-protein coupled pathway, increasing intracellular calcium levels.[6]
-
EP3 Receptor Activation: Activation of the EP3 receptor can also cause vasoconstriction.[3]
-
EP4 Receptor Activation: Similar to the IP receptor, the EP4 receptor is coupled to Gs-protein and increases cAMP, potentially contributing to vasodilation.[7]
-
Effects on Cell Proliferation and Fibrosis: Iloprost has been shown to inhibit the production of connective tissue growth factor (CTGF) in fibroblasts, an effect that may be beneficial in fibrotic diseases but could be an unwanted off-target effect in other contexts.[8][9]
-
Immunomodulatory Effects: Iloprost can interfere with the function of immune cells, such as dendritic cells, which could be a confounding factor in immunology studies.[10][11]
Q4: At what concentrations do off-target effects of iloprost become significant?
The concentration at which off-target effects become prominent is cell-type and context-dependent. However, studies have shown that iloprost can affect platelet function and apoptosis in a concentration-dependent manner.[12] For instance, lower concentrations (e.g., < 2 nM) might inhibit platelet apoptosis without affecting platelet function, while higher concentrations impact both.[12] It is crucial to perform dose-response experiments to determine the optimal concentration for maximizing on-target effects while minimizing off-target responses in your specific experimental system.
Troubleshooting Guides
Problem 1: Unexpected Vasoconstriction or Calcium Mobilization
Possible Cause: Activation of EP1 or EP3 receptors, which are coupled to the Gq signaling pathway, leading to an increase in intracellular calcium ([Ca2+]i).
Troubleshooting Steps:
-
Confirm Off-Target Receptor Activation:
-
Use a selective EP1 receptor antagonist, such as AH 6809, to see if the unexpected effect is blocked.[1]
-
Measure intracellular calcium levels using a fluorescent indicator like Fura-2. A decrease in the iloprost-induced calcium signal in the presence of the antagonist would suggest EP1 involvement.[13]
-
-
Optimize Iloprost Concentration:
-
Perform a dose-response curve to find the lowest effective concentration of iloprost that elicits the desired IP receptor-mediated response (e.g., cAMP production) without significantly activating EP1/EP3 receptors.
-
-
Data Interpretation:
-
If the vasoconstrictor effect is still observed at low concentrations, consider using a more selective IP receptor agonist if available for your experimental model.
-
Problem 2: Inconsistent or Unexpected Effects on cAMP Levels
Possible Cause: Co-activation of multiple Gs-coupled receptors (IP and EP4) or differential regulation of cAMP by phosphodiesterases (PDEs).
Troubleshooting Steps:
-
Dissect Receptor Contribution:
-
Investigate PDE Involvement:
-
The intracellular levels of cAMP are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. Iloprost-induced cAMP increases are regulated by different PDEs than those for other Gs-coupled receptor agonists.[14]
-
Consider using a broad-spectrum PDE inhibitor like IBMX to maximize the cAMP signal and then use selective PDE inhibitors to identify the specific PDEs involved in your system.
-
Problem 3: Unintended Effects on Cell Growth, Proliferation, or Morphology
Possible Cause: Iloprost can have anti-proliferative and anti-fibrotic effects, which may not be the intended outcome of the experiment.
Troubleshooting Steps:
-
Assess Cell Viability and Proliferation:
-
Perform standard cell viability assays (e.g., MTT, Trypan Blue exclusion) and proliferation assays (e.g., BrdU incorporation) at various iloprost concentrations.
-
-
Monitor Cellular Morphology:
-
Regularly observe cell morphology using microscopy. Document any changes such as cell rounding, detachment, or changes in cell spreading.
-
-
Control for Anti-Proliferative Effects:
-
If anti-proliferative effects are observed, try to shorten the incubation time with iloprost to the minimum required to observe the desired primary effect.
-
Ensure that the observed effects are not due to contamination by performing routine checks for bacteria, yeast, fungi, and mycoplasma.[15][16][17][18]
-
Data Presentation
Table 1: Iloprost Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Primary Signaling Pathway |
| IP | ~3.2 - 11 | ~0.3 - 1 | Gs -> ↑cAMP |
| EP1 | ~1 - 11 | ~0.3 | Gq -> ↑[Ca2+]i |
| EP2 | Low Affinity | Low Potency | Gs -> ↑cAMP |
| EP3 | ~100s | Moderate Potency | Gi -> ↓cAMP / Gq -> ↑[Ca2+]i |
| EP4 | ~100s | Low Potency | Gs -> ↑cAMP |
| DP1 | Low Affinity | Low Potency | Gs -> ↑cAMP |
| FP | ~100s | Moderate Potency | Gq -> ↑[Ca2+]i |
| TP | Low Affinity | Low Potency | Gq -> ↑[Ca2+]i |
Data compiled from multiple sources.[6] Values can vary depending on the experimental system and cell type.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol provides a general framework for measuring changes in intracellular cAMP in response to iloprost.
Materials:
-
Cell culture of interest
-
This compound
-
Selective receptor antagonists (e.g., AH 6809 for EP1/EP2, AH23848 for EP4)
-
PDE inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA, TR-FRET, or bioluminescent assays like cAMP-Glo™)[19]
-
Lysis buffer
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate cells with the desired antagonist or PDE inhibitor for a specified time (e.g., 30 minutes).
-
Stimulate the cells with various concentrations of iloprost for a predetermined time (e.g., 15 minutes).
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration using the chosen assay method.
-
Normalize the cAMP levels to the protein concentration of each sample.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
This protocol outlines a general method for assessing iloprost-induced changes in intracellular calcium.
Materials:
-
Cell culture of interest
-
This compound
-
Selective EP1 receptor antagonist (e.g., AH 6809)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
Procedure:
-
Plate cells on glass coverslips or in a black-walled, clear-bottom multi-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
If using an antagonist, pre-incubate the cells with the antagonist for the recommended time.
-
Measure the baseline fluorescence using a fluorescence microscope or a plate reader.
-
Add iloprost at the desired concentration and continuously record the fluorescence signal for several minutes to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
Visualizations
Caption: On-target and off-target signaling pathways of iloprost.
Caption: Experimental workflow for troubleshooting iloprost off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Iloprost - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iloprost antagonizes the increase in internal calcium concentration induced by alpha-thrombin in human platelets: a study of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. adl.usm.my [adl.usm.my]
- 17. corning.com [corning.com]
- 18. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cAMP-Glo™ Assay Protocol [promega.jp]
Technical Support Center: Refining Iloprost Tromethamine Inhalation Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining iloprost tromethamine inhalation delivery methods. Below you will find troubleshooting guides, frequently asked questions, quantitative data summaries, detailed experimental protocols, and visual diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for inhaled iloprost?
A1: Iloprost is a synthetic analog of prostacyclin (PGI₂).[1][2][3] It acts as a potent vasodilator by binding to prostacyclin receptors, which leads to the relaxation of smooth muscle in the pulmonary arteries.[1][3] This targeted action in the lungs helps to reduce pulmonary arterial pressure and improve blood flow.[1][4][5]
Q2: What are the key differences between various nebulizer systems used for iloprost delivery?
A2: Several types of nebulizers are used for iloprost delivery, each with distinct characteristics. Jet nebulizers, like the HaloLite™, use a compressed gas to aerosolize the drug solution.[6][7] Ultrasonic nebulizers utilize high-frequency vibrations to generate an aerosol.[1][6] Vibrating mesh nebulizers, such as the Aerogen® and I-neb™ AAD™, employ a mesh or plate with microscopic holes that vibrates to produce a fine-particle aerosol, often with high efficiency.[6][8] Newer systems like the BREELIB™ are designed to significantly reduce inhalation time.[6]
Q3: What are the typical side effects observed during preclinical and clinical studies of inhaled iloprost?
A3: Common side effects are often related to its vasodilatory properties and can include headache, flushing, jaw pain, and cough.[7][9] In some cases, particularly in patients with underlying obstructive lung disease, bronchoconstriction can occur.[10][11] Hypotension and dizziness have also been reported.[2][9]
Troubleshooting Guide
Q1: We are observing inconsistent aerosol output from our nebulizer. What are the potential causes and solutions?
A1: Inconsistent aerosol output can stem from several factors. First, ensure the nebulizer is functioning correctly and is not clogged; regular cleaning and maintenance are crucial.[12] Some devices, like the Aeroneb and MiniHEART, lack alarms to indicate a lack of medication delivery, so visual inspection is necessary.[13] Also, verify the correct assembly of the nebulizer and its connection to the ventilator circuit or mouthpiece.[13] The formulation itself could be an issue; ensure the iloprost solution is properly prepared and has not degraded.[14]
Q2: Our in vitro results for emitted dose are lower than expected. How can we improve drug delivery efficiency?
A2: Low emitted dose can be due to drug loss within the delivery system. Optimizing the nebulizer settings and the interface with the collection apparatus is important. The choice of nebulizer can significantly impact efficiency; for instance, some studies have customized delivery systems for mechanically ventilated patients to improve dose delivery.[15] Ensure that the breathing pattern simulated in your in vitro setup accurately reflects the intended patient population, as this can affect the delivered dose.[16][17]
Q3: We are having difficulty achieving the desired particle size distribution for deep lung delivery. What adjustments can be made?
A3: The particle size of the aerosol is critical for effective delivery to the lower airways. The mass median aerodynamic diameter (MMAD) should ideally be in the range of 1-5 µm for deep lung deposition.[18] The formulation can be adjusted; for example, the concentration of cosolvents and surfactants can influence particle size.[19] The type of nebulizer also plays a significant role, with some devices being specifically designed to produce a fine-particle fraction.[15][16] Experimenting with different nebulizer technologies and formulations will be key to optimizing particle size.[18][19]
Q4: How can we minimize the risk of bronchospasm during our experiments?
A4: Bronchospasm is a known potential side effect of inhaled iloprost, especially in subjects with pre-existing airway hyperreactivity.[10][11] When designing preclinical studies, consider including assessments of airway function. In clinical settings, careful patient selection and monitoring are essential. If bronchospasm is observed, the administration of iloprost should be stopped.[10]
Quantitative Data Summary
Table 1: Comparison of Emitted Dose and Nebulization Time for Different Iloprost Formulations and Devices
| Nebulizer System | Iloprost Concentration (µg/mL) | Mean Emitted Dose (µg) | Nebulization Time (seconds) | Reference |
| I-neb AAD System | 10 | 4.54 ± 0.3 | 601 | [16] |
| I-neb AAD System | 20 | 4.97 ± 0.2 | 229 | [16] |
| AeroTech II (Ventilator) | 10 (20 µg total) | 6.02 ± 0.87 | Not Specified | [15] |
| AeroTech II (Face Mask) | 10 (20 µg total) | 3.77 ± 0.46 | Not Specified | [15] |
Table 2: Aerosol Droplet Characteristics of Iloprost Inhalation Solutions
| Nebulizer System | Iloprost Concentration (µg/mL) | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Fine Particle Fraction (<4.7 µm) (%) | Reference |
| I-neb AAD System | 10 | 1.7 | 1.5 | 95 | [16] |
| I-neb AAD System | 20 | 1.9 | 1.7 | 90 | [16] |
| AeroTech II | 10 (20 µg total) | 0.7 | Not Specified | 99 | [15] |
Experimental Protocols
Protocol 1: Determination of Emitted Dose from a Nebulizer System
Objective: To quantify the amount of iloprost delivered from a nebulizer system.
Materials:
-
This compound inhalation solution
-
Nebulizer system (e.g., I-neb AAD System)
-
Filter holder assembly
-
Low-resistance filter media
-
Vacuum pump
-
Flow meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Methodology:
-
Prepare the iloprost solution to the desired concentration.
-
Assemble the nebulizer according to the manufacturer's instructions.
-
Place a new filter in the filter holder and connect it to the mouthpiece of the nebulizer.
-
Connect the outlet of the filter holder to the vacuum pump.
-
Set the vacuum pump to a flow rate that simulates a normal inspiratory flow rate (e.g., 28.3 L/min).[16]
-
Load the specified volume of iloprost solution into the nebulizer.
-
Activate the nebulizer and run it for the full duration of a simulated treatment.
-
After nebulization is complete, carefully remove the filter from the holder.
-
Extract the iloprost from the filter using a suitable solvent.
-
Quantify the amount of iloprost in the extract using a validated HPLC method.[16][20]
-
Repeat the experiment multiple times (e.g., n=18) to ensure reproducibility.[16]
Protocol 2: Characterization of Aerosol Particle Size Distribution using Cascade Impaction
Objective: To determine the mass median aerodynamic diameter (MMAD) and fine particle fraction (FPF) of the aerosolized iloprost.
Materials:
-
This compound inhalation solution
-
Nebulizer system
-
Andersen Cascade Impactor (or similar)
-
Vacuum pump
-
Flow meter
-
Collection plates for the impactor stages
-
HPLC system
Methodology:
-
Prepare the cascade impactor by coating the collection plates with a substance to prevent particle bounce, if necessary.
-
Assemble the impactor and connect it to the vacuum pump.
-
Set the flow rate through the impactor to the desired value (e.g., 28.3 L/min).[16]
-
Connect the nebulizer to the inlet of the impactor.
-
Load the iloprost solution into the nebulizer and activate it for a set duration.
-
After aerosol collection, disassemble the impactor.
-
Rinse each stage of the impactor (including the throat and filter) with a known volume of solvent to recover the deposited drug.
-
Quantify the amount of iloprost on each stage using a validated HPLC method.[16]
-
Calculate the mass of drug deposited on each stage and determine the cumulative mass distribution as a function of the effective cutoff diameter of each stage.
-
From the cumulative mass distribution, calculate the MMAD and the FPF (the percentage of particles with an aerodynamic diameter below a certain size, e.g., <4.7 µm).[16]
Visual Guides and Pathways
Caption: Iloprost signaling pathway leading to vasodilation.
Caption: Workflow for in vitro evaluation of a new nebulizer.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iloprost (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. lloprost delivered via the BREELIBTM nebulizer: a review of the clinical evidence for efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute hemodynamic effects of nebulized iloprost via the I-neb Adaptive Aerosol Delivery system in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugs.com [drugs.com]
- 10. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 11. Effects of nebulised iloprost on pulmonary function and gas exchange in severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phassociation.org [phassociation.org]
- 13. Inhaled pulmonary vasodilators for persistent pulmonary hypertension of the newborn: safety issues relating to drug administration and delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. An in vitro evaluation of the new 20 µg/ml iloprost inhalation solution formulation - emitted dose and aerosol droplet characteristics | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 17. In vitro-in vivo correlations (IVIVCs) of deposition for drugs given by oral inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing the primary particle size distributions of pressurized metered dose inhalers by using inkjet spray drying for targeting desired regions of the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tuning aerosol particle size distribution of metered dose inhalers using cosolvents and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Comparison of Iloprost Tromethamine and Treprostinil for Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Iloprost tromethamine and treprostinil are both stable synthetic analogs of prostacyclin (PGI2) and are crucial therapeutic agents in the management of pulmonary arterial hypertension (PAH). While both compounds mimic the vasodilatory and anti-proliferative effects of endogenous PGI2, their distinct pharmacological, pharmacokinetic, and toxicological profiles observed in preclinical studies present different considerations for research and development. This guide provides an objective comparison based on available experimental data to inform preclinical study design and drug candidate evaluation.
Pharmacological Profile: A Tale of Two Receptor Affinities
The primary mechanism of action for both iloprost and treprostinil is the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to vasodilation and inhibition of smooth muscle cell proliferation.[1] However, preclinical in vitro studies reveal significant differences in their binding affinities and functional activities across a wider range of prostanoid receptors.
A key comparative study using human prostanoid receptors expressed in cell lines demonstrated that iloprost has a high affinity for both the IP receptor and the E-type prostanoid receptor 1 (EP1).[1] In contrast, treprostinil shows high affinity for the IP, D-type prostanoid receptor 1 (DP1), and E-type prostanoid receptor 2 (EP2).[1] The activation of the EP1 receptor by iloprost is notable as it can provoke vasoconstriction, potentially counteracting some of its intended IP-mediated vasodilatory effects.[1] Conversely, treprostinil's agonism at the vasodilatory DP1 and EP2 receptors may contribute to its overall pulmonary vasorelaxant profile, which could be advantageous, particularly in disease states where the IP receptor is down-regulated.[1]
Data Summary: Receptor Binding and Functional Potency
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of iloprost and treprostinil at various human prostanoid receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Prostanoid Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | Primary Effect of Receptor Activation | Data Source(s) |
|---|---|---|---|---|
| IP (Prostacyclin) | 3.9 | 32 | Vasodilation, Anti-platelet | [1] |
| EP1 | 1.1 | Low Affinity | Vasoconstriction | [1] |
| EP2 | Very Low Affinity | 3.6 | Vasodilation | [1] |
| DP1 | Very Low Affinity | 4.4 | Vasodilation, Anti-platelet | [1] |
| EP3 | Low Affinity | Lower Affinity | Vasoconstriction, Bronchoconstriction | [1] |
| EP4 | Low Affinity | Low Affinity | Vasodilation, Immunomodulation | [1] |
| FP | Low Affinity | Lower Affinity | Bronchoconstriction, Uterine Contraction | [1] |
| TP | Very Low Affinity | Lower Affinity | Vasoconstriction, Platelet Aggregation |[1] |
Table 2: Comparative Functional Potencies (EC50, nM)
| Assay / Receptor | Iloprost (EC50, nM) | Treprostinil (EC50, nM) | Data Source(s) |
|---|---|---|---|
| cAMP Elevation (IP Receptor) | 0.37 | 1.9 | [1] |
| Calcium Influx (EP1 Receptor) | 0.3 | Low Activity | [1] |
| cAMP Elevation (DP1 Receptor) | Low Activity | 0.6 | [1] |
| cAMP Elevation (EP2 Receptor) | Low Activity | 6.2 |[1] |
Signaling Pathway
Preclinical Pharmacokinetic Profiles
Pharmacokinetic studies in animal models, primarily rats, provide insights into the absorption, distribution, metabolism, and excretion of these compounds. Treprostinil generally exhibits a longer half-life compared to iloprost.[2][3][4] Subcutaneous administration of treprostinil in rats results in approximately 100% bioavailability.[3]
Table 3: Comparative Preclinical Pharmacokinetics in Rats
| Parameter | Iloprost | Treprostinil | Administration Route | Data Source(s) |
|---|---|---|---|---|
| Half-life | 20-30 minutes (in humans) | ~4.6 hours (steady state) | IV / SC | [2][3][4] |
| Bioavailability | N/A | ~100% | Subcutaneous (SC) | [3] |
| Clearance | ~20 mL/min/kg (in humans) | N/A | Intravenous (IV) | [2] |
| Protein Binding | ~60% (mainly albumin) | ~91% | In Vitro (Human Plasma) | [2][3] |
| Metabolism | β-oxidation of carboxyl side chain. Minor role of CYP450. | Hepatic, primarily by CYP2C8. | In Vitro |[2][3] |
Note: Direct head-to-head preclinical pharmacokinetic studies are limited; data is compiled from various sources and may involve different experimental conditions. Human data is included for context where preclinical data is sparse.
Preclinical Toxicological Assessment
Toxicology studies are essential for defining the safety profile of drug candidates. Acute toxicity, as indicated by the LD50, and findings from repeat-dose studies highlight potential safety concerns.
Table 4: Comparative Preclinical Toxicology
| Parameter | Iloprost | Treprostinil | Data Source(s) |
|---|---|---|---|
| Acute Toxicity (Rat) | Oral LD50: >100 mg/kg | No specific LD50 value found. Classified as "Toxic if swallowed" (GHS Category 3). | [2][5][6] |
| Primary Toxic Effects | Severe hypotension and vascular collapse at high doses. | Respiratory tract lesions (inhalation studies in rats). | [7][8] |
| Reproductive Toxicity | Anomalies of single phalanges (crooked digits) in rat pups, likely due to hemodynamic effects. Embryolethal at high doses. | Reduced pregnancy rate at high doses in rats. No evidence of fetal toxicity at lower continuous SC infusions. |[7][8][9] |
Experimental Protocols
In Vitro: Receptor Binding and Functional Assays
The key in vitro comparative data for iloprost and treprostinil comes from radioligand binding and functional assays using cell lines stably expressing recombinant human prostanoid receptors.[1]
-
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of the compounds at specific prostanoid receptors.
-
Methodology (General):
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are transfected to stably express a single type of human prostanoid receptor (e.g., IP, EP1, EP2, etc.).
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from the cultured cells.
-
Radioligand Binding Assay (for Ki):
-
A known concentration of a specific radiolabeled ligand (e.g., [3H]iloprost for the IP receptor) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (iloprost or treprostinil) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity constant (Ki).
-
-
Functional Assay - cAMP Measurement (for EC50):
-
Whole cells expressing the Gs-coupled receptor of interest (e.g., IP, DP1, EP2) are incubated with increasing concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured, typically using an enzyme-linked immunosorbent assay (ELISA) or other immunoassay.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency.
-
-
In Vivo: Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
This is a widely used and reproducible animal model for studying the pathophysiology of PAH and for evaluating potential therapies.[6]
-
Objective: To induce PAH in rats and assess the therapeutic effects of iloprost or treprostinil on hemodynamic and structural parameters.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
PAH Induction: A single subcutaneous or intraperitoneal injection of monocrotaline (MCT) is administered, typically at a dose of 60 mg/kg.[6] MCT is a pyrrolizidine alkaloid that causes endothelial injury and subsequent pulmonary vascular remodeling.
-
Disease Development: The rats are monitored for a period of 28 days, during which they develop key features of PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and medial wall thickening of the pulmonary arterioles.[6]
-
Drug Administration: Treatment with the prostacyclin analogue (e.g., treprostinil administered via a continuous subcutaneous infusion using an osmotic minipump) or vehicle is initiated, either prophylactically (at the time of MCT injection) or therapeutically (after PAH is established).[6]
-
Endpoint Analysis (at Day 28):
-
Hemodynamic Assessment: Rats are anesthetized, and a catheter is inserted into the right ventricle via the jugular vein to directly measure the Right Ventricular Systolic Pressure (RVSP).
-
Right Ventricular Hypertrophy: After euthanasia, the heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the (LV+S) weight (Fulton Index) is calculated as an index of RV hypertrophy.
-
Histological Analysis (Vascular Remodeling): The lungs are perfused, fixed, and embedded in paraffin. Lung sections are stained (e.g., with Hematoxylin and Eosin) to visualize the pulmonary arterioles. Morphometric analysis is performed to measure the medial wall thickness of the vessels to quantify vascular remodeling.
-
-
Conclusion
Preclinical data reveal important distinctions between iloprost and treprostinil beyond their shared classification as prostacyclin analogues. Iloprost is a potent agonist at both the vasodilatory IP receptor and the potentially vasoconstrictive EP1 receptor. Treprostinil, while less potent at the IP receptor, exhibits a broader profile of agonism at other vasodilatory receptors (DP1 and EP2). These differences in pharmacology, combined with treprostinil's longer pharmacokinetic half-life, may have implications for their therapeutic efficacy and side-effect profiles. The toxicological profiles also differ, with iloprost showing a risk of digital anomalies in rat reproductive studies at high doses. This comparative guide, based on available preclinical experimental data, serves as a foundational resource for scientists and researchers in the continued development and evaluation of therapies for pulmonary arterial hypertension.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. medline.com [medline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Treprostinil SDS, 81846-19-7 Safety Data Sheets - ECHEMI [echemi.com]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Efficacy of treprostinil in the SU5416‐hypoxia model of severe pulmonary arterial hypertension: haemodynamic benefits are not associated with improvements in arterial remodelling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iloprost Tromethamine's Efficacy on Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iloprost tromethamine's performance against other common alternatives in modulating smooth muscle cell (SMC) function. The information presented is supported by experimental data to assist in the selection of appropriate compounds for research and therapeutic development.
Executive Summary
This compound, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of smooth muscle cell proliferation. Its primary mechanism of action involves binding to the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately results in the relaxation of smooth muscle and the attenuation of proliferative signals. This guide compares the effects of this compound with other prostacyclin analogs, an endothelin receptor antagonist (bosentan), and a phosphodiesterase type 5 (PDE5) inhibitor (sildenafil) on smooth muscle cell physiology.
Data Presentation
Table 1: Comparative Efficacy on Smooth Muscle Cell Proliferation
| Compound | Target | Cell Type | Assay | Endpoint | Result | Citation |
| Iloprost | Prostacyclin (IP) Receptor Agonist | Human Pulmonary Artery SMCs | Cell Counting (48h) | % of FBS-stimulated growth | 27.6 ± 2.6% | [1][2] |
| Human Pulmonary Artery SMCs | [3H]-Thymidine Incorporation (30h) | % of FBS-stimulated growth | Significantly reduced | [1][2] | ||
| Treprostinil (UT-15) | Prostacyclin (IP) Receptor Agonist | Human Pulmonary Artery SMCs | Cell Counting (48h) | % of FBS-stimulated growth | 16.1 ± 2.4% | [1][2] |
| Cicaprost | Prostacyclin (IP) Receptor Agonist | Human Pulmonary Artery SMCs | Cell Counting (48h) | % of FBS-stimulated growth | 43.9 ± 5.7% | [1][2] |
| Beraprost | Prostacyclin (IP) Receptor Agonist | Human Pulmonary Artery SMCs | [3H]-Thymidine Incorporation | Inhibition of serum-induced proliferation | Less potent than Iloprost | [1] |
| Sildenafil | PDE5 Inhibitor | Human Pulmonary Artery SMCs | DNA Synthesis (PDGF-stimulated) | Inhibition of proliferation | Dose-dependent inhibition | [3] |
| Bosentan | Endothelin Receptor (ETA/ETB) Antagonist | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay (24h & 48h) | Cell Viability (% of control) | No significant proliferative effect | [4][5] |
Table 2: Comparative Efficacy on Smooth Muscle Cell Relaxation and Intracellular Signaling
| Compound | Target | Cell Type | Assay | Endpoint | Result | Citation |
| Iloprost | Prostacyclin (IP) Receptor Agonist | Human Vascular SMCs | cAMP Accumulation | EC50 for cAMP production | 8 nM | [6] |
| Rat Pulmonary Arteries | Vasorelaxation | Potency vs. Treprostinil | Less potent than Treprostinil | [7] | ||
| Treprostinil | Prostacyclin (IP) Receptor Agonist | Rat Pulmonary Arteries | Vasorelaxation | Potency vs. Iloprost | More potent than Iloprost | [7] |
| Bosentan | Endothelin Receptor (ETA/ETB) Antagonist | Rat Lung (ET-1 induced vasoconstriction) | Vasoconstriction Inhibition | IC50 (ETA) / IC50 (ETB) | 0.2 µM / 19 µM | [6] |
| Sildenafil | PDE5 Inhibitor | Human Corpus Cavernosum | PDE5 Inhibition | IC50 | 3.5 nM | [8] |
| Rabbit Corpus Cavernosum | Relaxation (SNP-stimulated) | IC50 | 7.5 x 10^-7 M (control) | [9] |
Experimental Protocols
Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Smooth muscle cells (e.g., human pulmonary artery SMCs)
-
Complete growth medium (e.g., SmGM-2)
-
Serum-free medium
-
Test compounds (Iloprost, Treprostinil, etc.)
-
[³H]-Thymidine (1 µCi/mL)
-
Phosphate-buffered saline (PBS)
-
5% Trichloroacetic acid (TCA)
-
0.25 N NaOH
-
Scintillation vials and fluid
-
Scintillation counter
-
6-well plates
Protocol:
-
Seed SMCs in 6-well plates at a density of 5 x 10⁴ cells per well in complete growth medium and incubate for 48 hours.
-
Wash the cells once with PBS and replace the medium with serum-free medium for 2-4 hours to synchronize the cells.
-
Treat the cells with the desired concentrations of test compounds.
-
Six to twenty-four hours before harvesting, add 1 µCi/mL of [³H]-Thymidine to each well.
-
To harvest, wash the cells twice with ice-cold PBS.
-
Wash the cells twice with 5% TCA to precipitate the DNA.
-
Solubilize the cells by adding 0.5 mL of 0.25 N NaOH to each well and pipette up and down to ensure complete lysis.
-
Transfer 400 µL of the solubilized cell solution to a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-Thymidine incorporated into the DNA and thus to the rate of cell proliferation.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the collective migration of a sheet of cells.
Materials:
-
Smooth muscle cells
-
Complete growth medium
-
Serum-free medium (or medium with a proliferation inhibitor like Mitomycin C)
-
Test compounds
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Seed SMCs in a 6-well or 12-well plate and grow them to form a confluent monolayer.[10]
-
(Optional) To distinguish migration from proliferation, pre-treat the cells with a proliferation inhibitor such as Mitomycin C.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.[10]
-
Wash the wells with PBS to remove any detached cells and debris.[10]
-
Replace the medium with fresh medium (serum-free or containing a proliferation inhibitor) containing the test compounds at the desired concentrations.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.[10]
-
Analyze the images to quantify the area of the cell-free gap at each time point. The rate of wound closure is a measure of cell migration.
Cyclic AMP (cAMP) Competitive Binding Assay
This assay quantifies the intracellular levels of cAMP, a key second messenger in the signaling pathway of prostacyclin analogs.
Materials:
-
Smooth muscle cells
-
PBS with 4 mM EDTA and 2 mM IBMX (a phosphodiesterase inhibitor)
-
Test compounds (e.g., Iloprost, Cicaprost)
-
cAMP assay kit (e.g., radioreceptor competition assay or ELISA-based kit)[6][11]
-
Cell lysis buffer (if required by the kit)
Protocol:
-
Culture SMCs to the desired confluency in appropriate culture plates.
-
Wash the cells twice with PBS containing 4 mM EDTA and 2 mM IBMX.[6]
-
Incubate the cells in the same buffer at 20°C for 10 minutes.[6]
-
Add the test compounds at various concentrations and incubate for a specified time (e.g., 20 minutes for concentration-response curves).[6]
-
Harvest the cells and lyse them according to the cAMP assay kit's instructions. Often, this involves boiling the cell lysate to inactivate phosphodiesterases.[6]
-
Perform the competitive binding assay as per the manufacturer's protocol. This typically involves incubating the cell lysate with a known amount of labeled cAMP and an antibody specific for cAMP.
-
Measure the signal (e.g., radioactivity or colorimetric change), which is inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP to determine the concentration of cAMP in the cell lysates.
Signaling Pathways and Experimental Workflows
Caption: Iloprost Signaling Pathway in Smooth Muscle Cells.
Caption: Signaling Pathways of Bosentan and Sildenafil.
Caption: Workflow for [³H]-Thymidine Proliferation Assay.
References
- 1. clyte.tech [clyte.tech]
- 2. Hypercontractility and impaired sildenafil relaxations in the BKCa channel deletion model of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of angiogenic and proliferative effects of three commonly used agents for pulmonary artery hypertension (sildenafil, iloprost, bosentan): is angiogenesis always beneficial? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the mixed ET(A)/ET(B)-receptor antagonist bosentan on endothelin-induced bronchoconstriction, vasoconstriction and prostacyclin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
A Comparative Guide to Iloprost Tromethamine and its Alternatives in Pulmonary Arterial Hypertension Research
This guide provides a comprehensive comparison of iloprost tromethamine with other therapeutic agents for pulmonary arterial hypertension (PAH). It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of quantitative data, experimental protocols, and signaling pathways to support further research and development in this field.
Mechanism of Action: this compound
Iloprost is a synthetic analog of prostacyclin (PGI2), a naturally occurring substance in the body that plays a key role in vasodilation and inhibiting platelet aggregation.[1][2] Iloprost exerts its therapeutic effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor found on the surface of vascular smooth muscle cells and platelets.[1][3] This binding activates adenylyl cyclase, which in turn increases the intracellular levels of cyclic adenosine monophosphate (cAMP).[3] The elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates downstream targets, resulting in the relaxation of vascular smooth muscle and the inhibition of platelet activation.[3] Beyond its vasodilatory and antiplatelet effects, iloprost has also been shown to have anti-inflammatory, antiproliferative, and cytoprotective properties.[4][5]
Comparative Efficacy of this compound
The following tables summarize the quantitative data from clinical trials comparing this compound with a placebo and other active treatments for PAH. The primary endpoints often include changes in the 6-minute walk distance (6MWD), a measure of exercise capacity, and hemodynamic parameters such as mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR).
Table 1: this compound vs. Placebo in Patients with PAH
| Endpoint | Iloprost Group | Placebo Group | p-value | Study |
| Change in 6MWD (meters) | +36.4 | - | 0.004 | AIR Study |
| Improvement in NYHA Functional Class | 16.8% | 4.9% | 0.007 | AIR Study |
| Change in mPAP (mmHg) | Significant reduction post-inhalation | Significant worsening | <0.001 | AIR Study |
| Change in PVR (dyn·s·cm⁻⁵) | -231.29 (approx.) | - | - | Meta-analysis |
| Change in Cardiac Output (L/min) | Significant increase | - | - | Meta-analysis |
NYHA: New York Heart Association
Table 2: this compound in Combination Therapy and vs. Other Prostacyclin Analogs
| Comparison | Endpoint | Iloprost Combination/Monotherapy | Comparator | Outcome | Study |
| Iloprost + Sildenafil vs. Iloprost alone | Change in mPAP (mmHg) | -13.8 ± 1.4 | -9.4 ± 1.3 | p<0.009 | Ghofrani et al. |
| Iloprost + Sildenafil vs. Sildenafil alone | Change in mPAP (mmHg) | - | -6.4 ± 1.1 | p<0.05 | Ghofrani et al. |
| Iloprost vs. Epoprostenol (IV) | Change in 6MWD at 3 months (meters) | +75 | +60 | - | Open-label trial |
| Iloprost vs. Beraprost | Discontinuation Rate | Lower | Higher (OR=10.07) | - | Network Meta-Analysis |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for two key experiments commonly used in PAH clinical trials.
Six-Minute Walk Test (6MWT) Protocol
Objective: To assess the submaximal level of functional capacity.
Procedure:
-
Preparation: The test is conducted on a flat, straight, enclosed corridor with a hard surface. The walking course is 30 meters in length, and the turnaround points are marked with a cone.
-
Patient Instruction: The patient is instructed to walk as far as possible for 6 minutes, turning around the cones. They are permitted to slow down and stop if necessary but should resume walking as soon as they are able.
-
Monitoring: A trained technician walks with or behind the patient, providing standardized encouragement at regular intervals. Oxygen saturation and heart rate are monitored before, during, and after the test.
-
Measurement: The total distance walked in 6 minutes is recorded to the nearest meter.
Right Heart Catheterization for Hemodynamic Assessment
Objective: To directly measure hemodynamic parameters in the right heart and pulmonary artery.
Procedure:
-
Catheter Insertion: A pulmonary artery (Swan-Ganz) catheter is inserted into a large central vein (internal jugular, subclavian, or femoral) under sterile conditions.
-
Catheter Advancement: The catheter is advanced through the right atrium, right ventricle, and into the pulmonary artery. The position is confirmed by observing characteristic pressure waveforms.
-
Pressure Measurements: Pressures are measured in the right atrium (mean), right ventricle (systolic and diastolic), and pulmonary artery (systolic, diastolic, and mean).
-
Pulmonary Capillary Wedge Pressure (PCWP): The balloon at the catheter tip is inflated to occlude a small pulmonary artery branch, providing an estimate of left atrial pressure.
-
Cardiac Output (CO): CO is typically measured by thermodilution, where a known volume of cold saline is injected into the right atrium, and the change in blood temperature is measured in the pulmonary artery.
-
Pulmonary Vascular Resistance (PVR): PVR is calculated using the formula: PVR = (mPAP - PCWP) / CO.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and two common alternatives, sildenafil and bosentan.
References
- 1. What is Iloprost used for? [synapse.patsnap.com]
- 2. Effects of Iloprost Treatment in Adult Patients With Pulmonary Arterial Hypertension Related to Congenital Heart Disease | Clinical Research Trial Listing [centerwatch.com]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhaled iloprost for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iloprost Tromethamine and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iloprost tromethamine with other key prostacyclin pathway modulators, including epoprostenol, treprostinil, beraprost, and the non-prostanoid agonist, selexipag. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Prostacyclins and Their Analogs
Prostacyclin (PGI2) is a lipid mediator endogenously produced from arachidonic acid by the vascular endothelium. It is a potent vasodilator, inhibitor of platelet aggregation, and cytoprotective agent.[1] Its therapeutic potential is limited by its chemical instability and very short half-life.[2][3] This has led to the development of more stable synthetic analogs, such as iloprost, treprostinil, and beraprost, as well as non-prostanoid agonists like selexipag, which are crucial in the management of conditions like pulmonary arterial hypertension (PAH).[4][5][6][7] These agents primarily exert their effects through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8]
Chemical Structures and Properties
A fundamental comparison begins with the chemical structures of these compounds, which dictates their stability, receptor affinity, and pharmacokinetic profiles.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Iloprost | [Image of Iloprost chemical structure] | C22H32O4 | 360.49 |
| Epoprostenol | [Image of Epoprostenol chemical structure] | C20H32O5 | 352.47 |
| Treprostinil | [Image of Treprostinil chemical structure] | C23H34O5 | 390.50 |
| Beraprost | [Image of Beraprost chemical structure] | C24H30O5 | 398.50 |
| Selexipag | [Image of Selexipag chemical structure] | C26H32N4O4S | 496.63 |
Chemical structure data sourced from PubChem and DrugBank.[9][10][11][12][13]
Mechanism of Action and Signaling Pathway
All the compared prostacyclin analogs and selexipag ultimately mediate their effects through the IP receptor signaling cascade. Binding to the IP receptor activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to convert ATP to cAMP. The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to vasodilation and inhibition of platelet aggregation.
Comparative Receptor Binding Affinity
The affinity of each compound for the IP receptor and other prostanoid receptors is a key determinant of its potency and potential for off-target effects. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity.
| Compound | IP Receptor Ki (nM) | Other Prostanoid Receptor Affinities (Ki, nM) |
| Iloprost | 3.9 | EP1: 1.1 |
| Treprostinil | 32 | DP1: 4.4, EP2: 3.6 |
| Beraprost | ~133 (Kd) | - |
| Selexipag (Active Metabolite) | 20 | >2600 for other prostanoid receptors |
Data compiled from multiple radioligand binding studies.[14][15][16]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these drugs, including their half-life and bioavailability, significantly influence their dosing regimens and routes of administration.
| Compound | Half-life | Bioavailability | Route of Administration |
| Iloprost | 20-30 minutes | Not determined (inhalation) | Inhalation, Intravenous |
| Epoprostenol | ~6 minutes | N/A (IV only) | Continuous Intravenous |
| Treprostinil | ~4 hours | Oral: ~17% | Oral, Inhalation, Subcutaneous, Intravenous |
| Beraprost | ~1-1.5 hours | Oral: 50-70% | Oral |
| Selexipag | 0.8-2.5 hours (parent), 6.2-13.5 hours (active metabolite) | Oral: ~49% | Oral |
Pharmacokinetic data sourced from various clinical and pharmacological studies.[3][6][17][18][19]
Comparative Efficacy: Platelet Aggregation and Vasodilation
The functional efficacy of these compounds is often assessed by their ability to inhibit platelet aggregation (IC50) and induce vasodilation (EC50). Lower values indicate greater potency.
Inhibition of Platelet Aggregation (IC50)
| Compound | IC50 (nM) vs. ADP | IC50 (nM) vs. Collagen |
| Iloprost | Data varies | ~0.24 |
| Beraprost | 2-5 | 0.2-0.5 |
| Selexipag | 5500 (parent), 210 (active metabolite) | - |
Data from in vitro platelet aggregation assays.[14][20][21]
Vasodilation and Cellular Response (EC50)
| Compound | EC50 (nM) for cAMP elevation / Vasodilation |
| Iloprost | 0.37 (cAMP) |
| Treprostinil | 1.9 (cAMP) |
| Beraprost | - |
| Selexipag (Active Metabolite) | 4.3 (cellular relaxation) |
Data from various in vitro functional assays.[10][14][22]
Experimental Protocols
General Experimental Workflow for Prostacyclin Comparison
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the prostacyclin (IP) receptor.
Materials:
-
Cell membranes expressing the human IP receptor.
-
Radioligand (e.g., [3H]-iloprost).
-
Test compounds (iloprost, treprostinil, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13][23][24][25]
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the inhibitory effect (IC50) of test compounds on platelet aggregation.
Materials:
-
Freshly drawn human blood from healthy, drug-free donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen).
-
Test compounds.
-
Platelet aggregometer.
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP with various concentrations of the test compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Add a platelet agonist (e.g., ADP or collagen) to induce aggregation and record the change in light transmission for a set period.
-
Determine the maximum aggregation for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC50 value.[26]
Aortic Ring Vasodilation Assay
Objective: To determine the vasodilatory potency (EC50) of test compounds on isolated arterial segments.
Materials:
-
Thoracic aorta from a laboratory animal (e.g., rat).
-
Krebs-Henseleit solution.
-
Vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α).
-
Test compounds.
-
Organ bath system with isometric force transducers.
Protocol:
-
Excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and fatty tissues.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Apply an optimal resting tension to the rings and allow them to equilibrate.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent.
-
Once a plateau in contraction is reached, add cumulative concentrations of the test compound to the organ bath.
-
Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the test compound concentration to determine the EC50 value.[16][27][28][29][30]
Conclusion
This comparative analysis highlights the key similarities and differences between this compound and other prostacyclin analogs. While all these agents target the IP receptor to induce vasodilation and inhibit platelet aggregation, they exhibit distinct profiles in terms of chemical structure, receptor selectivity, pharmacokinetics, and potency. Selexipag, as a non-prostanoid selective IP receptor agonist, represents a different therapeutic approach within this class. The provided data and experimental protocols offer a foundation for further research and development in the field of prostacyclin-based therapies.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Frontiers | Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels [frontiersin.org]
- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of vasodilation mode among selexipag (NS-304; [2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide]), its active metabolite MRE-269 and various prostacyclin receptor agonists in rat, porcine and human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Platelet-aggregation inhibition and hemodynamic effects of beraprost sodium, a new oral prostacyclin derivative: a study in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Selexipag? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Comparison of Healthcare Encounters and Drug Persistence in Patients With Pulmonary Arterial Hypertension Receiving Oral Selexipag, Inhaled Iloprost, or Parenteral Treprostinil: A Retrospective Database Analysis | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 19. youtube.com [youtube.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Platelet sensitivity in vitro to the prostacyclin analogue iloprost in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. biodatacorp.com [biodatacorp.com]
- 27. mdpi.com [mdpi.com]
- 28. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 29. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. reprocell.com [reprocell.com]
Head-to-Head Comparison: Iloprost Tromethamine and Selexipag in Pulmonary Arterial Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two key prostacyclin pathway-targeting therapies for Pulmonary Arterial Hypertension (PAH): the inhaled prostacyclin analog, iloprost tromethamine, and the oral selective IP prostacyclin receptor agonist, selexipag. While direct head-to-head clinical trial data is limited, this guide synthesizes findings from pivotal clinical trials and pharmacological studies to offer a comprehensive overview for the scientific community.
Mechanism of Action: A Tale of Two Prostacyclin Pathway Agonists
Both iloprost and selexipag exert their therapeutic effects by targeting the prostacyclin pathway, a critical signaling cascade in maintaining pulmonary vascular tone. However, their specific mechanisms of action and receptor selectivity differ.
This compound is a synthetic analog of prostacyclin (PGI2).[1][2] It acts as a potent vasodilator by binding to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells.[2] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels result in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[2] Iloprost is considered a non-selective prostanoid, meaning it can also interact with other prostanoid receptors, which may contribute to some of its side effects.
Selexipag is a selective, non-prostanoid IP receptor agonist.[3] It and its active metabolite, ACT-333679, bind with high affinity to the IP receptor, initiating the same downstream signaling cascade as prostacyclin and its analogs, leading to vasodilation and inhibition of vascular smooth muscle cell proliferation.[3] Its selectivity for the IP receptor is thought to be advantageous, potentially minimizing off-target effects associated with non-selective prostanoids.[3]
Signaling Pathways
The signaling pathways for both agents converge on the activation of the IP receptor, leading to a vasodilatory response.
Figure 1: Iloprost Signaling Pathway.
Figure 2: Selexipag Signaling Pathway.
Clinical Efficacy: A Comparative Look at Pivotal Trial Data
Direct comparative trials are lacking, however, data from the pivotal trials for both inhaled iloprost (AIR study) and oral selexipag (GRIPHON study) provide valuable insights into their respective efficacy.
| Feature | Inhaled Iloprost (AIR Study)[4] | Oral Selexipag (GRIPHON Study)[5][6] |
| Study Design | Randomized, placebo-controlled, double-blind, multicenter | Randomized, placebo-controlled, double-blind, multicenter, event-driven |
| Patient Population | 203 patients with severe PAH (NYHA FC III or IV) | 1156 patients with PAH (NYHA FC I-IV) |
| Primary Endpoint | Composite of improvement in NYHA FC by ≥1 class and increase in 6MWD by ≥10% without clinical deterioration or death at 12 weeks. | Time to first morbidity or mortality event. |
| 6-Minute Walk Distance (6MWD) | Mean increase of 36.4 meters from baseline in the iloprost group vs. placebo at 12 weeks (p=0.004). | Median increase of 4.0 meters from baseline in the selexipag group vs. a decrease of 9.0 meters in the placebo group at week 26.[7] |
| Functional Class (NYHA/WHO) | 16.8% of iloprost patients met the primary endpoint vs. 4.9% of placebo patients (p=0.007). | Significant reduction in the risk of clinical worsening, which included deterioration in functional class. |
| Hemodynamics | Significant improvement in pulmonary vascular resistance (PVR) and mean pulmonary artery pressure (mPAP) post-inhalation at 12 weeks. | Data on hemodynamic changes were not a primary focus of the main GRIPHON publication. |
| Clinical Worsening | Fewer patients on iloprost experienced clinical deterioration compared to placebo. | 40% reduction in the risk of the primary composite endpoint of morbidity or mortality compared with placebo (HR 0.60; 99% CI 0.46-0.78; p<0.001).[5] |
Experimental Protocols: A Glimpse into Pivotal Trial Methodologies
Figure 3: Simplified Pivotal Trial Workflows.
Inhaled Iloprost (AIR Study) Methodology[4]
-
Patient Population: Patients with severe PAH (primary pulmonary hypertension, PAH associated with connective tissue disease, or inoperable chronic thromboembolic pulmonary hypertension) and in NYHA Functional Class III or IV.
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients were randomized to receive either inhaled iloprost (2.5 or 5.0 µg per inhalation, 6 to 9 times daily) or placebo.
-
Primary Endpoint: A composite endpoint defined as an improvement of at least one NYHA functional class, an increase of at least 10% in the 6-minute walk distance, and no clinical deterioration or death at week 12.
-
Key Assessments: 6-minute walk distance, NYHA functional class, hemodynamic parameters (via right heart catheterization), and quality of life questionnaires were assessed at baseline and at week 12.
Oral Selexipag (GRIPHON Study) Methodology[5][6]
-
Patient Population: Patients aged 18 to 75 years with idiopathic, heritable, drug- or toxin-induced PAH, or PAH associated with connective tissue disease or repaired congenital shunts. Patients could be treatment-naïve or on a stable dose of an endothelin receptor antagonist (ERA), a phosphodiesterase-5 (PDE-5) inhibitor, or both.
-
Study Design: A multicenter, double-blind, placebo-controlled, event-driven Phase 3 trial.
-
Intervention: Patients were randomized 1:1 to receive oral selexipag or placebo. Selexipag was initiated at 200 µg twice daily and titrated up to a maximum of 1600 µg twice daily based on individual tolerability.
-
Primary Endpoint: The primary composite endpoint was the time from randomization to the first occurrence of a morbidity or mortality event, including death, hospitalization for PAH, PAH worsening requiring lung transplantation or atrial septostomy, or initiation of parenteral prostanoid therapy or chronic oxygen therapy.
-
Key Assessments: The primary endpoint was assessed throughout the study. Secondary endpoints included the change in 6-minute walk distance from baseline to week 26.
Real-World Evidence: Healthcare Encounters and Drug Persistence
A retrospective database analysis provides insights into the real-world utilization of these therapies. While not a direct clinical comparison, it offers valuable data on patient outcomes outside of a controlled trial setting.
| Outcome | Selexipag vs. Inhaled Iloprost | Reference |
| Hospitalization Risk | Selexipag was associated with a lower risk of hospitalization. | [8] |
| Outpatient Visits | Selexipag was associated with a lower rate of outpatient visits. | [8] |
| Drug Discontinuation | The risk of drug discontinuation was lower with selexipag. | [8] |
Conclusion
This compound and selexipag are both effective therapies for PAH that act on the prostacyclin pathway. Iloprost, an inhaled prostacyclin analog, has demonstrated efficacy in improving exercise capacity and functional class in short-term studies. Selexipag, an oral selective IP receptor agonist, has shown a significant reduction in the risk of long-term morbidity and mortality events.
The choice between these agents in a clinical or research setting will depend on a multitude of factors, including the patient's disease severity, comorbidities, route of administration preference, and the desired therapeutic endpoint. The data presented in this guide, derived from their respective pivotal trials and real-world evidence, provides a foundation for informed decision-making and future research directions in the field of pulmonary arterial hypertension. Further head-to-head studies are warranted to directly compare the efficacy and safety of these two important therapeutic options.
References
- 1. Clinical efficacy, safety, tolerability, and survival outcome of long-term inhaled iloprost treatment in the management of pulmonary arterial hypertension: Data from prospective multicenter observational OPTION study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Inhaled iloprost for severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Survival, Safety and Tolerability with Selexipag in Patients with Pulmonary Arterial Hypertension: Results from GRIPHON and its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selexipag for Treatment of Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Anti-proliferative Efficacy of Iloprost Tromethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of iloprost tromethamine against other prostacyclin analogs, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating iloprost's potential as an anti-proliferative agent.
Iloprost, a synthetic analog of prostacyclin (PGI2), is recognized for its potent vasodilatory and anti-proliferative properties.[1][2] These characteristics make it a valuable agent in the treatment of diseases characterized by excessive cell proliferation, such as pulmonary arterial hypertension (PAH).[1][3] In PAH, the proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key contributor to the remodeling of the pulmonary vasculature.[1][3] This guide delves into the comparative efficacy of iloprost and other prostacyclin analogs in inhibiting this pathological cell growth.
Comparative Anti-proliferative Activity
The anti-proliferative potency of iloprost has been evaluated in comparison to other prostacyclin analogs, namely treprostinil, cicaprost, and beraprost. Studies on human pulmonary artery smooth muscle cells (HPASMCs) have demonstrated that these analogs dose-dependently inhibit serum-induced cell proliferation. The half-maximal effective concentrations (EC50) for this inhibitory effect are summarized in the table below.
| Prostacyclin Analog | EC50 for Inhibition of HPASMC Proliferation (nM) |
| Iloprost | 21.0 [4][5] |
| Treprostinil (UT-15) | 4.2[4][5] |
| Cicaprost | 24.1[4][5] |
| Beraprost | 40.0[4][5] |
Table 1: Comparative EC50 values of prostacyclin analogs for the inhibition of human pulmonary artery smooth muscle cell proliferation. Data sourced from "Differential Effects of Stable Prostacyclin Analogs on Smooth Muscle Proliferation and Cyclic AMP Generation in Human Pulmonary Artery".[4][5]
These data indicate that while treprostinil is the most potent inhibitor of HPASMC proliferation, iloprost demonstrates a significant anti-proliferative effect, being more potent than cicaprost and beraprost in this specific in vitro model.[4][5]
Signaling Pathways and Mechanism of Action
The anti-proliferative effects of iloprost and other prostacyclin analogs are primarily mediated through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6][7] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets that regulate cell cycle progression and inhibit proliferation.
Interestingly, in pulmonary arterial smooth muscle cells from patients with idiopathic pulmonary arterial hypertension (IPAH), the anti-proliferative response to prostacyclin analogs appears to be less dependent on the IP receptor and cAMP.[3] In these cells, the peroxisome proliferator-activated receptor-γ (PPARγ) pathway plays a more significant role.[3] Iloprost has been identified as a dual agonist for PPARα and PPARδ, which may contribute to its anti-proliferative effects through a cAMP-independent mechanism.
Signaling pathways of iloprost's anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative effects of iloprost and its analogs.
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This protocol is designed to assess the inhibitory effect of prostacyclin analogs on the proliferation of human PASMCs.
1. Cell Culture:
-
Primary human pulmonary artery smooth muscle cells are cultured in smooth muscle cell growth medium (SmGM-2) supplemented with 5% fetal bovine serum (FBS), growth factors (hFGF, hEGF), insulin, and antibiotics.[4]
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Experiments are typically performed on cells between passages 5 and 9.
2. Proliferation Assay (Direct Cell Counting):
-
PASMCs are seeded in 24-well plates and allowed to adhere.
-
The cells are then growth-arrested by serum deprivation for 24 hours.
-
Following serum starvation, cells are stimulated with a proliferation-inducing agent, such as 10% FBS or platelet-derived growth factor-BB (PDGF-BB), in the presence or absence of varying concentrations of iloprost or other prostacyclin analogs.[1][2]
-
After a defined incubation period (e.g., 48-96 hours), the cells are washed, trypsinized, and counted using a hemocytometer or an automated cell counter.[1][3]
3. Proliferation Assay ([³H]Thymidine Incorporation):
-
This method assesses DNA synthesis as a marker of proliferation.
-
Following the stimulation protocol described above, [³H]thymidine is added to the cell culture medium for the final few hours of the incubation period.
-
The cells are then washed to remove unincorporated [³H]thymidine, and the DNA is precipitated.
-
The amount of incorporated [³H]thymidine is quantified using a scintillation counter.[4][5]
Workflow for PASMC proliferation assays.
cAMP Measurement Assay
This protocol measures the intracellular accumulation of cAMP in response to prostacyclin analog stimulation.
1. Cell Preparation:
-
PASMCs are cultured as described above.
-
Prior to the assay, cells are typically pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
2. Stimulation and Lysis:
-
Cells are stimulated with iloprost or other prostacyclin analogs for a short duration (e.g., 10-30 minutes).
-
The reaction is stopped, and the cells are lysed to release intracellular cAMP.
3. cAMP Quantification:
-
The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, following the manufacturer's instructions.[2][8]
PPARγ Activation Assay
This assay determines the ability of iloprost to activate PPARγ.
1. Reporter Gene Assay:
-
Cells (e.g., HEK293 cells) are co-transfected with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a PPARγ response element linked to a reporter gene (e.g., luciferase).
-
The transfected cells are then treated with iloprost or a known PPARγ agonist (positive control).
-
After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured. An increase in reporter activity indicates PPARγ activation.[9]
2. Coactivator Recruitment Assay (e.g., AlphaScreen):
-
This biochemical assay measures the ligand-dependent interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide.[10]
-
The PPARγ LBD and the coactivator peptide are attached to donor and acceptor beads, respectively.
-
In the presence of an agonist like iloprost, the coactivator peptide is recruited to the LBD, bringing the beads into proximity and generating a detectable signal.[10]
Conclusion
This compound exhibits significant anti-proliferative effects on vascular smooth muscle cells, a key factor in its therapeutic efficacy in conditions like pulmonary arterial hypertension. While treprostinil may show higher potency in in vitro studies, iloprost remains a robust inhibitor of cell proliferation. Its dual mechanism of action, involving both cAMP-dependent and potentially PPARγ-mediated pathways, provides a strong rationale for its continued investigation and clinical use as an anti-proliferative agent. The experimental protocols outlined in this guide offer a framework for the further validation and comparison of iloprost's efficacy against other therapeutic alternatives.
References
- 1. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells | PLOS One [journals.plos.org]
- 2. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Smooth Muscle Proliferation and Role of the Prostacyclin (IP) Receptor in Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TARGETING THE PROSTACYCLIN/PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR GAMMA AXIS IN LUNG CANCER CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iloprost Tromethamine Isomers: Potency and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically available as a mixture of two diastereoisomers, (16S)-iloprost and (16R)-iloprost, arising from the orientation of the hydroxyl group on the side chain. Furthermore, the carbacyclin ring structure gives rise to two enantiomers, the (4S) and (4R) isomers. This guide provides a comprehensive comparison of the biological potency of these isomers, supported by experimental data, detailed methodologies, and a visualization of the underlying signaling pathway.
Comparative Potency of Iloprost Isomers
The stereochemistry of iloprost plays a crucial role in its biological activity. Experimental data consistently demonstrates a significant difference in potency between the isomers.
| Isomer Comparison | Assay | Key Findings | Reference |
| 16(S)-iloprost vs. 16(R)-iloprost | Inhibition of Collagen-Induced Platelet Aggregation | The 16(S) isomer is approximately 20-fold more potent than the 16(R) isomer in inhibiting platelet aggregation. | [1] |
| Platelet Receptor Binding (Kd) | The 16(S) isomer exhibits a significantly higher binding affinity (lower Kd) to platelet receptors (Kd = 13.4 nM) compared to the 16(R) isomer (Kd = 288 nM). | [1] | |
| Platelet Receptor Binding (Bmax) | The maximum number of binding sites (Bmax) is higher for the 16(S) isomer (665 fmol/mg protein) than the 16(R) isomer (425 fmol/mg protein). | [1] | |
| (4S)-iloprost vs. (4R)-iloprost | Vasodilation | The (4S) isomer is reported to be substantially more potent in dilating blood vessels than the (4R) isomer. | [2] |
Experimental Protocols
Inhibition of Collagen-Induced Platelet Aggregation
This assay quantifies the ability of iloprost isomers to prevent platelet aggregation triggered by collagen.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate. Platelet-rich plasma (PRP) is obtained by centrifuging the blood at 200 x g for 15 minutes at room temperature. The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by a second centrifugation of the remaining blood at 2000 x g for 15 minutes.[3]
-
Light Transmission Aggregometry (LTA): Platelet aggregation is monitored using a light transmission aggregometer. An aliquot of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
Incubation with Iloprost Isomers: The PRP is pre-incubated with varying concentrations of the iloprost isomer (16(S) or 16(R)) or vehicle control for a defined period (e.g., 4 minutes) at 37°C.[3]
-
Induction of Aggregation: Collagen (e.g., 5 µg/mL) is added to the PRP to induce platelet aggregation.[3]
-
Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory potency of each isomer is determined by comparing the aggregation response in the presence of the isomer to the control.
Radioligand Receptor Binding Assay
This assay measures the binding affinity of iloprost isomers to their receptors on platelets.
Methodology:
-
Platelet Membrane Preparation: Human platelets are isolated from whole blood and subjected to lysis and centrifugation to obtain a membrane-enriched fraction.
-
Binding Reaction: The platelet membranes are incubated with a radiolabeled form of iloprost (e.g., [3H]-iloprost) in a suitable binding buffer. To determine the binding affinity of the unlabeled isomers, competition binding experiments are performed where increasing concentrations of the unlabeled 16(S) or 16(R) isomer are added to compete with the radiolabeled ligand for receptor binding.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification of Binding: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data from the competition binding experiments are used to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for each isomer. A portion of the bound [3H]-iloprost may be internalized by the platelets at 37°C.[4]
Measurement of Vasodilation
This protocol assesses the vasodilatory effects of iloprost isomers on isolated blood vessels.
Methodology:
-
Vessel Preparation: Segments of arteries (e.g., pulmonary arteries) are dissected and mounted in a wire myograph chamber filled with a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., U-46619, a thromboxane A2 analog) to induce a stable level of tone.[2]
-
Application of Iloprost Isomers: Cumulative concentration-response curves are generated by adding increasing concentrations of the iloprost isomers to the myograph chamber.
-
Measurement of Relaxation: The changes in isometric tension are continuously recorded. Vasodilation is measured as the percentage of relaxation from the pre-constricted tone.
-
Data Analysis: The potency of each isomer is determined by comparing their respective concentration-response curves.
Preparation of Iloprost Solution for In Vivo Studies: For in vivo vasodilation studies, iloprost can be dissolved in an isotonic saline solution. For example, a 50 μg dose can be dissolved in 5 ml of isotonic saline for inhalation.[5] Alternatively, for wire myograph experiments, iloprost can be initially dissolved in ethanol and then diluted with a physiologic salt solution to the desired final concentration, ensuring the final ethanol concentration is minimal (e.g., 0.096 vol%).[2]
Signaling Pathway of Iloprost
Iloprost exerts its effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.
Caption: Iloprost signaling pathway leading to vasodilation and platelet inhibition.
The binding of iloprost to the IP receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). Active PKA then phosphorylates various downstream targets. In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the activation of potassium (K+) channels, causing hyperpolarization and relaxation, and the activation of myosin light chain phosphatase (MLCP), which dephosphorylates myosin light chains, further contributing to vasodilation.[6][7] In platelets, PKA phosphorylates proteins such as the vasodilator-stimulated phosphoprotein (VASP), which is involved in inhibiting platelet aggregation.[8] The signaling is terminated by the action of phosphodiesterases (PDEs), primarily PDE3 and PDE4, which hydrolyze cAMP to AMP.[9]
References
- 1. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal nanoparticles encapsulating iloprost exhibit enhanced vasodilation in pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired iloprost-induced platelet inhibition and phosphoproteome changes in patients with confirmed pseudohypoparathyroidism type Ia, linked to genetic mutations in GNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization and down-regulation of the prostacyclin receptor in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloprost activates KCa channels of vascular smooth muscle cells: role of cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Protein Kinase Targets in Vascular Smooth Muscle Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Assessing the In-Vitro Specificity of Iloprost Tromethamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Iloprost tromethamine, a synthetic analog of prostacyclin (PGI2), is a cornerstone in the management of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its therapeutic efficacy is primarily attributed to its potent vasodilatory and anti-proliferative effects, mediated through the activation of the prostacyclin receptor (IP receptor). However, the specificity of iloprost for the IP receptor relative to other prostanoid receptors is a critical factor influencing its overall pharmacological profile and potential for off-target effects. This guide provides an objective in-vitro comparison of this compound with other clinically relevant prostacyclin analogs, treprostinil and beraprost, supported by experimental data to elucidate their respective receptor specificity.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency and specificity. Radioligand binding assays are routinely employed to quantify this interaction, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.
In-vitro studies utilizing cell lines stably expressing recombinant human prostanoid receptors have demonstrated that iloprost exhibits a high affinity for both the IP and the prostaglandin E1 (EP1) receptors.[1][2][3][4][5] In contrast, treprostinil displays high affinity for the DP1, EP2, and IP receptors.[2][4][5] Beraprost is a potent IP receptor agonist, with its active stereoisomer, esuberaprost, showing significantly higher potency than the racemic mixture.[6]
The following table summarizes the binding affinities (Ki, nM) of this compound, treprostinil, and beraprost for a panel of human prostanoid receptors.
| Prostanoid Receptor | Iloprost (Ki, nM) | Treprostinil (Ki, nM) | Beraprost (Ki, nM) |
| IP | 3.9[2][4][5] | 32[4][5] | High Affinity |
| EP1 | 1.1[2][4][5] | Low Affinity | - |
| EP2 | Very Low Affinity | 3.6[4][5] | - |
| EP3 | Low Affinity | Very Low Affinity | Esuberaprost causes EP3 receptor-dependent vasoconstriction at high concentrations (≥ 1000 nM)[6] |
| EP4 | Low Affinity | Low Affinity | Binds to EP4 receptor at lower affinity[7] |
| DP1 | Very Low Affinity | 4.4[4][5] | - |
| FP | Low Affinity | Very Low Affinity | - |
| TP | Very Low Affinity | Very Low Affinity | - |
Note: A direct Ki value for beraprost across all prostanoid receptors was not available in the reviewed literature. "High Affinity" indicates a potent interaction as described in the sources, and "-" indicates that data was not found.
Functional Potency at Prostanoid Receptors
Beyond binding, the functional consequence of receptor activation is paramount. This is typically assessed by measuring the downstream signaling events, such as the accumulation of cyclic adenosine monophosphate (cAMP) for Gs-coupled receptors (like IP, EP2, EP4, and DP1) or calcium mobilization for Gq-coupled receptors (like EP1). The potency of an agonist in these functional assays is expressed as the half-maximal effective concentration (EC50), with a lower EC50 value indicating greater potency.
Iloprost is a potent agonist at both the IP and EP1 receptors, with similar high activity in elevating cAMP levels and stimulating calcium influx, respectively.[4][5] Treprostinil demonstrates high potency in elevating cAMP via the DP1, IP, and EP2 receptors.[4][5][8] Esuberaprost, the active isomer of beraprost, is a highly potent IP receptor agonist, being 26-fold more potent at increasing cAMP than beraprost.[6]
The table below presents the functional potencies (EC50, nM) of this compound, treprostinil, and beraprost at various human prostanoid receptors.
| Prostanoid Receptor | Iloprost (EC50, nM) | Treprostinil (EC50, nM) | Beraprost (EC50, nM) |
| IP | 0.37[4][5] | 1.9[4][5][8] | Esuberaprost: 0.4[6] |
| EP1 | 0.3[4][5] | Low Activity | - |
| EP2 | - | 6.2[4][5][8] | - |
| DP1 | - | 0.6[4][5][8] | - |
Note: "-" indicates that data was not found in the reviewed literature.
Experimental Protocols
Radioligand Binding Assays
A common methodology for determining binding affinity involves competition binding assays using cell membranes prepared from cell lines (e.g., HEK-293, CHO) stably expressing a specific recombinant human prostanoid receptor.[2]
-
Membrane Preparation: Cells are lysed, and the cell membranes are isolated by centrifugation.
-
Incubation: A fixed concentration of a specific radiolabeled ligand (e.g., [3H]-iloprost for the IP receptor) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug (iloprost, treprostinil, or beraprost).
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
To assess the functional potency of agonists at Gs-coupled receptors, cAMP accumulation assays are frequently performed.
-
Cell Culture: Cells expressing the target prostanoid receptor are cultured to an appropriate density.
-
Incubation: The cells are incubated with increasing concentrations of the agonist (iloprost, treprostinil, or beraprost) for a defined period.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the comparative specificity of the prostacyclin analogs.
Caption: IP Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Comparative Receptor Specificity.
Conclusion
The in-vitro data clearly demonstrates that while this compound is a potent agonist of the IP receptor, it also exhibits high affinity and functional activity at the EP1 receptor.[1][2][3][4][5] This dual agonism may contribute to its overall pharmacological effects, as EP1 receptor activation can lead to vasoconstriction, potentially counteracting the IP receptor-mediated vasodilation in certain vascular beds.[4][5]
In contrast, treprostinil displays a broader profile of high-affinity interactions, acting as a potent agonist at the IP, DP1, and EP2 receptors.[2][4][5] The activation of these three Gs-coupled receptors generally leads to vasodilation, suggesting a potentially more consistent vasodilatory profile. Beraprost, particularly its active isomer esuberaprost, appears to be a highly potent and selective IP receptor agonist.[6]
This comparative analysis underscores the importance of considering the full receptor interaction profile when evaluating the specificity and potential clinical implications of prostacyclin analogs. For researchers and drug development professionals, these findings highlight the nuanced differences between these agents, which can inform the selection of the most appropriate compound for specific therapeutic applications and guide the development of next-generation prostacyclin receptor agonists with improved specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treprostinil | Prostanoid Receptors | Tocris Bioscience [tocris.com]
Independent Verification of Iloprost Tromethamine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iloprost tromethamine's performance with alternative therapies for pulmonary arterial hypertension (PAH) and peripheral artery disease (PAD). It includes a detailed examination of its mechanism of action, supported by experimental data from independent studies, and presents detailed methodologies for key experiments.
This compound: Mechanism of Action
Iloprost is a synthetic analog of prostacyclin (PGI2), a naturally occurring substance in the body that acts as a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] Its therapeutic effects are primarily mediated through its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor found on the surface of vascular smooth muscle cells and platelets.[2][4][5]
Upon binding to the IP receptor, iloprost initiates a signaling cascade that involves the activation of adenylyl cyclase.[2][4] This enzyme converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
In vascular smooth muscle cells, PKA activation leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[2] This vasodilatory effect is crucial in conditions like PAH, where it helps to reduce the elevated pressure in the pulmonary arteries.[3]
In platelets, the rise in cAMP and subsequent PKA activation inhibits platelet activation and aggregation, reducing the risk of thrombus formation.[2] Iloprost has also been noted to have anti-inflammatory properties, further contributing to its therapeutic benefits.[2]
Comparative Efficacy of this compound in Pulmonary Arterial Hypertension (PAH)
The efficacy of iloprost in PAH has been evaluated in several clinical trials, often in comparison to or in combination with other classes of PAH therapies, including endothelin receptor antagonists (ERAs) and phosphodiesterase-5 (PDE-5) inhibitors.
Iloprost vs. Other Prostacyclin Analogs
A network meta-analysis of randomized controlled trials compared the efficacy of four prostacyclin analogs: epoprostenol, treprostinil, iloprost, and beraprost. The analysis showed that epoprostenol appeared to result in more significant improvements in functional class compared to the other regimens.[1]
Iloprost in Combination Therapy
Clinical studies have often investigated the addition of iloprost to existing therapies for PAH. One study evaluated the addition of inhaled iloprost to bosentan (an ERA) monotherapy in patients with PAH. While the primary endpoint of a significant change in the 6-minute walk distance (6MWD) was not met, the study highlighted the complexities of combination therapy trials.[6][7] Another study investigating initial combination therapy of bosentan and iloprost in treatment-naive PAH patients showed significant improvements in 6MWD, hemodynamics, and quality of life compared to monotherapy with either drug alone.[8]
Observational studies have also explored the sequential addition of sildenafil (a PDE-5 inhibitor) to iloprost therapy, suggesting that this combination may improve exercise capacity and hemodynamics in patients who are deteriorating on iloprost monotherapy.[7][9] A comparative study of initial combination therapy with iloprost and sildenafil versus sequential therapy suggested that the initial combination led to better improvements in pulmonary hemodynamics and 6MWD.[10][11]
Table 1: Comparative Efficacy Data for Iloprost in Pulmonary Arterial Hypertension
| Comparison | Study Design | Key Efficacy Endpoints | Results | Reference(s) |
| Iloprost vs. Bosentan (Combination) | Randomized, multicenter, open, controlled trial | Change in 6-minute walk distance (6MWD) | No significant difference in mean 6MWD change between bosentan alone and bosentan plus inhaled iloprost. | [6][7] |
| Iloprost + Bosentan vs. Monotherapy | Randomized, 3-arm trial | Change in 6MWD, mean pulmonary artery pressure (mPAP), cardiac index (CI) | Initial combination therapy significantly improved 6MWD, mPAP, and CI compared to bosentan or iloprost monotherapy at 3 months. | [8] |
| Iloprost + Sildenafil (Sequential) | Observational study | Change in 6MWD, pulmonary vascular resistance (PVR) | Addition of sildenafil to iloprost therapy improved 6MWD and decreased PVR in patients deteriorating on iloprost alone. | [7][9] |
| Iloprost + Sildenafil (Initial vs. Sequential) | Comparative study | Change in pulmonary hemodynamics (PASP, PVR, mPAP), 6MWD | Initial combination therapy resulted in lower pulmonary hemodynamics and higher 6MWD compared to sequential therapy. | [10][11] |
Comparative Efficacy of this compound in Peripheral Artery Disease (PAD)
Iloprost has also been investigated for the treatment of PAD, particularly in patients with critical limb ischemia.
Iloprost vs. Other Prostanoids
A comparative study of intravenous iloprost and alprostadil (another prostaglandin analog) in patients with chronic PAD found that both treatments led to clinical improvement, with the study suggesting a better outcome for alprostadil.[8][12] Another study in patients with Raynaud's phenomenon secondary to connective tissue disease found similar benefits between iloprost and alprostadil.[13]
Iloprost vs. Placebo
A randomized, double-blind, placebo-controlled trial of oral iloprost in patients with intermittent claudication found that iloprost was not effective in improving exercise performance or quality of life compared to placebo.[14]
Table 2: Comparative Efficacy Data for Iloprost in Peripheral Artery Disease
| Comparison | Study Design | Key Efficacy Endpoints | Results | Reference(s) |
| Iloprost vs. Alprostadil | Open, non-randomized cohort study | Clinical status improvement | Both showed improvement; alprostadil appeared to have a better outcome. | [8][12] |
| Iloprost vs. Alprostadil (Raynaud's) | Comparative study | Improvement in Raynaud's phenomenon and ulcers | Both were beneficial with no significant differences in clinical efficacy. | [13] |
| Oral Iloprost vs. Placebo (Intermittent Claudication) | Randomized, double-blind, placebo-controlled trial | Change in absolute claudication distance (ACD) | Oral iloprost did not significantly improve ACD compared to placebo. | [14] |
Signaling Pathway Diagrams
References
- 1. Prostacyclin facilitates vascular smooth muscle cell phenotypic transformation via activating TP receptors when IP receptors are deficient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 5 inhibitors for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin - Wikipedia [en.wikipedia.org]
- 5. Endothelin Receptor Antagonists in Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]
- 6. Six-Minute Walk Test: Recommendations and procedure [medigraphic.com]
- 7. Survival with sildenafil and inhaled iloprost in a cohort with pulmonary hypertension: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison Between Alprostadil and Iloprost in Intravenous Treatment of Patients With Chronic Peripheral Arterial Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral sildenafil as long-term adjunct therapy to inhaled iloprost in severe pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy, safety, tolerability, and survival outcome of long-term inhaled iloprost treatment in the management of pulmonary arterial hypertension: Data from prospective multicenter observational OPTION study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative study of iloprost and sildenafil combined therapy and sequential treatment of pulmonary hypertension [lcjzen.whuhzzs.com]
- 12. Comparison Between Alprostadil and Iloprost in Intravenous Treatment of Patients With Chronic Peripheral Arterial Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A randomized trial of iloprost in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Iloprost Tromethamine: A Procedural Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Iloprost tromethamine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Considerations
Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the pure substance or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols.
Disposal Decision Workflow
The proper disposal route for this compound depends on its form (pure substance, unused solution, or contaminated materials) and local regulations. The following workflow provides a step-by-step decision-making process for its disposal.
Figure 1: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
3.1. Pure this compound (Unused or Expired)
-
Classification: Pure this compound should be treated as a hazardous pharmaceutical waste.
-
Packaging:
-
Keep the compound in its original, tightly sealed container.
-
Ensure the container is clearly labeled with the chemical name ("this compound") and a hazardous waste label as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store the packaged waste in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor, following your institution's EHS procedures. Do not attempt to dispose of the pure substance down the drain or in the regular trash.
3.2. Unused or Expired this compound Solutions
Iloprost solutions are typically prepared by diluting the concentrate with saline or glucose solution. Any unused or expired diluted solution should be discarded.
-
Classification: While diluted, these solutions should still be managed as non-hazardous pharmaceutical waste. Flushing down the drain is not recommended without explicit approval from local authorities and your institution's EHS, as it can contribute to environmental contamination.[2]
-
Collection:
-
Collect all unused and expired Iloprost solutions in a dedicated, leak-proof, and clearly labeled waste container. The label should indicate "Aqueous Pharmaceutical Waste" and a list of contents.
-
Do not mix with other chemical waste streams unless approved by your EHS department.
-
-
Storage: Store the waste container in a secondary containment bin in a designated waste accumulation area.
-
Disposal: Dispose of the collected aqueous waste through your institution's pharmaceutical waste program or a licensed waste management company.
3.3. Contaminated Materials
Materials that have come into contact with this compound, such as vials, ampoules, pipette tips, gloves, and other disposable labware, must also be disposed of properly.
-
Sharps: All needles, syringes, and broken glass vials must be disposed of in a designated sharps container.
-
Non-Sharps:
-
Empty vials and ampoules should be placed in a designated pharmaceutical waste container.
-
Contaminated PPE (gloves, lab coats) and other disposable materials (e.g., bench paper, pipette tips) should be collected in a clearly labeled bag or container for pharmaceutical waste.
-
-
Disposal: The sharps container and other contaminated waste should be disposed of through the appropriate waste stream (e.g., biohazardous or pharmaceutical waste) as determined by your institutional policies.
Data on this compound Stability
Understanding the stability of this compound is crucial for its proper handling and can inform disposal practices. The following table summarizes key stability data.
| Parameter | Condition | Stability/Solubility | Reference |
| Temperature | Above ambient | Unstable | [3] |
| pH | 3 and 5 | Very slightly soluble in buffer | [3] |
| pH | 7 | Soluble in buffer | [3] |
| pH | 9 | Sparingly soluble in buffer | [3] |
| Light | Ambient light (at pH 7.4) | Stable | [4] |
| Diluted Solution | In 0.9% NaCl or 5% Glucose | Stable for up to 24 hours |
Experimental Protocols for Inactivation (Hypothetical)
Currently, there are no established and validated protocols for the chemical inactivation of this compound in a laboratory setting. The primary route of metabolism in vivo is through β-oxidation of the carboxyl side chain.[1] This biological process is not readily replicated in a standard laboratory for disposal purposes.
It is strongly recommended not to attempt chemical inactivation without a validated protocol and approval from your institution's EHS department. Uncontrolled chemical reactions can produce hazardous byproducts or be ineffective, leading to improper disposal.
Regulatory Compliance
The disposal of pharmaceutical waste is regulated by various agencies, including the Environmental Protection Agency (EPA) and may be subject to state and local regulations. It is the responsibility of the generator of the waste to ensure compliance with all applicable laws. Always consult your institution's EHS department for specific guidance on pharmaceutical waste disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the community, and the environment.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Inhaled iloprost for the control of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: Personal Protective Equipment (PPE) Protocols for Handling Iloprost Tromethamine
For Immediate Implementation: Essential Safety and Handling Guidelines for Iloprost Tromethamine
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Due to the potent nature of this synthetic prostacyclin analogue and the absence of established Occupational Exposure Limits (OELs) from regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH), a conservative approach to personal protective equipment (PPE) is mandatory. The following guidelines provide essential, immediate safety and logistical information, including operational and disposal plans to directly address procedural questions for handling this compound.
Recommended Personal Protective Equipment
All personnel must use the following PPE when handling this compound, particularly during activities with a potential for aerosolization, splashing, or direct contact. This includes preparation of solutions, administration, and disposal of waste.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[1] |
| Glove Changes | Change outer gloves every 30-60 minutes or immediately if they are torn, punctured, or known to be contaminated.[1] | |
| Body Protection | Disposable Gown | Use a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear snug-fitting, indirectly vented safety goggles. For splash hazards, a full-face shield should be worn in conjunction with goggles.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | For procedures that may generate aerosols or when handling the powder form, a NIOSH-approved N95 or higher-level respirator is required. For significant spill cleanup, a full-facepiece chemical cartridge respirator or a powered air-purifying respirator (PAPR) may be necessary.[2][3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled and must be removed before exiting the area to prevent the spread of contamination.[2] |
Experimental Protocols: PPE Donning, Doffing, and Disposal
Adherence to proper donning, doffing, and disposal procedures is critical to prevent cross-contamination and exposure.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don the disposable gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, put on the respirator, ensuring a proper fit.
-
Eye and Face Protection: Put on safety goggles and a face shield.
-
Gloves: Don the first pair of gloves (inner), tucking the cuffs under the gown sleeves. Don the second pair of gloves (outer) over the gown cuffs.[3]
Doffing (Removing) PPE: The principle of doffing is to remove the most contaminated items first, touching the outside of contaminated items as little as possible.
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Respirator: If worn, remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[4]
Disposal of Contaminated PPE:
-
All disposable PPE (gloves, gowns, shoe covers, etc.) used when handling this compound should be considered contaminated waste.[1]
-
Dispose of all used PPE immediately in a designated, clearly labeled, sealed hazardous waste container.[5][6]
-
Follow all applicable federal, state, and local regulations for the disposal of hazardous pharmaceutical waste.[7]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the appropriate selection and use of PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
